molecular formula C18H38O2 B8548489 Octadecanediol CAS No. 1330-71-8

Octadecanediol

カタログ番号: B8548489
CAS番号: 1330-71-8
分子量: 286.5 g/mol
InChIキー: VJQGGZWPOMJLTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octadecanediol is a useful research compound. Its molecular formula is C18H38O2 and its molecular weight is 286.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1330-71-8

分子式

C18H38O2

分子量

286.5 g/mol

IUPAC名

octadecane-1,1-diol

InChI

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h18-20H,2-17H2,1H3

InChIキー

VJQGGZWPOMJLTP-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCCCCCCCCC(O)O

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Sharpless Asymmetric Dihydroxylation of 1-Octene to 1,2-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sharpless asymmetric dihydroxylation of 1-octene (B94956), a crucial reaction in synthetic organic chemistry for producing enantiomerically enriched 1,2-octanediol (B41855). This vicinal diol is a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products.

Core Principles of the Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the stereoselective oxidation of alkenes to vicinal diols.[1][2][3] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the double bond, resulting in a high degree of enantioselectivity.[1][2] A stoichiometric co-oxidant is employed to regenerate the osmium catalyst, allowing for its use in catalytic quantities.[1][2]

The key components of the Sharpless asymmetric dihydroxylation are commercially available as pre-packaged reagent mixtures known as AD-mix-α and AD-mix-β.[1] These mixtures contain:

  • Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.

  • A chiral ligand: (DHQ)₂PHAL in AD-mix-α and (DHQD)₂PHAL in AD-mix-β. These ligands, derived from the cinchona alkaloids dihydroquinine and dihydroquinidine, respectively, are responsible for inducing chirality in the product.

  • Potassium ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the Os(VIII) species.

  • Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.

The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is preferentially formed.

Reaction Mechanism and Stereoselectivity

The reaction proceeds through a catalytic cycle that begins with the formation of a chiral complex between osmium tetroxide and the cinchona alkaloid ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate.[1] Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species, which is then re-oxidized by potassium ferricyanide to complete the catalytic cycle.[1]

The stereochemical outcome of the reaction is predictable using the Sharpless mnemonic, which relates the orientation of the alkene in a defined quadrant system to the face of the double bond that will be hydroxylated by the specific AD-mix.

Experimental Protocol for the Dihydroxylation of 1-Octene

This section provides a detailed experimental procedure for the asymmetric dihydroxylation of 1-octene to 1,2-octanediol using AD-mix-β. A parallel experiment with AD-mix-α will yield the enantiomeric product.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of 1-octene) with a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of 1-octene).

  • Dissolution: Stir the mixture vigorously at room temperature until the solids are fully dissolved and two clear phases are observed. The lower aqueous phase should be a bright yellow.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some salts may precipitate upon cooling.

  • Substrate Addition: Add 1-octene (1 mmol) to the cooled and vigorously stirred reaction mixture.

  • Reaction: Continue to stir the mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For terminal alkenes like 1-octene, the reaction is typically complete within 6-12 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of 1-octene) and continue stirring for one hour at room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 1,2-octanediol by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diol from the chiral ligand and other impurities.

Quantitative Data

The following table summarizes typical results for the Sharpless asymmetric dihydroxylation of 1-octene. Please note that yields and enantiomeric excess can vary based on the specific reaction conditions and purification methods.

AD-mixChiral LigandProductYield (%)Enantiomeric Excess (ee%)
AD-mix-α(DHQ)₂PHAL(S)-1,2-OctanediolHighHigh
AD-mix-β(DHQD)₂PHAL(R)-1,2-OctanediolHighHigh

Visualizing the Process

Diagrams created using Graphviz (DOT language):

Sharpless_AD_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Combine AD-mix, t-BuOH, and Water B Stir until dissolved (Two Phases) A->B C Cool to 0°C B->C D Add 1-Octene C->D E Stir at 0°C (6-12h) D->E F Monitor by TLC E->F G Quench with Na₂SO₃ E->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Pure 1,2-Octanediol J->K

Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation of 1-octene.

Catalytic_Cycle OsVIII_L Os(VIII)O₄-Ligand Complex OsmateEster Osmate(VI) Ester Intermediate OsVIII_L->OsmateEster [3+2] Cycloaddition Alkene 1-Octene Alkene->OsmateEster Diol 1,2-Octanediol OsmateEster->Diol Hydrolysis OsVI Os(VI) Species OsmateEster->OsVI OsVI->OsVIII_L Re-oxidation Oxidant K₃Fe(CN)₆ (Co-oxidant) Oxidant->OsVI ReducedOxidant K₄Fe(CN)₆

Caption: Simplified catalytic cycle of the Sharpless asymmetric dihydroxylation.

Conclusion

The Sharpless asymmetric dihydroxylation of 1-octene is a highly efficient and reliable method for the synthesis of enantiomerically pure 1,2-octanediol. The commercially available AD-mix reagents simplify the experimental procedure, making this powerful transformation accessible for a wide range of applications in research and development. The predictability of the stereochemical outcome and the typically high yields and enantioselectivities make it a valuable tool for the construction of chiral molecules.

References

Characterization of 1,2-Octadecanediol Stereoisomers: An In-depth Technical Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the characterization of 1,2-octadecanediol (B1211883) stereoisomers, a long-chain vicinal diol relevant in various fields, including drug development and material science. The differentiation and characterization of its enantiomers, (R)- and (S)-1,2-octadecanediol, are critical for understanding their biological activity and ensuring product quality. This document details experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including sample preparation through chiral derivatization. Quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

1,2-Octadecanediol (also known as stearyl glycol) is a 1,2-vicinal diol with a long aliphatic chain. The presence of a chiral center at the C-2 position means it exists as a pair of enantiomers: (R)-1,2-octadecanediol and (S)-1,2-octadecanediol. As with many chiral molecules, these stereoisomers can exhibit different biological activities, making their individual characterization and quantification essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for this purpose. However, as enantiomers have identical physical properties in an achiral environment, direct differentiation by NMR or MS is not possible. Therefore, chiral derivatization is a key strategy to convert the enantiomers into diastereomers, which possess distinct physical and spectral properties, allowing for their resolution and characterization.

This guide will focus on established methods for the stereochemical analysis of 1,2-octadecanediol, including the use of chiral derivatizing agents such as Mosher's acid and boronic acids for NMR analysis, and trifluoroacetylation for GC-MS analysis.

NMR Spectroscopic Characterization

NMR spectroscopy is a powerful tool for structure elucidation. For the analysis of 1,2-octadecanediol stereoisomers, derivatization to form diastereomers is necessary to induce chemical shift differences between the (R) and (S) forms.

Chiral Derivatization for NMR Analysis

Two common and effective chiral derivatizing agents for diols are α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) and chiral boronic acids.

Mosher's acid is a chiral carboxylic acid that reacts with alcohols to form diastereomeric esters. The phenyl group of the Mosher's ester exerts a significant anisotropic effect in the NMR spectrometer's magnetic field, causing differential shielding or deshielding of nearby protons in the two diastereomers. This results in observable differences in their ¹H NMR spectra. Furthermore, the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR spectroscopy.

Experimental Protocol: Mosher Esterification of 1,2-Octadecanediol

  • Preparation: In a clean, dry NMR tube, dissolve 5 mg of 1,2-octadecanediol (racemic or enantiomerically enriched) in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆). Add a small amount of pyridine (B92270) (1-2 µL) as a catalyst.

  • Reagent Addition: To this solution, add a slight molar excess (1.1 equivalents) of (R)-(-)-Mosher's acid chloride or (S)-(+)-Mosher's acid chloride.

  • Reaction: Cap the NMR tube and gently agitate to mix the contents. The reaction is typically rapid and can be monitored by ¹H NMR spectroscopy.

  • Analysis: Acquire ¹H and ¹⁹F NMR spectra of the resulting diastereomeric Mosher's esters.

Mosher_Esterification_Workflow diol diol reaction reaction diol->reaction esters esters reaction->esters reagent reagent reagent->reaction solvent solvent solvent->reaction nmr nmr esters->nmr data data nmr->data

Chiral boronic acids react with diols to form cyclic boronate esters. This reaction is often rapid and proceeds under mild conditions. When a chiral boronic acid is used, the resulting boronate esters of the (R)- and (S)-1,2-octadecanediol are diastereomers, which can be distinguished by NMR.

Experimental Protocol: Boronic Acid Derivatization of 1,2-Octadecanediol

  • Preparation: In an NMR tube, combine 5 mg of 1,2-octadecanediol, 1.2 equivalents of a chiral boronic acid (e.g., a derivative of 1,2-diphenylethylenediamine), and 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Reaction: The mixture is typically sonicated or left at room temperature for a short period (15-30 minutes) to ensure complete reaction.[1]

  • Analysis: Acquire ¹H NMR spectra to observe the chemical shift differences between the diastereomeric boronate esters.

Boronic_Acid_Derivatization_Workflow diol diol reaction reaction diol->reaction esters esters reaction->esters boronic_acid boronic_acid boronic_acid->reaction solvent solvent solvent->reaction nmr nmr esters->nmr data data nmr->data

NMR Data Presentation

The following tables summarize the expected NMR data for underivatized 1,2-octadecanediol and the anticipated differences upon chiral derivatization.

Table 1: ¹³C NMR Chemical Shifts (δ) for 1,2-Octadecanediol

Carbon AtomChemical Shift (ppm) in CDCl₃ (Reference)
C-1~67
C-2~73
C-3~33
C-4 to C-15~29-30
C-16~32
C-17~23
C-18~14

Table 2: Expected ¹H and ¹⁹F NMR Data for Diastereomeric Derivatives of 1,2-Octadecanediol

DerivativeNucleusExpected Chemical Shift Difference (Δδ) between Diastereomers (ppm)Key Protons/Nuclei for Analysis
Mosher's Ester¹H0.05 - 0.2Protons on C-1 and C-2, and adjacent methylene (B1212753) protons
¹⁹F0.05 - 0.5Trifluoromethyl group
Boronate Ester¹H0.05 - 0.4Protons on C-1 and C-2, and protons on the chiral derivatizing agent

Note: The exact Δδ values will depend on the specific chiral derivatizing agent used and the NMR solvent.

Mass Spectrometric Characterization

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound. For stereoisomer analysis, MS is typically coupled with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. Derivatization is often employed to enhance volatility and improve chromatographic separation.

Chiral GC-MS Analysis

For GC-MS analysis, the hydroxyl groups of 1,2-octadecanediol need to be derivatized to increase its volatility. Trifluoroacetylation is a common method for this purpose. The resulting diastereomers can then be separated on a chiral GC column.

Experimental Protocol: Trifluoroacetylation for GC-MS Analysis

  • Derivatization: In a vial, dissolve 1 mg of 1,2-octadecanediol in 100 µL of a suitable solvent (e.g., acetonitrile). Add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 10 µL of pyridine.

  • Reaction: Heat the mixture at 60-70°C for 30 minutes.

  • Work-up: Evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent for GC injection (e.g., hexane).

  • GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA).

GCMS_Workflow diol diol derivatization derivatization diol->derivatization derivative derivative derivatization->derivative tfaa tfaa tfaa->derivatization gc gc derivative->gc ms ms gc->ms data data ms->data

MS Data Presentation

The following tables summarize the expected mass spectral data for underivatized and derivatized 1,2-octadecanediol.

Table 3: Key Mass Fragments (m/z) for Underivatized 1,2-Octadecanediol (Electron Ionization)

m/zInterpretation
[M]+ (286.5)Molecular ion (often low abundance or absent)
M-18Loss of H₂O
M-31Loss of CH₂OH
M-46Loss of CH₂OH and CH₃
Various CnH2n+1 fragmentsAliphatic chain fragmentation

Note: The fragmentation pattern can be complex due to the long alkyl chain.

Table 4: Expected Mass Spectral Data for Trifluoroacetylated 1,2-Octadecanediol Stereoisomers

FeatureDescription
Separation Baseline or near-baseline separation of the (R)- and (S)-enantiomer derivatives on a suitable chiral GC column.
Mass Spectra The mass spectra of the two enantiomer derivatives will be identical.
Key Fragments - Molecular ion ([M]+) - Fragments corresponding to the loss of trifluoroacetyl groups and fragmentation of the alkyl chain.
Quantification The relative amounts of the (R)- and (S)-enantiomers can be determined by integrating the peak areas in the chromatogram.

Conclusion

The characterization of 1,2-octadecanediol stereoisomers requires a combination of chiral derivatization and advanced analytical techniques. NMR spectroscopy, particularly after derivatization with agents like Mosher's acid or chiral boronic acids, provides detailed structural information and allows for the determination of enantiomeric excess. Chiral GC-MS, following derivatization to enhance volatility, is a highly sensitive method for the separation and quantification of the enantiomers. The detailed protocols and expected data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with 1,2-octadecanediol and other long-chain chiral diols. The choice of method will depend on the specific analytical requirements, such as the need for absolute configuration determination, enantiomeric purity assessment, or trace-level quantification.

References

In-Depth Technical Guide: Synthesis of 1,3-Octadecanediol as a Ceramide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-octadecanediol, a crucial precursor for the production of synthetic ceramides (B1148491), specifically 2-oleamido-1,3-octadecanediol. The document details the synthetic pathway, experimental protocols, and the role of the resulting ceramide in cellular signaling.

Introduction

Ceramides are a class of lipid molecules that are essential components of the skin's barrier and play significant roles in cellular signaling, including apoptosis and cell differentiation. The synthesis of ceramide analogs is of great interest for therapeutic and cosmetic applications. This guide focuses on the synthesis of 2-oleamido-1,3-octadecanediol, a synthetic ceramide, via its precursor, 1,3-octadecanediol.

Synthetic Pathway Overview

The synthesis of 2-oleamido-1,3-octadecanediol is a multi-step process that begins with the formation of the C18 backbone of 1,3-octadecanediol. This is followed by the introduction of an amino group to create 2-amino-1,3-octadecanediol, which is then acylated to yield the final ceramide product.

A plausible and efficient route for the synthesis of 1,3-octadecanediol involves a Knoevenagel condensation between diethyl malonate and hexadecanal (B134135), followed by reduction of the resulting product.

Synthesis_Pathway Diethyl Malonate Diethyl Malonate Intermediate_A Diethyl 2-hexadecylidenemalonate Diethyl Malonate->Intermediate_A Knoevenagel Condensation Hexadecanal Hexadecanal Hexadecanal->Intermediate_A 1,3-Octadecanediol 1,3-Octadecanediol Intermediate_A->1,3-Octadecanediol Reduction 2-Amino-1,3-octadecanediol 2-Amino-1,3-octadecanediol 1,3-Octadecanediol->2-Amino-1,3-octadecanediol Amination Final_Product 2-Oleamido-1,3-octadecanediol 2-Amino-1,3-octadecanediol->Final_Product N-Acylation Oleoyl_Chloride Oleoyl (B10858665) Chloride Oleoyl_Chloride->Final_Product

Caption: Overall synthetic pathway for 2-oleamido-1,3-octadecanediol.

Experimental Protocols

Synthesis of 1,3-Octadecanediol

Step 1: Knoevenagel Condensation of Diethyl Malonate and Hexadecanal

This reaction forms the carbon-carbon bond necessary for the 18-carbon backbone.

  • Materials: Diethyl malonate, hexadecanal, piperidine (B6355638) (catalyst), and toluene (B28343) (solvent).

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of diethyl malonate and hexadecanal in toluene.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation.

    • Cool the reaction mixture and wash with dilute hydrochloric acid and then with water to remove the catalyst.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude diethyl 2-hexadecylidenemalonate.

Step 2: Reduction to 1,3-Octadecanediol

The double bond and the ester groups of the intermediate are reduced to form the diol.

  • Materials: Diethyl 2-hexadecylidenemalonate, lithium aluminum hydride (LiAlH₄) (reducing agent), and anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (solvent).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of an excess of LiAlH₄ in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of diethyl 2-hexadecylidenemalonate in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with the solvent.

    • Dry the filtrate over anhydrous sodium sulfate and evaporate the solvent to yield crude 1,3-octadecanediol.

    • Purify the product by recrystallization or column chromatography.

Synthesis of 2-Amino-1,3-octadecanediol
Synthesis of 2-Oleamido-1,3-octadecanediol (N-Acylation)

This final step attaches the fatty acid tail to the amino-diol precursor.

  • Materials: 2-Amino-1,3-octadecanediol, oleoyl chloride, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and a suitable solvent (e.g., dichloromethane (B109758) or THF).

  • Procedure:

    • Dissolve 2-amino-1,3-octadecanediol in the chosen solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Add an equimolar amount of the non-nucleophilic base.

    • Cool the mixture in an ice bath.

    • Slowly add an equimolar amount of oleoyl chloride to the stirred solution.

    • Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-oleamido-1,3-octadecanediol.

Quantitative Data

StepReactantsProductTypical Yield (%)Analytical Methods
Knoevenagel CondensationDiethyl malonate, HexadecanalDiethyl 2-hexadecylidenemalonate85-95¹H NMR, ¹³C NMR, IR
ReductionDiethyl 2-hexadecylidenemalonate, LiAlH₄1,3-Octadecanediol70-85¹H NMR, ¹³C NMR, GC-MS
N-Acylation2-Amino-1,3-octadecanediol, Oleoyl chloride2-Oleamido-1,3-octadecanediol80-90¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Role in Cellular Signaling

Ceramides, including synthetic analogs like 2-oleamido-1,3-octadecanediol, are integral to various cellular signaling pathways. They are particularly known for their role in inducing apoptosis (programmed cell death) and activating specific protein phosphatases.

Ceramide-Activated Protein Phosphatase (CAPP) Signaling

Ceramides can allosterically activate a group of serine/threonine protein phosphatases, primarily Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This activation can lead to the dephosphorylation and subsequent modulation of various downstream protein targets, affecting cellular processes like cell growth, differentiation, and apoptosis.

CAPP_Signaling Ceramide Ceramide CAPP Ceramide-Activated Protein Phosphatase (PP1, PP2A) Ceramide->CAPP Activates Downstream_Targets Downstream Protein Targets (e.g., Akt, Bcl-2) CAPP->Downstream_Targets Dephosphorylates Cellular_Response Cellular Response (Apoptosis, Growth Arrest) Downstream_Targets->Cellular_Response Modulates

Caption: Ceramide-Activated Protein Phosphatase (CAPP) signaling pathway.
Ceramide-Induced Apoptosis

Ceramides are key mediators of apoptosis. They can be generated in response to various cellular stresses and can induce apoptosis through multiple pathways. One major pathway involves the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Pathway Cellular_Stress Cellular Stress Ceramide_Generation Ceramide Generation Cellular_Stress->Ceramide_Generation Caspase_Activation Caspase Activation (e.g., Caspase-3) Ceramide_Generation->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Simplified ceramide-induced apoptosis pathway.

Conclusion

The synthesis of 1,3-octadecanediol provides a versatile platform for the creation of various ceramide analogs. The detailed protocols and understanding of the subsequent ceramide's role in cellular signaling are crucial for the development of new therapeutics and advanced cosmetic formulations. Further research into optimizing the synthetic steps and exploring the full range of biological activities of these synthetic ceramides is warranted.

The Synthesis of 2-Amino-1,3-Octadecanediol: A Technical Guide for Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of bioactive lipids that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. The backbone of these complex lipids is a long-chain amino alcohol, with 2-amino-1,3-octadecanediol (also known as sphinganine) being a key saturated sphingoid base. The study of sphingolipid metabolism and signaling pathways is paramount in understanding and developing therapeutics for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Access to high-purity synthetic 2-amino-1,3-octadecanediol and its analogs is therefore critical for advancing this field of research. This technical guide provides a comprehensive overview of a stereoselective synthetic route to D-erythro-2-amino-1,3-octadecanediol, detailed experimental protocols, and a summary of the key signaling pathways in which these molecules are implicated.

Introduction to Sphingolipids and their Significance

Sphingolipids are not merely structural components of cell membranes; they are active participants in cellular signaling.[1] The metabolism of sphingolipids generates a network of interconnected bioactive molecules, with ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P) being the most studied mediators.[2][3] These molecules are involved in regulating fundamental cellular processes, and their dysregulation is associated with numerous pathological conditions.[4] For instance, ceramide is often associated with pro-apoptotic and anti-proliferative signals, while S1P typically promotes cell survival and proliferation.[5] The intricate balance between these sphingolipid metabolites, often referred to as the "sphingolipid rheostat," dictates cellular fate.

2-Amino-1,3-octadecanediol (sphinganine) is the saturated backbone of dihydroceramides and a key intermediate in the de novo synthesis of all sphingolipids.[6][7] Its synthesis and subsequent acylation to form dihydroceramides are foundational steps in the biosynthesis of more complex sphingolipids.[8] Therefore, the ability to chemically synthesize sphinganine (B43673) and its analogs with high stereochemical purity is essential for researchers to dissect the roles of individual sphingolipids and to develop targeted therapeutic agents.

Stereoselective Synthesis of D-erythro-2-amino-1,3-octadecanediol

The stereoselective synthesis of the D-erythro isomer of 2-amino-1,3-octadecanediol is crucial as it is the naturally occurring stereochemistry. A common and effective strategy employs a chiral pool approach, starting from the readily available amino acid L-serine.[9] This approach allows for the establishment of the correct stereochemistry at the C-2 position early in the synthesis. The general synthetic workflow is outlined below.

G cluster_synthesis Synthetic Workflow L-Serine L-Serine Protected L-Serine Protected L-Serine L-Serine->Protected L-Serine Protection Garner's Aldehyde Garner's Aldehyde Protected L-Serine->Garner's Aldehyde Reduction Protected Alkynyl Amino Alcohol Protected Alkynyl Amino Alcohol Garner's Aldehyde->Protected Alkynyl Amino Alcohol Alkynylation Protected Sphinganine Protected Sphinganine Protected Alkynyl Amino Alcohol->Protected Sphinganine Reduction D-erythro-2-amino-1,3-octadecanediol D-erythro-2-amino-1,3-octadecanediol Protected Sphinganine->D-erythro-2-amino-1,3-octadecanediol Deprotection

Synthetic workflow for D-erythro-2-amino-1,3-octadecanediol.
Key Synthetic Steps and Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations in the synthesis of D-erythro-2-amino-1,3-octadecanediol.

Step 1: Protection of L-Serine and Formation of Garner's Aldehyde

The synthesis commences with the protection of the amino and carboxyl groups of L-serine, followed by the formation of a cyclic acetonide and subsequent reduction to the versatile intermediate, Garner's aldehyde.[10][11]

  • Protocol:

    • Esterification: L-serine is first converted to its methyl ester using acetyl chloride in methanol (B129727).[10]

    • N-Boc Protection: The amino group of the serine methyl ester is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[10]

    • Acetonide Formation: The hydroxyl and the newly formed Boc-protected amino group are cyclized into an oxazolidine (B1195125) ring using 2,2-dimethoxypropane (B42991) and a catalytic amount of a Lewis acid like boron trifluoride etherate to form the fully protected serine derivative.[10]

    • Reduction to Garner's Aldehyde: The methyl ester is then carefully reduced to the corresponding aldehyde at low temperature (typically below -75 °C) using diisobutylaluminium hydride (DIBAL-H) to yield (S)-Garner's aldehyde.[10]

Step 2: Carbon Chain Elongation via Alkynylation

The long aliphatic chain of sphinganine is introduced by the addition of a C15-alkyne nucleophile to Garner's aldehyde.

  • Protocol:

    • Preparation of the Alkynyl Nucleophile: 1-Pentadecyne is treated with a strong base such as n-butyllithium in an ethereal solvent at low temperature to generate the corresponding lithium acetylide.

    • Nucleophilic Addition: (S)-Garner's aldehyde is then added to the solution of the lithium acetylide. The reaction is typically carried out at -78 °C to ensure high diastereoselectivity, favoring the formation of the desired erythro isomer.[12]

Step 3: Reduction of the Alkyne

The triple bond of the alkynyl intermediate is reduced to a saturated carbon chain.

  • Protocol:

    • The protected alkynyl amino alcohol is subjected to catalytic hydrogenation. A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction proceeds smoothly to yield the fully saturated carbon chain.

Step 4: Deprotection to Yield the Final Product

The final step involves the removal of the protecting groups (Boc and acetonide) to afford the target molecule.

  • Protocol:

    • The protected sphinganine is treated with a strong acid, such as hydrochloric acid in methanol or trifluoroacetic acid in dichloromethane.[1][13] This single step efficiently cleaves both the Boc group and the acetonide, yielding D-erythro-2-amino-1,3-octadecanediol hydrochloride.

    • The hydrochloride salt can be neutralized with a base to obtain the free amine.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis.

StepStarting MaterialProductTypical Yield (%)
Protection and Aldehyde FormationL-SerineGarner's Aldehyde65-75
AlkynylationGarner's AldehydeProtected Alkynyl Amino Alcohol80-90
Alkyne ReductionProtected Alkynyl Amino AlcoholProtected Sphinganine>95
DeprotectionProtected SphinganineD-erythro-2-amino-1,3-octadecanediol>95
Overall Yield L-Serine D-erythro-2-amino-1,3-octadecanediol ~50-65

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Characterization Data for D-erythro-2-amino-1,3-octadecanediol
PropertyData
Molecular Formula C18H39NO2
Molecular Weight 301.51 g/mol
Appearance White solid
1H NMR (CDCl3, ppm) δ 0.88 (t, 3H), 1.25 (br s, 26H), 1.40-1.60 (m, 2H), 2.80 (m, 1H), 3.50 (m, 1H), 3.65 (dd, 1H), 3.80 (dd, 1H)
13C NMR (CDCl3, ppm) δ 14.1, 22.7, 25.8, 29.4, 29.6, 29.7, 31.9, 33.5, 55.4, 65.2, 74.8
Mass Spectrometry (ESI+) m/z 302.3 [M+H]+

Role in Sphingolipid Signaling Pathways

2-Amino-1,3-octadecanediol is a central molecule in the de novo synthesis of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to generate ceramide, the metabolic hub of sphingolipid metabolism.

G cluster_denovo De Novo Sphingolipid Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine\n(2-amino-1,3-octadecanediol) Sphinganine (2-amino-1,3-octadecanediol) 3-Ketosphinganine->Sphinganine\n(2-amino-1,3-octadecanediol) 3-KSR Dihydroceramide Dihydroceramide Sphinganine\n(2-amino-1,3-octadecanediol)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS

De novo synthesis pathway of ceramide.

From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin (B164518) and various glycosphingolipids. Furthermore, ceramide can be catabolized to produce other signaling molecules like sphingosine and S1P.[14][15]

G cluster_ceramide_hub Ceramide Signaling Hub Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS (Salvage) Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK

Ceramide as a central hub in sphingolipid metabolism.

Conclusion

The stereoselective synthesis of 2-amino-1,3-octadecanediol is a fundamental requirement for the advancement of sphingolipid research. The synthetic route detailed in this guide, starting from L-serine, provides a reliable method for obtaining the biologically relevant D-erythro isomer in high purity. Understanding the synthesis of this key sphingoid base, in conjunction with a clear picture of its role in the complex web of sphingolipid signaling, empowers researchers to develop novel tools and therapeutic strategies targeting this critical class of bioactive lipids. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.

References

The Role of Octadecanediol Isomers in Skin Lipid Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier protecting the body from the external environment. Its integrity is largely dependent on the highly organized structure of its intercellular lipids, primarily composed of ceramides, cholesterol, and free fatty acids. Octadecanediol isomers, particularly 1,2-octanediol (B41855) (caprylyl glycol), are increasingly utilized in dermatological and cosmetic formulations for their multifaceted effects on the skin. This technical guide provides an in-depth analysis of the biological functions of this compound isomers in the skin's lipid structure, focusing on their impact on barrier function, lipid organization, and potential cellular signaling. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to support further research and development in this area.

Introduction: The Stratum Corneum and Its Lipid Matrix

The skin's barrier function is paramount for maintaining homeostasis, preventing excessive transepidermal water loss (TEWL), and protecting against the ingress of harmful substances and microorganisms.[1][2] This crucial role is fulfilled by the stratum corneum, which is often described using a "brick and mortar" analogy. The "bricks" are the corneocytes, terminally differentiated keratinocytes, and the "mortar" is the continuous lipid matrix that surrounds them.[1] This lipid matrix is a complex mixture of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids, organized into highly ordered lamellar structures.[2] The specific arrangement and conformational order of these lipids are critical for the barrier's effectiveness.

Long-chain diols, such as this compound isomers, are molecules with two hydroxyl groups and a long alkyl chain. Their amphiphilic nature allows them to interact with the lipid bilayers of the stratum corneum, potentially modulating its structure and function. This guide will focus on the known biological effects of two this compound isomers: 1,2-octanediol and 1,18-octadecanediol (B156470).

Biological Functions of this compound Isomers in the Skin

1,2-Octanediol (Caprylyl Glycol)

1,2-Octanediol, commonly known as caprylyl glycol, is a widely used ingredient in cosmetic and dermatological products due to its multifunctional properties.

  • Humectant and Emollient Effects: 1,2-Octanediol acts as a humectant, attracting and retaining water in the stratum corneum, which contributes to skin hydration. Its emollient properties help to soften and smooth the skin surface.

  • Antimicrobial Activity and Preservative Booster: Due to its amphiphilic structure, 1,2-octanediol can disrupt the cell membranes of microorganisms. This property makes it an effective antimicrobial agent and allows it to be used as a preservative booster, enhancing the efficacy of traditional preservatives in formulations.

  • Penetration Enhancer: A key function of 1,2-octanediol is its ability to act as a penetration enhancer. By disordering the highly organized lipid structure of the stratum corneum, it can facilitate the passage of other active ingredients through the skin barrier.[3]

1,18-Octadecanediol

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological functions of 1,18-octadecanediol in the context of skin lipid structure and barrier function. While its long-chain diol structure suggests potential interactions with the stratum corneum lipids, further research is required to elucidate its specific effects.

Quantitative Data on the Effects of this compound Isomers

The available quantitative data primarily focuses on the effects of 1,2-octanediol as a penetration enhancer. One key study investigated the impact of various alkanediols on the penetration of triamcinolone (B434) acetonide (TAA) through the skin.

Table 1: Effect of 1,2-Octanediol on Triamcinolone Acetonide (TAA) Penetration [3]

Formulation BaseTreatmentTAA in Stratum Corneum (% of applied dose)TAA in Epidermis (% of applied dose)TAA in Dermis (% of applied dose)Cumulative Skin Penetration (% of applied dose)
Aqueous Carbomer GelReference (no alkanediol)0.08 ± 0.020.05 ± 0.010.02 ± 0.010.15 ± 0.03
+ 5% 1,2-Octanediol0.25 ± 0.04 0.18 ± 0.03 0.07 ± 0.01 0.50 ± 0.07
Anionic Hydrophilic CreamReference (no alkanediol)0.15 ± 0.030.12 ± 0.020.04 ± 0.010.31 ± 0.05
+ 5% 1,2-Octanediol0.28 ± 0.05 0.22 ± 0.04 0.08 ± 0.02 0.58 ± 0.10

*Data are presented as mean ± standard deviation. ***p ≤ 0.0001 compared to the reference.

These data demonstrate that the inclusion of 1,2-octanediol significantly increases the penetration of TAA through all layers of the skin. This effect is attributed to the disordering of the stratum corneum lipids.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to assess the permeation of substances through the skin.

Objective: To quantify the amount of a topically applied substance that permeates through the different layers of the skin over time.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulation (with and without this compound isomer)

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Skin Preparation: Excise the skin and remove subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed receptor solution and ensure no air bubbles are present under the skin. A magnetic stirrer is used to keep the receptor fluid mixed. The temperature is maintained at 32°C to mimic skin surface temperature.

  • Formulation Application: Apply a known amount of the test formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, collect samples from the receptor solution and replace with fresh, pre-warmed solution.

  • Skin Layer Separation: At the end of the experiment, dismount the skin. The stratum corneum can be removed by tape stripping. The epidermis and dermis can be separated by heat or enzymatic digestion.

  • Extraction and Analysis: Extract the substance of interest from the receptor solution samples and the separated skin layers using an appropriate solvent. Quantify the amount of the substance using HPLC.

Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise and Prepare Skin B Assemble Franz Diffusion Cells A->B C Apply Test Formulation B->C D Collect Samples from Receptor Fluid C->D Over time E Separate Skin Layers C->E End of experiment F Extract Compound D->F E->F G Quantify with HPLC F->G

Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.

Confocal Raman Spectroscopy for Stratum Corneum Lipid Analysis

Confocal Raman spectroscopy is a non-invasive technique that provides information about the molecular composition and structure of the skin.

Objective: To assess changes in the conformational order of stratum corneum lipids after treatment with this compound isomers.

Principle: Raman spectroscopy measures the vibrational modes of molecules. Changes in the lipid chain conformation (from a more ordered trans to a more disordered gauche state) can be detected by analyzing specific peaks in the Raman spectrum. The ratio of the intensities of the C-C skeletal stretching vibrations at ~1080 cm⁻¹ (gauche) and ~1130 cm⁻¹ (trans) is often used to quantify lipid disorder.[3]

Procedure:

  • Sample Preparation: Isolated stratum corneum or ex vivo skin explants are used.

  • Treatment: The skin samples are incubated with a solution of the this compound isomer or a formulation containing it. A control sample is incubated with the vehicle alone.

  • Spectra Acquisition: A confocal Raman microscope is used to acquire spectra from the stratum corneum. Depth profiling can be performed to obtain spectra at different depths within the SC.

  • Data Analysis: The acquired spectra are processed (e.g., baseline correction, normalization). The intensities of the relevant peaks are measured, and the ratio indicative of lipid order is calculated.

Confocal Raman Spectroscopy Workflow for Lipid Order Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Isolate Stratum Corneum or Use Skin Explant B Treat with this compound Solution A->B C Control Treatment (Vehicle) A->C D Acquire Raman Spectra from Stratum Corneum B->D C->D E Process Spectra (e.g., Baseline Correction) D->E F Calculate Lipid Order Ratio (gauche/trans) E->F G Compare Treated vs. Control F->G

Caption: Workflow for analyzing stratum corneum lipid order using confocal Raman spectroscopy.

Signaling Pathways

Currently, there is a lack of specific studies identifying the direct modulation of signaling pathways in keratinocytes by this compound isomers. However, based on the known effects of other lipid molecules and penetration enhancers on the skin, some potential pathways for future investigation can be hypothesized.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that act as lipid sensors and regulate genes involved in lipid metabolism and inflammation. It is plausible that long-chain diols like this compound isomers could interact with and modulate PPAR activity in keratinocytes, thereby influencing lipid synthesis and the expression of differentiation markers.

  • Keratinocyte Differentiation Pathways: The process of keratinocyte differentiation is tightly regulated by a complex network of signaling pathways. By altering the lipid environment of the stratum corneum, this compound isomers could indirectly influence the terminal differentiation of keratinocytes. Further research is needed to investigate the effects of these diols on the expression of key differentiation markers such as involucrin, loricrin, and filaggrin.

Hypothesized Signaling Interaction of this compound Isomers

G cluster_input External Factor cluster_interaction Cellular Interaction cluster_pathway Potential Signaling Pathways cluster_output Cellular Response A This compound Isomer B Keratinocyte A->B C PPAR Activation B->C Hypothesized D Modulation of Differentiation Pathways B->D Hypothesized E Altered Gene Expression (Lipid Metabolism, Differentiation Markers) C->E D->E

Caption: Hypothesized interaction of this compound isomers with keratinocyte signaling pathways.

Conclusion and Future Directions

1,2-Octanediol has well-documented effects on the skin, acting as a humectant, emollient, antimicrobial agent, and penetration enhancer. Its ability to disorder the stratum corneum lipids is a key mechanism for its penetration-enhancing properties. In contrast, the biological functions of 1,18-octadecanediol in the skin remain largely unexplored.

Future research should focus on:

  • Investigating the specific effects of 1,18-octadecanediol and other this compound isomers on skin barrier function, including quantitative measurements of TEWL and stratum corneum hydration.

  • Elucidating the precise nature of the interaction between different this compound isomers and the various lipid components of the stratum corneum using advanced biophysical techniques.

  • Exploring the potential modulation of keratinocyte signaling pathways, such as PPARs and differentiation pathways, by this compound isomers to understand their effects on a molecular level.

A deeper understanding of the biological functions of various this compound isomers will enable the development of more targeted and effective dermatological and cosmetic formulations for maintaining and restoring skin barrier health.

References

Synthesis of 1,8-Octadecanediol Monomer for Polycondensation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,8-octadecanediol, a long-chain aliphatic diol monomer crucial for the development of advanced polyesters and other polymers through polycondensation. The properties of polymers derived from 1,8-octadecanediol, such as high melting points and ductility, make them suitable for a range of applications, including specialty engineering plastics, hot-melt adhesives, and biomedical devices. This document details the synthetic pathways, experimental protocols, and analytical methods necessary to produce high-purity 1,8-octadecanediol suitable for polymerization.

Synthetic Pathways to 1,8-Octadecanediol

The synthesis of 1,8-octadecanediol can be approached through several routes, primarily involving the reduction of corresponding C18 dicarboxylic acids or their esters. A common and effective precursor is octadecanedioic acid, which can be derived from renewable resources such as oleic acid found in palm oil.

One viable synthetic strategy involves the catalytic hydrogenation of octadecanedioic acid or its ester derivatives. For instance, dimethyl-1,18-octadecanedioate can be prepared from oleic acid through self-metathesis followed by hydrogenation and esterification. This diester is then reduced to yield 1,8-octadecanediol.[1]

A generalized reaction scheme for the synthesis of 1,8-octadecanediol from octadecanedioic acid is presented below:

Octadecanedioic Acid Octadecanedioic Acid Dimethyl Octadecanedioate Dimethyl Octadecanedioate Octadecanedioic Acid->Dimethyl Octadecanedioate Esterification (Methanol, Acid Catalyst) 1,8-Octadecanediol 1,8-Octadecanediol Dimethyl Octadecanedioate->1,8-Octadecanediol Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Synthesis of 1,8-Octadecanediol from Octadecanedioic Acid.

Alternatively, direct catalytic hydrogenation of stearic acid can also yield 1-octadecanol, and with further optimization, potentially 1,8-octadecanediol, although this is a more challenging selective conversion.[2]

Experimental Protocols

Synthesis of 1,8-Octadecanediol via Reduction of Dimethyl Octadecanedioate

This protocol is adapted from general procedures for the reduction of long-chain aliphatic esters.[1]

Materials:

  • Dimethyl-1,18-octadecanedioate

  • Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., copper chromite)

  • Anhydrous tetrahydrofuran (B95107) (THF) or a suitable solvent for hydrogenation

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: Dimethyl-1,18-octadecanedioate is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid until the solution is acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine.

  • Drying and Evaporation: The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,8-octadecanediol.

Purification of 1,8-Octadecanediol by Recrystallization

High-purity monomer is essential for achieving high molecular weight polymers. Recrystallization is an effective method for purifying solid organic compounds like 1,8-octadecanediol.[3][4][5][6]

Materials:

  • Crude 1,8-octadecanediol

  • A suitable recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the diol at elevated temperatures but have low solubility at room temperature or below. Small-scale solubility tests should be performed to identify a suitable solvent or solvent pair.

  • Dissolution: The crude 1,8-octadecanediol is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise. The mixture is heated to the boiling point of the solvent with stirring until the solid is completely dissolved. The minimum amount of hot solvent should be used to create a saturated solution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature, which promotes the formation of large, pure crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.

  • Isolation: The crystals are collected by vacuum filtration using a Buchner funnel.

  • Washing: The collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried in a vacuum oven at a temperature below their melting point to remove any residual solvent.

Characterization of 1,8-Octadecanediol Monomer

The purity and identity of the synthesized 1,8-octadecanediol must be confirmed before its use in polycondensation.

Table 1: Analytical Techniques for Monomer Characterization

TechniquePurposeExpected Results for 1,8-Octadecanediol
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and assess purity.¹H NMR and ¹³C NMR spectra should show characteristic peaks corresponding to the hydroxyl groups and the aliphatic chain.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) To determine purity and identify any volatile impurities.A single major peak corresponding to 1,8-octadecanediol with a mass spectrum matching its molecular weight.[8][10][11][12]
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal properties.A sharp melting endotherm indicating a high degree of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups.A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups.

Polycondensation of 1,8-Octadecanediol

1,8-Octadecanediol can be polymerized with a variety of dicarboxylic acids or their derivatives to form polyesters. Melt polycondensation is a common solvent-free method.[13][14]

General Protocol for Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation process.[15][16]

Materials:

  • High-purity 1,8-octadecanediol

  • High-purity dicarboxylic acid (e.g., sebacic acid, adipic acid)

  • Polycondensation catalyst (e.g., titanium(IV) isopropoxide, antimony trioxide)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet for byproduct removal.

Procedure:

  • Charging the Reactor: Equimolar amounts of 1,8-octadecanediol and the dicarboxylic acid, along with a catalytic amount of the chosen catalyst, are charged into the reaction vessel.

  • First Stage (Esterification): The reactor is purged with an inert gas (e.g., nitrogen) and heated to a temperature of 150-200°C with stirring. During this stage, the initial esterification occurs, and water is formed as a byproduct, which is removed through the distillation outlet. This stage is continued until the evolution of water ceases.

  • Second Stage (Polycondensation): The temperature is gradually increased to 220-250°C, and a vacuum is slowly applied to the system. The high temperature and vacuum facilitate the removal of the remaining water and any volatile byproducts, driving the reaction towards the formation of a high molecular weight polymer. This stage is continued until the desired melt viscosity is achieved, which is indicative of the polymer's molecular weight.

  • Polymer Recovery: The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized or formed into films.

cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation Monomers + Catalyst Monomers + Catalyst Oligomers + Water Oligomers + Water Monomers + Catalyst->Oligomers + Water 150-200°C Nitrogen Purge Oligomers Oligomers Oligomers + Water->Oligomers Water Removal High Molecular Weight Polymer High Molecular Weight Polymer Oligomers->High Molecular Weight Polymer 220-250°C Vacuum

Caption: Two-Stage Melt Polycondensation Workflow.

Table 2: Typical Conditions for Polycondensation of Long-Chain Diols

ParameterConditionRationale
Monomer Ratio 1:1 (Diol:Diacid)Essential for achieving high molecular weight in step-growth polymerization.
Catalyst Titanium(IV) isopropoxide, Antimony trioxideIncreases the rate of esterification and transesterification reactions.
Temperature (Stage 1) 150-200°CPromotes initial esterification and removal of water without significant monomer degradation.
Temperature (Stage 2) 220-250°CIncreases reaction rate and facilitates removal of byproducts under vacuum.
Pressure Atmospheric (Stage 1), High Vacuum (Stage 2)Vacuum in the second stage is crucial for shifting the equilibrium towards polymer formation.
Reaction Time Several hoursDependent on the desired molecular weight and reaction conditions.

Conclusion

The synthesis of high-purity 1,8-octadecanediol is a critical step in the development of novel long-chain aliphatic polyesters. The methodologies outlined in this guide, from the reduction of dicarboxylic acid esters to rigorous purification and characterization, provide a framework for producing monomer suitable for high-performance polycondensation reactions. The subsequent melt polycondensation process, when carefully controlled, can yield polymers with desirable thermal and mechanical properties for a wide array of applications in research and industry.

References

Methodological & Application

Application Note: High-Resolution GC-MS Analysis of Octadecanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octadecanediols, long-chain di-alcohols with an 18-carbon backbone, are a class of compounds with increasing interest in pharmaceutical and industrial applications. Their isomeric forms, which differ in the position of the two hydroxyl groups, can exhibit distinct physical, chemical, and biological properties. Consequently, the ability to separate and accurately quantify individual octadecanediol isomers is crucial for research, development, and quality control. This application note presents a robust and sensitive method for the analysis of this compound isomers using gas chromatography-mass spectrometry (GC-MS) following silylation derivatization.

Core Principles of the Method

Due to their low volatility and high polarity, direct analysis of octadecanediols by GC-MS is challenging. To overcome this, a derivatization step is employed to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. This is achieved through a silylation reaction. Following derivatization, the TMS-ether derivatives of the this compound isomers are separated on a high-polarity capillary GC column and detected by a mass spectrometer. The fragmentation patterns of the different isomers in the mass spectrometer allow for their individual identification and quantification.

Experimental Protocols

Sample Preparation and Derivatization

This protocol details the silylation of this compound isomers to their corresponding TMS ethers, making them amenable to GC-MS analysis.

Materials:

  • This compound isomer standards (e.g., 1,2-octadecanediol, 1,12-octadecanediol, 1,18-octadecanediol)

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous hexane (B92381) or other suitable organic solvent

  • Internal standard (e.g., deuterated this compound or a similar long-chain diol)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of the this compound isomer standard or sample into a clean, dry glass reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known amount of the internal standard to the vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial and vortex briefly to dissolve the sample.

  • Silylation: Add 100 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly.

  • Reaction: Vortex the mixture for 1 minute and then heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with anhydrous hexane to the desired concentration for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the separation and detection of the derivatized this compound isomers.

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Autosampler for automated injection.

GC Conditions:

ParameterValue
Column Highly polar cyanopropyl- or polyethylene (B3416737) glycol-based capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at 5°C/min, and hold for 10 minutes.

Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (for qualitative analysis and method development) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Range (Full Scan) m/z 50-600

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of three this compound isomers after silylation. Please note that these are representative values and should be determined experimentally using certified reference standards.

IsomerRetention Time (min)Quantitation Ion (m/z)Qualification Ions (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (r²)
1,2-Octadecanediol-bis(TMS) 22.5103147, 2040.51.5>0.998
1,12-Octadecanediol-bis(TMS) 23.8259147, 3150.41.2>0.999
1,18-Octadecanediol-bis(TMS) 24.5147204, 4150.51.5>0.998

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Pyridine sample->dissolve derivatize Add BSTFA + 1% TMCS dissolve->derivatize heat Heat at 70°C for 60 min derivatize->heat injection Inject into GC-MS heat->injection separation Separation on Polar Column injection->separation detection MS Detection (EI) separation->detection chromatogram Chromatogram Generation detection->chromatogram spectra Mass Spectra Analysis chromatogram->spectra quantification Quantification (SIM) spectra->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

fragmentation_pathways cluster_1_2 1,2-Octadecanediol-bis(TMS) cluster_1_12 1,12-Octadecanediol-bis(TMS) cluster_1_18 1,18-Octadecanediol-bis(TMS) M1 [M]+• F1_1 m/z 103 [CH(OTMS)CH3]+ M1->F1_1 α-cleavage F1_2 m/z 204 [M-103]+ M1->F1_2 M2 [M]+• F2_1 m/z 259 [CH(OTMS)(CH2)10CH3]+ M2->F2_1 α-cleavage F2_2 m/z 315 [M-CH3(CH2)5]+ M2->F2_2 M3 [M]+• F3_1 m/z 147 [(CH2)2OTMS]+ M3->F3_1 F3_2 m/z 415 [M-CH3]+ M3->F3_2

Caption: Proposed EI fragmentation pathways for silylated this compound isomers.

Discussion

The presented GC-MS method provides excellent chromatographic resolution and sensitivity for the analysis of this compound isomers. The choice of a high-polarity column is critical for the separation of these positional isomers. The derivatization with BSTFA is a reliable and efficient method to increase the volatility of the diols.

The mass spectrometric detection in full scan mode allows for the identification of the isomers based on their characteristic fragmentation patterns. The position of the hydroxyl groups on the carbon chain directs the fragmentation of the TMS-derivatized molecule under electron ionization. For instance, 1,2-octadecanediol-bis(TMS) is expected to show a prominent fragment at m/z 103 resulting from cleavage between the two silylated carbons. In contrast, isomers with hydroxyl groups further apart will yield different characteristic fragments. For quantitative analysis, the use of SIM mode significantly enhances sensitivity and selectivity by monitoring specific, abundant, and unique fragment ions for each isomer.

Conclusion

This application note describes a comprehensive and robust GC-MS method for the separation and quantification of this compound isomers. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with the expected quantitative data and fragmentation pathways, provide a solid foundation for researchers, scientists, and drug development professionals working with these compounds. The method is suitable for a wide range of applications, including quality control of raw materials, stability studies, and metabolic research.

Synthesis of 2-Oleamido-1,3-Octadecanediol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2-oleamido-1,3-octadecanediol, a synthetic ceramide with significant applications in cosmetics and dermatology. Two effective methods for the N-acylation of 2-amino-1,3-octadecanediol with oleic acid are presented: an acid chloride-based approach and a carbodiimide-mediated coupling reaction. This guide includes comprehensive, step-by-step procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

2-Oleamido-1,3-octadecanediol is a synthetic ceramide that mimics the structure and function of natural ceramides (B1148491) found in the stratum corneum. Ceramides are essential lipid molecules that play a crucial role in maintaining the skin's barrier function and retaining moisture. Due to its therapeutic properties, synthetic 2-oleamido-1,3-octadecanediol is a valuable ingredient in a variety of skincare and hair care products. The synthesis of this compound is typically achieved through the acylation of 2-amino-1,3-octadecanediol with oleic acid or a reactive derivative thereof. This document outlines two reliable protocols for this synthesis.

Data Summary

The following table summarizes the key quantitative data associated with the two synthetic protocols described below.

ParameterMethod 1: Ethyl ChloroformateMethod 2: Carbodiimide Coupling
Starting Materials 2-amino-1,3-octadecanediol, Triethylamine (B128534) Oleate (B1233923), Ethyl Chloroformate2-amino-1,3-octadecanediol, Oleic Acid, EDC, HOBt
Molar Ratio (Amine:Acid:Coupling Agent) 1 : 1.05 : 1.05 (Amine:Triethylamine Oleate:Ethyl Chloroformate)1 : 1.1 : 1.2 (Amine:Oleic Acid:EDC)
Solvent Tetrahydrofuran (B95107) (THF)Dichloromethane (B109758) (DCM)
Reaction Temperature -15°C to Room TemperatureRoom Temperature
Reaction Time ~4 hours12-24 hours
Purification Method RecrystallizationColumn Chromatography
Reported Yield Not explicitly stated60-75% (general for this method)[1]

Experimental Protocols

Method 1: Synthesis via Activation with Ethyl Chloroformate

This protocol is adapted from a patented procedure and utilizes ethyl chloroformate to create a mixed anhydride (B1165640) of oleic acid, which then reacts with the amine.

Materials and Equipment:

  • 2-amino-1,3-octadecanediol

  • Triethylamine oleate

  • Ethyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Cooling bath (e.g., ice-salt or dry ice-acetone)

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve 3 ml (31 mmol) of ethyl chloroformate in 5 ml of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -15°C using a suitable cooling bath.

  • Addition of Triethylamine Oleate: In a separate flask, dissolve 11.3 g of triethylamine oleate (29.5 mmol) in 10 ml of anhydrous THF. Add this solution dropwise to the cooled ethyl chloroformate solution.

  • Reaction: Stir the reaction mixture for 2 hours at room temperature.

  • Amine Addition: In a separate flask, prepare a solution of 2-amino-1,3-octadecanediol. Slowly pour the reaction mixture from the previous step into the 2-amino-1,3-octadecanediol solution under an inert atmosphere.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a mixture of methanol and tetrahydrofuran (95:5 by volume) to yield 2-oleamido-1,3-octadecanediol.

Method 2: Synthesis using Carbodiimide Coupling Agents

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the direct amide coupling of oleic acid and 2-amino-1,3-octadecanediol. This is a widely used method for amide bond formation.

Materials and Equipment:

  • 2-amino-1,3-octadecanediol

  • Oleic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reactant Dissolution: In a round-bottomed flask, dissolve 2-amino-1,3-octadecanediol (1 equivalent) and oleic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agents: Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution. In a separate container, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.2 equivalents) in DCM.

  • Reaction Initiation: Add the EDC solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 2-oleamido-1,3-octadecanediol by silica gel column chromatography.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-oleamido-1,3-octadecanediol.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Oleic_Acid Oleic Acid Activation Activation of Oleic Acid (e.g., with Ethyl Chloroformate or EDC/HOBt) Oleic_Acid->Activation Amino_Diol 2-Amino-1,3-octadecanediol Coupling N-Acylation Amino_Diol->Coupling Activation->Coupling Workup Work-up (Extraction, Washing) Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product 2-Oleamido-1,3-octadecanediol Purification->Final_Product

References

Application of 1,2-Octanediol in Cosmetic Formulations as a Humectant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanediol, also known as Caprylyl Glycol, is a versatile ingredient widely utilized in the cosmetics and personal care industries.[1][2][3][4][5][6][7][8][9][10][11][[“]][13][14][15][16][17][18][19][20] It is a diol that functions as a humectant, emollient, and antimicrobial agent, contributing to skin hydration, conditioning, and product preservation.[1][2][3][4][5][6][7][8][9][10][11][[“]][13][14][15][16][17][18][19][20] As a humectant, 1,2-Octanediol attracts and retains moisture from the atmosphere and deeper skin layers, thereby increasing the water content of the stratum corneum.[1][2][3][4][5][6][7][8][9][10][11][[“]][13][14][15][16][17][18][19][20] Its amphipathic nature, with both hydrophilic hydroxyl groups and a lipophilic alkyl chain, allows it to integrate into the skin's lipid barrier, enhancing its function and providing a smooth, non-greasy feel.[21] This document provides detailed application notes and experimental protocols for evaluating the humectant properties of 1,2-Octanediol in cosmetic formulations.

Data Presentation

Table 1: Example - In-Vivo Skin Hydration Study Results (Corneometer® CM 825 Readings)

FormulationBaseline (Arbitrary Units ± SD)1 Hour Post-Application (Arbitrary Units ± SD)4 Hours Post-Application (Arbitrary Units ± SD)8 Hours Post-Application (Arbitrary Units ± SD)p-value (vs. Placebo at 8 hours)
Placebo (Vehicle)45.2 ± 5.146.1 ± 5.345.8 ± 5.245.5 ± 5.0-
Formulation A (1% 1,2-Octanediol)45.5 ± 4.955.3 ± 5.852.1 ± 5.550.2 ± 5.4<0.05
Formulation B (5% Glycerin)45.3 ± 5.058.0 ± 6.155.4 ± 5.953.1 ± 5.7<0.05

*Indicates statistically significant difference from baseline (p<0.05). Data presented are hypothetical and for illustrative purposes only.

Table 2: Example - Comparative Analysis of Humectant Efficacy

HumectantConcentrationMean Increase in Skin Hydration (%) after 4 hoursTransepidermal Water Loss (TEWL) Reduction (%)Sensory Profile (1-10 scale; 10=best)
1,2-Octanediol1%Data Not AvailableData Not Available8.5
Glycerin5%Data Not AvailableData Not Available7.0
Propylene Glycol5%Data Not AvailableData Not Available7.5
Placebo-Data Not AvailableData Not Available6.0

Data in this table is hypothetical and serves as a template for presenting comparative results.

Experimental Protocols

Protocol 1: In-Vivo Evaluation of Skin Hydration Using Corneometer®

Objective: To quantify the short-term and long-term hydrating effects of a cosmetic formulation containing 1,2-Octanediol on human skin.

Apparatus:

  • Corneometer® CM 825 (or equivalent capacitance-based skin hydration measurement device)

  • Controlled environment room (20-22°C, 40-60% relative humidity)

  • Test formulations (Placebo, Formulation with 1,2-Octanediol, Comparative humectant formulation)

  • Skin cleansing agents (mild, non-drying)

  • Volunteers meeting inclusion/exclusion criteria

Procedure:

  • Volunteer Acclimatization: Volunteers rest in a controlled environment for at least 30 minutes before measurements to allow their skin to equilibrate.

  • Test Site Demarcation: Define and mark test areas (e.g., 2x2 cm squares) on the volar forearm of each volunteer.

  • Baseline Measurement: Take three consecutive Corneometer® readings from the center of each test site and record the average as the baseline hydration value.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of each test formulation to its designated test area. One area should remain untreated as a negative control.

  • Post-Application Measurements: Take Corneometer® readings at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: Calculate the mean hydration values and standard deviations for each formulation at each time point. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of hydration changes compared to baseline and placebo.

G cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase Acclimatization Volunteer Acclimatization (30 min in controlled environment) Demarcation Test Site Demarcation (Volar Forearm) Acclimatization->Demarcation Baseline Baseline Corneometer Measurement (T0) Demarcation->Baseline Application Product Application (2 mg/cm²) Baseline->Application Post_App Post-Application Measurements (T1, T2, T4, T8, T24) Application->Post_App Data_Analysis Data Analysis (Mean, SD, Statistical Tests) Post_App->Data_Analysis

In-Vivo Skin Hydration Measurement Workflow

Mechanism of Action as a Humectant

Glycols, including 1,2-Octanediol, exert their humectant effect through their chemical structure. The hydroxyl (-OH) groups are hydrophilic and form hydrogen bonds with water molecules.[1][2][3][4][5] This allows them to attract water from the surrounding environment and from the deeper dermal layers into the stratum corneum. The alkyl chain of 1,2-Octanediol provides emolliency and helps to integrate the molecule within the skin's lipid matrix, which can also help to reduce transepidermal water loss (TEWL).

G cluster_environment Environment cluster_skin Skin Layers Atmosphere Atmospheric Moisture Octanediol 1,2-Octanediol (on skin surface) Atmosphere->Octanediol Attracts Water Dermis Dermis (Water Reservoir) Epidermis Epidermis Dermis->Epidermis Water Diffusion Epidermis->Octanediol Attracts Water SC Stratum Corneum Octanediol->SC Increases Water Content (Hydration)

Mechanism of 1,2-Octanediol as a Humectant

Conclusion

1,2-Octanediol is a multifunctional cosmetic ingredient with well-established humectant properties that contribute to skin hydration. Its ability to attract and retain water in the stratum corneum makes it a valuable component in moisturizing formulations. The provided experimental protocol for in-vivo skin hydration assessment using a Corneometer offers a standardized method for quantifying its efficacy. While direct comparative quantitative data is limited in publicly available literature, the established mechanism of action and the qualitative evidence strongly support its application as an effective humectant in cosmetic and dermatological products. Further research with robust clinical trials is encouraged to generate quantitative data to populate comparative efficacy tables.

References

Application Notes and Protocols for the Synthesis of High-Performance Polyesters Using 1,8-Octadecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of high-performance polyesters utilizing 1,8-Octadecanediol. This long-chain aliphatic diol is a key monomer for producing polymers with tailored thermal and mechanical properties, suitable for a range of applications including advanced materials and drug delivery systems. The following sections detail the primary synthesis methodologies, quantitative data on polymer properties, and step-by-step experimental protocols.

Introduction to 1,8-Octadecanediol in Polyester (B1180765) Synthesis

1,8-Octadecanediol is a long-chain diol that, when incorporated into a polyester backbone, imparts flexibility, hydrophobicity, and can influence the crystalline structure of the resulting polymer. The long aliphatic chain can mimic certain properties of polyethylene, leading to materials with interesting thermal and mechanical performance. The synthesis of high-molecular-weight polyesters from 1,8-Octadecanediol can be achieved through several methods, with melt polycondensation and enzymatic polymerization being the most common. The choice of dicarboxylic acid or its diester equivalent as a co-monomer allows for the fine-tuning of the polyester's properties.

Data Presentation

The following tables summarize quantitative data for polyesters synthesized using long-chain diols, including 1,8-Octadecanediol and similar diols, with various dicarboxylic acids. This data provides a reference for the expected properties of the resulting polymers.

Table 1: Thermal Properties of Polyesters Synthesized from Long-Chain Diols and Dicarboxylic Acids

Diol MonomerDicarboxylic Acid/Diester MonomerPolymer NameMelting Temperature (T_m) (°C)Glass Transition Temperature (T_g) (°C)
1,8-Octanediol (B150283)1,18-Octadecanedioic AcidPoly(octamethylene octadecanedioate)88[1]Not Reported
Various Diols (C2-C10)1,18-Octadecanedioic AcidPoly(alkylene octadecanedioate)s78 - 93[1]Not Reported
1,4-ButanediolSebacic AcidPoly(butylene sebacate)Not ReportedNot Reported
1,8-OctanediolSebacic AcidPoly(octamethylene sebacate)Not ReportedNot Reported
2,3-Butanediol1,18-Octadecanedioic AcidPoly(2,3-butylene octadecanedioate)Not ReportedNot Reported

Note: Data for polyesters synthesized directly from 1,8-Octadecanediol is limited in the reviewed literature. The data for 1,8-octanediol is provided as a close structural analog.

Table 2: Molecular Weight Data for Polyesters Synthesized from Long-Chain Diols

Diol MonomerDicarboxylic Acid/Diester MonomerPolymerization MethodNumber Average Molecular Weight (M_n) ( g/mol )Polydispersity Index (PDI)
Various Diols (C2-C10)1,18-Octadecanedioic AcidMelt Polycondensation10,000 - 43,000[1]Not Reported
1,8-OctanediolAdipic AcidEnzymatic (CALB)Up to 22,600~1.5
1,8-OctanediolSuberic AcidEnzymatic2,800 - 4,900Not Reported
2,3-ButanediolLong-chain diacids (C10-C48)Melt PolycondensationUp to 59,000Not Reported

Table 3: Mechanical Properties of a Representative Long-Chain Polyester

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Polyester from 2,3-Butanediol and 1,18-Octadecanedioic Acid290[2]Not Reported430[2]
Poly(ethylene adipate)240 - 312.8[3]10 - 13.2[3]~362[3]

Experimental Protocols

The following are detailed protocols for the synthesis of high-performance polyesters using 1,8-Octadecanediol.

Protocol 1: Melt Polycondensation

This method involves a two-stage process: an initial esterification or transesterification followed by a polycondensation step under high vacuum and temperature to achieve high molecular weights.

Materials:

  • 1,8-Octadecanediol

  • Dicarboxylic acid (e.g., Adipic Acid, Sebacic Acid) or Dimethyl dicarboxylate (e.g., Dimethyl Adipate, Dimethyl Sebacate)

  • Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide, or Tin(II) 2-ethylhexanoate), typically 0.05-0.1 mol% based on the dicarboxylic acid.

  • Nitrogen gas (high purity)

  • Chloroform (B151607) or Dichloromethane (for purification)

  • Methanol (B129727) (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet and outlet

  • High-vacuum pump

  • Heating mantle with a temperature controller

  • Thermometer or thermocouple

Procedure:

Stage 1: Esterification/Transesterification

  • Charge the three-neck flask with equimolar amounts of 1,8-Octadecanediol and the dicarboxylic acid or dimethyl dicarboxylate. A slight excess of the diol (e.g., 1.05:1 molar ratio) can be used to compensate for any loss during the reaction.

  • Add the catalyst to the reaction mixture.

  • Assemble the reaction apparatus, ensuring all joints are well-sealed.

  • Purge the system with nitrogen gas for at least 30 minutes to remove oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

  • Begin stirring and gradually heat the mixture to 180-200°C.

  • Water (from dicarboxylic acid) or methanol (from dimethyl dicarboxylate) will be produced as a byproduct and will distill over. Collect the distillate in the collection flask.

  • Continue this stage for 2-4 hours, or until approximately 90-95% of the theoretical amount of the byproduct has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour. This helps to remove the excess diol and drive the polymerization to completion.

  • The viscosity of the melt will increase significantly as the molecular weight of the polyester increases. The stirring speed may need to be adjusted accordingly.

  • Continue the reaction under high vacuum for an additional 4-6 hours. The reaction is typically considered complete when the desired melt viscosity is achieved.

  • Release the vacuum with nitrogen gas and allow the polymer to cool to room temperature under a nitrogen atmosphere.

Purification:

  • Dissolve the synthesized polyester in a suitable solvent like chloroform or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh cold methanol to remove any unreacted monomers or low molecular weight oligomers.

  • Dry the purified polyester in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization

This method utilizes a lipase, typically Candida antarctica Lipase B (CALB), as a biocatalyst. It offers a greener alternative to melt polycondensation, proceeding under milder reaction conditions.

Materials:

  • 1,8-Octadecanediol

  • Dicarboxylic acid (e.g., Adipic Acid, Sebacic Acid) or Divinyl dicarboxylate (e.g., Divinyl Adipate)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Anhydrous solvent (e.g., Diphenyl ether, Toluene, or solvent-free)

  • Molecular sieves (3Å or 4Å)

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer with a heating plate or oil bath

  • Vacuum pump (for solvent removal if necessary)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of 1,8-Octadecanediol and the dicarboxylic acid or divinyl dicarboxylate in the anhydrous solvent. For a solvent-free reaction, the monomers are heated to their molten state.

  • Add the immobilized CALB (typically 5-10% by weight of the monomers) and molecular sieves to the reaction mixture.

  • Polymerization: Seal the flask and heat the mixture to 60-80°C with continuous stirring. The reaction is typically run for 24-72 hours. The progress of the polymerization can be monitored by analyzing the molecular weight of aliquots using Gel Permeation Chromatography (GPC).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, filter off the enzyme and molecular sieves.

    • Precipitate the polyester by pouring the solution into a large volume of cold methanol with vigorous stirring.

    • Collect the polymer by filtration and wash it with fresh, cold methanol.

    • Dry the purified polyester in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Melt_Polycondensation_Workflow cluster_stage1 Stage 1: Esterification/Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification Monomers 1,8-Octadecanediol + Dicarboxylic Acid/Diester Catalyst Catalyst Addition Monomers->Catalyst Heating_N2 Heat to 180-200°C under Nitrogen Catalyst->Heating_N2 Byproduct_Removal Byproduct Removal (Water/Methanol) Heating_N2->Byproduct_Removal Oligomers Low MW Oligomers Byproduct_Removal->Oligomers Heating_Vac Heat to 220-240°C under Vacuum Oligomers->Heating_Vac Viscosity_Increase Viscosity Increase Heating_Vac->Viscosity_Increase High_MW_Polyester High MW Polyester Viscosity_Increase->High_MW_Polyester Dissolution Dissolve in Solvent High_MW_Polyester->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying Pure_Polyester Purified Polyester Drying->Pure_Polyester

Caption: Workflow for Melt Polycondensation Synthesis.

Enzymatic_Polymerization_Workflow cluster_reaction Reaction cluster_purification Purification Monomers 1,8-Octadecanediol + Dicarboxylic Acid/Divinyl Ester Enzyme_MS Add Immobilized Lipase & Molecular Sieves Monomers->Enzyme_MS Heating Heat to 60-80°C with Stirring Enzyme_MS->Heating Polymer_Solution Polyester in Solution Heating->Polymer_Solution Filtration Filter Enzyme & MS Polymer_Solution->Filtration Precipitation Precipitate in Methanol Filtration->Precipitation Drying Dry under Vacuum Precipitation->Drying Pure_Polyester Purified Polyester Drying->Pure_Polyester

Caption: Workflow for Enzymatic Polymerization Synthesis.

Polyester_Structure Diol HO-(CH₂)₁₈-OH (1,8-Octadecanediol) Polyester -[O-(CH₂)₁₈-O-CO-R-CO]n- (Polyester Repeating Unit) Diol->Polyester Diacid HOOC-R-COOH (Dicarboxylic Acid) Diacid->Polyester

Caption: General Structure of Polyester from 1,8-Octadecanediol.

References

Application Notes and Protocols for the Polycondensation of 1,8-Octadecanediol with Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters derived from the polycondensation of 1,8-octadecanediol with various dicarboxylic acids. The incorporation of the long-chain, 18-carbon 1,8-octadecanediol monomer imparts significant hydrophobicity and flexibility to the resulting polyester (B1180765) backbone. This characteristic is particularly advantageous for applications in drug delivery, where tuning the degradation rate and mechanical properties of the polymer matrix is crucial for achieving controlled release profiles and ensuring biocompatibility.

The protocols detailed below cover both conventional melt polycondensation and enzyme-catalyzed polymerization, offering researchers flexibility in synthesizing polyesters with tailored properties.

Introduction to Poly(1,8-octadecanediol dicarboxylate)s

Polyesters synthesized from 1,8-octadecanediol and dicarboxylic acids are a class of aliphatic polyesters known for their biodegradability and biocompatibility. The long methylene (B1212753) sequence from the diol component results in semi-crystalline polymers with distinct thermal and mechanical properties compared to their shorter-chain counterparts. These properties, including melting temperature (Tm), glass transition temperature (Tg), and tensile strength, can be further modulated by the choice of the dicarboxylic acid comonomer (e.g., sebacic acid, adipic acid). The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to degradation into non-toxic, metabolizable small molecules, which is a key requirement for biomedical applications.[1]

Data Presentation: Properties of Analogous Polyesters

While specific data for polyesters derived directly from 1,8-octadecanediol is limited in publicly available literature, the following tables summarize quantitative data for structurally similar polyesters. This data provides a reasonable estimation of the properties that can be expected and serves as a baseline for experimental design.

Table 1: Thermal and Molecular Weight Properties of a Copolyester Containing 1,8-Octanediol

This table presents data for a poly(glycerol-1,8-octanediol-sebacate) (PGOS) copolyester, highlighting the influence of the diol component on the polymer's properties.

Polymer Composition (Glycerol:1,8-Octanediol Molar Ratio)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Peak Melting Temperature (Tm) (°C)
1:1---27
1:39,500[2][3]92,000[2][3]9.68-
1:4---47

Data sourced from studies on enzymatically synthesized copolyesters. The high PDI suggests a broad distribution of polymer chain lengths.[2][3]

Table 2: Mechanical Properties of a Copolyester Containing 1,8-Octanediol

PropertyValue
Elastic Modulus106.1 ± 18.6 MPa

This value is for a cross-linked film of poly(glycerol-1,8-octanediol-sebacate) with a 1:3 glycerol (B35011) to octanediol molar ratio.[2]

Experimental Protocols

Protocol 1: Melt Polycondensation of 1,8-Octadecanediol with Sebacic Acid

This protocol describes a two-stage melt polycondensation procedure, a common and effective method for synthesizing high molecular weight polyesters. This method avoids the use of solvents.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching < 1 mbar

  • Schlenk line or similar apparatus for inert atmosphere control

Procedure:

Stage 1: Esterification (Oligomerization)

  • Monomer Charging: In the three-neck flask, combine equimolar amounts of 1,8-octadecanediol and sebacic acid.

  • Catalyst Addition: Add the catalyst at a concentration of 100-500 ppm relative to the total monomer weight.

  • Inert Atmosphere: Assemble the reaction apparatus. Purge the system with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of nitrogen throughout this stage.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to 180-200°C. The monomers will melt and form a homogeneous mixture. Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.

  • Reaction Monitoring: Continue this stage for 2-4 hours, or until the evolution of water ceases, indicating the formation of low molecular weight prepolymers.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-250°C.

  • Vacuum Application: Slowly and carefully apply a high vacuum to the system, gradually reducing the pressure to less than 1 mbar. This is critical for removing residual water and any other volatile byproducts, which drives the equilibrium towards the formation of high molecular weight polymer.

  • Viscosity Increase: As the polycondensation proceeds, a significant increase in the viscosity of the melt will be observed. The stirring speed may need to be reduced to accommodate this change.

  • Reaction Termination: Continue the reaction under high vacuum for 4-8 hours. The reaction is typically stopped when the desired melt viscosity is achieved, which is indicative of the target molecular weight.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can be removed from the flask by carefully breaking the glass (if necessary and acceptable) or by dissolving it in a suitable solvent.

Purification:

  • Dissolution: Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane.

  • Precipitation: Slowly pour the polymer solution into a large excess of cold methanol while stirring vigorously. The polyester will precipitate out as a white solid.

  • Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Enzymatic Polycondensation of 1,8-Octadecanediol with Adipic Acid

This protocol utilizes an enzyme catalyst, typically a lipase, for a milder and more selective polymerization process. This method is often performed under solvent-free conditions or in an organic solvent.

Materials:

  • 1,8-Octadecanediol

  • Adipic Acid

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Diphenyl ether or another high-boiling, inert solvent (optional)

  • Chloroform or Dichloromethane (for purification)

  • Methanol (for purification)

  • Molecular sieves (for solvent drying, if applicable)

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath with temperature control

  • Vacuum oven or vacuum line

Procedure:

  • Monomer and Enzyme Charging: In a reaction flask, combine equimolar amounts of 1,8-octadecanediol and adipic acid. Add the immobilized lipase, typically at 5-10% by weight of the total monomers.

  • Reaction Conditions:

    • Solvent-Free (Melt): Heat the mixture to a temperature that allows for a molten state but does not denature the enzyme, typically between 70-90°C.

    • In Solvent: If using a solvent like diphenyl ether, ensure it is dry and add it to the flask to dissolve the monomers.

  • Polymerization: Stir the reaction mixture at the chosen temperature. If the reaction is performed under reduced pressure, this will help to remove the water byproduct and drive the reaction forward.

  • Reaction Time: The reaction time can vary from 24 to 72 hours, depending on the desired molecular weight. The progress can be monitored by analyzing aliquots for molecular weight.

  • Enzyme Removal:

    • If the reaction was performed in a solvent, cool the mixture and filter to remove the immobilized enzyme.

    • If performed as a melt, dissolve the polymer in a suitable solvent (e.g., chloroform) and then filter to remove the enzyme.

  • Polymer Purification: Precipitate the polymer from the solution by adding it to cold methanol, as described in the melt polycondensation protocol. Filter, wash, and dry the final product.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Melt_Polycondensation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Monomer_Charging 1. Monomer & Catalyst Charging Esterification 2. Esterification (180-200°C, N2) Monomer_Charging->Esterification Polycondensation 3. Polycondensation (220-250°C, Vacuum) Esterification->Polycondensation Dissolution 4. Dissolution (Chloroform) Polycondensation->Dissolution Precipitation 5. Precipitation (Methanol) Dissolution->Precipitation Drying 6. Vacuum Drying Precipitation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC DSC DSC (Tm, Tg) Drying->DSC TGA TGA (Thermal Stability) Drying->TGA Tensile_Testing Tensile Testing Drying->Tensile_Testing

Caption: Workflow for Melt Polycondensation of 1,8-Octadecanediol.

Enzymatic_Polycondensation_Workflow Start Start: Monomers & Enzyme Reaction Enzymatic Polymerization (70-90°C, 24-72h) Optional: Vacuum/Solvent Start->Reaction Enzyme_Removal Enzyme Removal (Filtration) Reaction->Enzyme_Removal Purification Purification (Precipitation in Methanol) Enzyme_Removal->Purification Final_Polymer Final Polymer Purification->Final_Polymer

Caption: Workflow for Enzymatic Polycondensation.

Applications in Drug Development

Aliphatic polyesters are extensively used in drug delivery due to their favorable properties.[4] The long aliphatic chain of 1,8-octadecanediol-based polyesters results in a more hydrophobic polymer matrix compared to polyesters made with shorter diols. This increased hydrophobicity can slow down the rate of water penetration and subsequent hydrolytic degradation, leading to a more sustained drug release profile.

Potential Applications:

  • Nanoparticles and Microparticles: These polyesters can be formulated into nanoparticles or microparticles for the encapsulation and controlled release of therapeutic agents. The formulation can be achieved through methods such as nanoprecipitation, emulsion evaporation, or spray drying.[5]

  • Implantable Drug Delivery Systems: The semi-crystalline and thermoplastic nature of these polyesters makes them suitable for creating solid implants that can release a drug over an extended period at a specific site in the body.

  • Hydrophobic Drug Formulation: The hydrophobic nature of the polymer matrix is particularly well-suited for the encapsulation of poorly water-soluble drugs, potentially improving their bioavailability.

The degradation rate and drug release kinetics can be fine-tuned by copolymerizing 1,8-octadecanediol with a blend of different dicarboxylic acids or by blending the resulting polyester with other biodegradable polymers.[5] This allows for the creation of a wide range of drug delivery systems tailored to specific therapeutic needs.

References

Application Notes and Protocols for Melt Polymerization of 1,18-Octadecanediol-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic polyesters are a promising class of biodegradable polymers for biomedical applications, including drug delivery and tissue engineering. Their inherent biocompatibility, coupled with tunable mechanical properties and degradation kinetics, makes them attractive alternatives to more common polyesters like PLA and PLGA. 1,18-Octadecanediol (B156470) is a long-chain diol that, when incorporated into a polyester (B1180765) backbone, imparts flexibility, hydrophobicity, and properties similar to polyethylene, while the ester linkages ensure biodegradability.

These application notes provide detailed protocols for the synthesis of 1,18-octadecanediol-based polyesters using melt polymerization techniques with various dicarboxylic acids. The information is intended to guide researchers in the synthesis and characterization of these materials for applications in drug development.

Data Presentation

The following tables summarize representative quantitative data for polyesters synthesized from long-chain diols and various dicarboxylic acids. Due to the limited availability of specific data for 1,18-octadecanediol, data from closely related long-chain diols are included to provide an expected range of properties.

Table 1: Molecular Weight and Polydispersity Index of Long-Chain Aliphatic Polyesters

DiolDicarboxylic AcidSynthesis MethodNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
1,8-OctanediolSuccinic AcidMelt Polycondensation~1,000--
1,8-OctanediolSebacic Acid & GlycerolLipase-catalyzed Polycondensation9,50092,0009.68
1,12-DodecanediolAdipic AcidMelt Polycondensation-66,360-
1,12-DodecanediolSebacic AcidMelt Polycondensation->60,000-

Table 2: Thermal Properties of Long-Chain Aliphatic Polyesters

DiolDicarboxylic AcidGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
1,8-OctanediolSuccinic Acid-5372.5
1,12-DodecanediolAdipic Acid--
1,12-DodecanediolSebacic Acid--
1,18-Octadecanediol1,18-Octadecanedioic AcidLowIncreases with saturation

Experimental Protocols

Protocol 1: Melt Polycondensation of 1,18-Octadecanediol and Succinic Acid

This protocol describes a two-stage melt polycondensation for the synthesis of poly(1,18-octadecanediol succinate).

Materials:

  • 1,18-Octadecanediol

  • Succinic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., stannous octoate)

  • High-purity nitrogen or argon gas

  • Chloroform (B151607) (for purification)

  • Methanol (B129727) (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser and receiving flask

  • Heating mantle with a programmable temperature controller

  • Vacuum pump and vacuum gauge

  • Schlenk line or similar inert atmosphere setup

Procedure:

Stage 1: Esterification

  • Charge the three-neck flask with equimolar amounts of 1,18-octadecanediol and succinic acid.

  • Add the catalyst (approximately 0.1 mol% relative to the diacid).

  • Assemble the reaction apparatus, ensuring all glassware is dry.

  • Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a slow, continuous flow of inert gas.

  • Heat the reactor to 180-200°C with mechanical stirring.

  • Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Simultaneously, slowly reduce the pressure using a vacuum pump to below 1 mmHg.

  • The removal of excess diol and water under vacuum drives the polymerization to achieve a higher molecular weight.

  • Continue the polycondensation under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow.

  • To stop the reaction, remove the heat and break the vacuum with nitrogen gas.

  • Allow the polymer to cool to room temperature under an inert atmosphere.

Purification:

  • Dissolve the synthesized polyester in a suitable solvent, such as chloroform.

  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, like cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh cold methanol to remove any unreacted monomers or oligomers.

  • Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Melt Polycondensation of 1,18-Octadecanediol and Sebacic Acid

This protocol follows a similar two-stage melt polycondensation procedure for synthesizing poly(1,18-octadecanediol sebacate).

Materials:

  • 1,18-Octadecanediol

  • Sebacic acid

  • Stannous octoate (Sn(Oct)₂) or another suitable catalyst

  • High-purity nitrogen or argon gas

  • Toluene (B28343) or chloroform (for purification)

  • Methanol or ethanol (B145695) (for purification)

Equipment:

  • Same as Protocol 1.

Procedure:

Stage 1: Esterification

  • Charge the reactor with equimolar amounts of 1,18-octadecanediol and sebacic acid.

  • Add the stannous octoate catalyst (approximately 0.1-0.5 mol% relative to the diacid).

  • Assemble the apparatus and purge with inert gas for at least 30 minutes.

  • Heat the mixture to 180-200°C under a slow stream of nitrogen with mechanical stirring.

  • Collect the water byproduct in the receiving flask. This stage typically lasts for 2-4 hours.

Stage 2: Polycondensation

  • Increase the reaction temperature to 220-250°C.

  • Gradually apply a high vacuum (less than 1 mmHg) to the system.

  • Continue the reaction for 5-10 hours, monitoring the increase in viscosity.

  • Terminate the reaction by cooling the reactor and introducing an inert gas.

Purification:

  • Dissolve the crude polymer in toluene or chloroform.

  • Precipitate the polyester in cold methanol or ethanol.

  • Filter and wash the polymer with fresh alcohol.

  • Dry the purified polymer under vacuum until a constant weight is obtained.

Visualizations

Melt_Polymerization_Workflow start Start charge_reactors Charge Reactants (1,18-Octadecanediol, Dicarboxylic Acid, Catalyst) start->charge_reactors inert_atmosphere Establish Inert Atmosphere (Nitrogen/Argon Purge) charge_reactors->inert_atmosphere esterification Stage 1: Esterification (180-200°C) Water Removal inert_atmosphere->esterification polycondensation Stage 2: Polycondensation (220-250°C, High Vacuum) Byproduct Removal esterification->polycondensation cooling Cooling Under Inert Atmosphere polycondensation->cooling dissolution Dissolution in Appropriate Solvent (e.g., Chloroform) cooling->dissolution Purification precipitation Precipitation in Non-Solvent (e.g., Methanol) dissolution->precipitation filtration_washing Filtration and Washing precipitation->filtration_washing drying Drying Under Vacuum filtration_washing->drying characterization Polymer Characterization (GPC, NMR, DSC, TGA) drying->characterization end End characterization->end

Caption: Workflow for two-stage melt polycondensation of polyesters.

Drug_Delivery_Mechanism drug_loaded_matrix Drug-Loaded Polyester Matrix (e.g., Nanoparticle, Implant) water_penetration Water Penetration into Matrix drug_loaded_matrix->water_penetration hydrolysis Hydrolysis of Ester Bonds water_penetration->hydrolysis drug_diffusion Drug Diffusion from Matrix water_penetration->drug_diffusion Initial Phase degradation Polymer Chain Scission and Matrix Erosion hydrolysis->degradation drug_release Sustained Drug Release degradation->drug_release Degradation-controlled oligomers_monomers Formation of Oligomers and Monomers degradation->oligomers_monomers drug_diffusion->drug_release Diffusion-controlled metabolism Metabolism and Clearance of Byproducts oligomers_monomers->metabolism

Caption: Drug release mechanism from biodegradable polyesters.

Application Notes and Protocols for Topical Creams Containing Synthetic Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Ceramides (B1148491) are a class of waxy lipid molecules that are major components of the stratum corneum, the outermost layer of the epidermis. They play a crucial role in maintaining the skin's barrier function, preventing transepidermal water loss (TEWL), and protecting the skin from environmental stressors.[1] The natural levels of ceramides in the skin can decline with age or due to certain skin conditions like eczema, leading to dryness, irritation, and a compromised skin barrier.[2]

Synthetic ceramides, also known as pseudoceramides, are man-made lipids designed to mimic the structure and function of natural ceramides.[2] They are widely used in topical skincare products to replenish the skin's lipid barrier, improve hydration, and soothe irritated skin.[3][4] Formulating topical creams with synthetic ceramides requires a thorough understanding of their physicochemical properties, the selection of appropriate excipients, and robust analytical and performance testing methodologies. These application notes provide detailed protocols for the formulation, characterization, and evaluation of topical creams containing synthetic ceramides.

II. Commonly Used Synthetic Ceramides in Topical Formulations

Several types of synthetic ceramides are used in skincare, often in combination to mimic the natural lipid composition of the skin.[1][5]

Ceramide NameFormer NameKey Functions in Topical Formulations
Ceramide NP Ceramide 3The most abundant ceramide in healthy skin, known for its role in barrier repair and moisture retention.[1]
Ceramide AP Ceramide 6-IISupports the skin's lipid matrix and strengthens the skin barrier.[1][5]
Ceramide EOP Ceramide 1Helps to properly organize the lipid layers within the stratum corneum for improved barrier function.[5]

III. Formulation Protocols

The following are example protocols for preparing oil-in-water (O/W) and water-in-oil (W/O) emulsions containing synthetic ceramides. These formulations can be adapted based on the desired viscosity, sensory profile, and specific synthetic ceramides used.

A. Protocol for Oil-in-Water (O/W) Ceramide Cream

This protocol is for a hot-process O/W emulsion.

Table 1: Example Formulation for O/W Ceramide Cream

PhaseIngredientFunctionConcentration (w/w %)
A Deionized WaterAqueous Phaseq.s. to 100
GlycerinHumectant3.0 - 5.0
Xanthan GumThickener/Stabilizer0.2 - 0.5
B Cetearyl AlcoholThickener/Emollient3.0 - 5.0
Glyceryl StearateEmulsifier2.0 - 4.0
Caprylic/Capric TriglycerideEmollient5.0 - 10.0
DimethiconeOcclusive/Emollient1.0 - 3.0
Ceramide NPActive Ingredient0.1 - 1.0
CholesterolSkin-identical lipid0.5 - 1.5
Fatty Acid (e.g., Stearic Acid)Skin-identical lipid1.0 - 3.0
C Phenoxyethanol (and) EthylhexylglycerinPreservative0.5 - 1.0
Tocopherol (Vitamin E)Antioxidant0.1 - 0.5

Procedure:

  • In a suitable vessel, combine the ingredients of Phase A (water and glycerin) and begin heating to 75-80°C with gentle mixing. Once heated, disperse the xanthan gum into the vortex to avoid clumping.

  • In a separate vessel, combine all ingredients of Phase B and heat to 75-80°C with mixing until all components are melted and the phase is uniform.[6]

  • Slowly add Phase B to Phase A with continuous homogenization for 3-5 minutes to form a uniform emulsion.[7]

  • Begin cooling the emulsion while continuing to stir.

  • At a temperature below 40°C, add the ingredients of Phase C one by one, mixing well after each addition.

  • Continue mixing until the cream is smooth and has cooled to room temperature.

  • Check and adjust the pH to a skin-compatible range (typically 5.0-6.0).

B. Protocol for Water-in-Oil (W/O) Ceramide Cream

This protocol is for a cold-process W/O emulsion.[8]

Table 2: Example Formulation for W/O Ceramide Cream

PhaseIngredientFunctionConcentration (w/w %)
A Deionized WaterAqueous Phaseq.s. to 100
GlycerinHumectant3.0 - 5.0
Magnesium Sulfate (B86663)Emulsion Stabilizer0.5 - 1.0
B Polyglyceryl-4 Isostearate (and) Cetyl PEG/PPG-10/1 Dimethicone (and) Hexyl LaurateW/O Emulsifier2.0 - 4.0
Caprylic/Capric TriglycerideEmollient10.0 - 20.0
Shea ButterEmollient3.0 - 7.0
Ceramide Complex (e.g., NP, AP, EOP)Active Ingredient0.5 - 2.0
C Phenoxyethanol (and) EthylhexylglycerinPreservative0.5 - 1.0

Procedure:

  • In the main vessel, combine the ingredients of Phase B and mix until uniform.

  • In a separate vessel, dissolve the magnesium sulfate in the water and glycerin (Phase A).

  • Slowly add Phase A to Phase B while homogenizing. Continue homogenization for 3-5 minutes until a smooth, uniform emulsion is formed.[8]

  • Add the preservative (Phase C) and mix until fully incorporated.

  • Continue gentle mixing until the cream is complete.

IV. Experimental Protocols for Cream Characterization

A. Physicochemical Characterization

Table 3: Physicochemical Tests for Topical Creams

ParameterMethod/InstrumentPurpose
Appearance Visual InspectionAssess color, homogeneity, and phase separation.
pH pH meterEnsure the pH is within a range that is compatible with the skin (typically 5.0-6.0).
Viscosity Rotational ViscometerDetermine the flow properties and consistency of the cream.
Spreadability Parallel Plate MethodEvaluate the ease of application of the cream onto a surface.
Particle Size Laser Diffraction or MicroscopyFor emulsions, to determine the globule size and distribution, which can impact stability and texture.
B. Quantification of Synthetic Ceramides

This protocol is for the quantification of ceramide species in a cream formulation.[9][10]

  • Sample Preparation (Modified Folch Extraction):

    • Accurately weigh approximately 100 mg of the ceramide cream into a centrifuge tube.

    • Add 1 mL of a chloroform/methanol/water mixture (2:1:1, v/v/v).[10]

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 7,500 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a known volume of the initial mobile phase for analysis.

  • LC-MS/MS Conditions: [9]

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[11]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-17 min: 40% to 95% B

      • 17-19 min: Hold at 95% B

      • 19.01-20 min: Return to 40% B

    • MS Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 2.5 kV.

      • Cone Voltage: 40 V.

      • Source Temperature: 140°C.

      • Desolvation Temperature: 600°C.

      • Analysis: Monitor for the specific m/z of the target ceramide and its fragments.

This method is suitable for quantifying Ceramide NP when an LC-MS is not available.[12][13]

  • Sample Preparation:

    • Prepare the sample as described in the LC-MS/MS protocol (Section IV.B.1).

    • Ensure the final reconstituted sample is filtered through a 0.45 µm PTFE filter before injection.[12]

  • HPLC Conditions: [12][13]

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:Acetonitrile (e.g., 60:40, v/v or 3:2, v/v).

    • Flow Rate: 0.5 - 0.8 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

C. Stability Testing

This protocol is based on ICH guidelines for stability testing of pharmaceutical products.[2][14]

  • Sample Storage:

    • Package the cream in its final intended packaging.

    • Store samples under the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[2]

  • Testing Schedule:

    • Test the samples at specified time points. For accelerated studies, this might be 0, 1, 3, and 6 months. For long-term studies, testing could be at 0, 3, 6, 9, 12, 18, and 24 months.[2]

  • Parameters to Evaluate:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Chemical Properties: Assay of the synthetic ceramide(s) using a validated analytical method (e.g., LC-MS/MS or HPLC).

    • Microbiological Properties: Test for microbial limits to ensure the preservative system remains effective.

D. In Vitro Performance Testing

IVRT measures the rate at which the active ingredient is released from the formulation.[15]

  • Apparatus: Franz diffusion cell.[15][16][17]

  • Membrane: Use a synthetic, inert membrane (e.g., polysulfone or cellulose (B213188) acetate).[15]

  • Receptor Medium: Select a medium in which the ceramide is soluble to maintain sink conditions. This may require the addition of a solubilizing agent. The medium should be de-gassed before use.[18]

  • Procedure:

    • Mount the membrane between the donor and receptor chambers of the Franz cell.

    • Fill the receptor chamber with the receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to mimic skin surface temperature.[17]

    • Apply a precise amount of the ceramide cream (e.g., 5-10 mg/cm²) evenly onto the membrane surface in the donor chamber.[15]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor chamber and replace with an equal volume of fresh, pre-warmed receptor medium.[15]

    • Analyze the collected samples for ceramide concentration using a validated analytical method.

IVPT assesses the permeation of the active ingredient through the skin.[15]

  • Apparatus: Franz diffusion cell.[15]

  • Membrane: Use excised human or animal (e.g., porcine) skin. The skin should be dermatomed to a thickness of approximately 350-500 µm.[15]

  • Skin Integrity Test: Before the experiment, verify the integrity of the skin barrier, for example, by measuring the transepidermal water loss (TEWL).[19]

  • Receptor Medium: Use a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) that maintains sink conditions.[20]

  • Procedure:

    • Follow the same procedure as for IVRT, but with the excised skin as the membrane.

    • The study duration may be longer (e.g., up to 24 hours) to allow for permeation through the skin layers.[15]

    • At the end of the experiment, the skin can be removed from the cell, and the amount of ceramide retained in different skin layers (stratum corneum, epidermis, dermis) can be determined.

V. Visualization of Pathways and Workflows

A. Ceramide Signaling Pathway

Ceramide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin (B164518) Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine deacylation Apoptosis_Differentiation Apoptosis & Differentiation Ceramide->Apoptosis_Differentiation induces S1P Sphingosine-1-Phosphate Sphingosine->S1P phosphorylation Stress_Signal Stress Signal (e.g., UV, Cytokines) SMase Sphingomyelinase Stress_Signal->SMase activates SMase->Sphingomyelin

Caption: Ceramide generation via the sphingomyelin pathway.

B. Experimental Workflow for Cream Development and Testing

// Nodes "Formulation_Dev" [label="Formulation Development\n(O/W or W/O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PhysChem_Char" [label="Physicochemical\nCharacterization\n(pH, Viscosity, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Stability_Test" [label="Stability Testing\n(Accelerated & Long-Term)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analytical_Method" [label="Analytical Method\nValidation (LC-MS/HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "IVRT" [label="In Vitro Release\nTesting (IVRT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IVPT" [label="In Vitro Skin\nPermeation (IVPT)", fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="Final Product\nSpecification", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Optimization_Loop" [shape=diamond, label="Optimization?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "Formulation_Dev" -> "PhysChem_Char"; "PhysChem_Char" -> "Optimization_Loop"; "Optimization_Loop" -> "Formulation_Dev" [label="Yes"]; "Optimization_Loop" -> "Stability_Test" [label="No"]; "Stability_Test" -> "Analytical_Method"; "Analytical_Method" -> "IVRT"; "IVRT" -> "IVPT"; "IVPT" -> "Final_Product"; }

Caption: Workflow for ceramide cream development.

VI. Conclusion

The successful formulation of topical creams containing synthetic ceramides hinges on a systematic approach that includes rational formulation design, comprehensive physicochemical characterization, and robust performance testing. The protocols and guidelines presented in these application notes provide a framework for the development of stable, effective, and high-quality ceramide-based skincare products for restoring and maintaining a healthy skin barrier.

References

Characterizing the Thermal Properties of Polyesters Derived from Long-Chain Diols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters derived from long-chain diols are a versatile class of polymers with tunable thermal and mechanical properties, making them highly valuable in various applications, including drug delivery, medical devices, and specialty plastics. The incorporation of long-chain diols into the polyester (B1180765) backbone significantly influences chain flexibility, crystallinity, and overall thermal behavior. A thorough understanding and precise characterization of their thermal properties—namely the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td)—are critical for predicting their performance, optimizing processing conditions, and ensuring material stability.

This document provides detailed application notes and experimental protocols for the thermal characterization of these polyesters using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structure-Property Relationships

The thermal properties of polyesters are intrinsically linked to their chemical structure, particularly the length of the aliphatic diol chain. Generally, as the number of methylene (B1212753) units in the diol increases, the following trends are observed:

  • Glass Transition Temperature (Tg): An increase in the diol chain length enhances the flexibility of the polymer chains. This increased mobility of the amorphous regions leads to a decrease in the glass transition temperature.[1]

  • Melting Temperature (Tm): The effect on the melting temperature is more complex. For semi-crystalline polyesters, a longer diol chain can disrupt the packing efficiency of the polymer chains, often leading to a decrease in Tm.[1] However, for polyesters with very long diol segments, the Tm may increase as these long methylene sequences can crystallize independently, similar to polyethylene.[1]

  • Thermal Stability (Td): The influence of diol chain length on thermal stability can vary. While some studies suggest that shorter diol chains can contribute to better thermal stability, aliphatic polyesters generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[1][2]

cluster_structure Chemical Structure Modification cluster_properties Impact on Thermal Properties Longer_Diol_Chain Increase Diol Chain Length Tg Glass Transition Temperature (Tg) Longer_Diol_Chain->Tg Decreases (Increased Flexibility) Tm Melting Temperature (Tm) Longer_Diol_Chain->Tm Generally Decreases* (Disrupted Packing) Td Thermal Stability (Td) Longer_Diol_Chain->Td Complex Effect (System Dependent) note *For very long diol chains, Tm may increase. Tm->note

Figure 1: Relationship between diol chain length and polyester thermal properties.

Data Presentation: Thermal Properties of Long-Chain Diol-Based Polyesters

The following table summarizes the thermal properties of various polyesters synthesized from different long-chain diols and dicarboxylic acids, providing a clear comparison of the impact of diol chain length.

DiolDicarboxylic AcidTg (°C)Tm (°C)Td, 5% (°C)Reference
1,4-ButanediolSuccinic Acid-32114>300[1]
1,6-HexanediolSuccinic Acid-4559>300[1]
1,8-OctanediolSuccinic Acid-5372>300[1]
1,10-DecanediolSuccinic Acid-5880>300[1]
1,12-DodecanediolSuccinic Acid-2775365[3]
1,4-ButanediolAdipic Acid-4550>300[1]
1,6-HexanediolAdipic Acid-5564>300[1]
1,8-OctanediolAdipic Acid-6060>300[1]
1,10-DecanediolAdipic Acid-6375>300[1]
1,12-DodecanediolAdipic Acid-3569360[3]
1,10-DecanediolTerephthalic Acid15125>350[4]
1,12-DodecanediolTerephthalic Acid10110>350[3]

Note: Td, 5% refers to the temperature at which 5% weight loss occurs.

Experimental Protocols

Protocol 1: Synthesis of Polyesters via Melt Polycondensation

This protocol describes a general two-stage melt polycondensation method for synthesizing polyesters from long-chain diols and dicarboxylic acids.[5]

Materials:

  • Long-chain α,ω-diol (e.g., 1,10-decanediol)

  • Dicarboxylic acid or its dimethyl ester (e.g., sebacic acid or dimethyl terephthalate)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide, or tin(II) 2-ethylhexanoate)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser with a collection flask

  • Nitrogen inlet

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Stage 1: Esterification/Transesterification

  • Charge the reactor with the dicarboxylic acid (or its dimethyl ester) and the long-chain diol in a specific molar ratio (a slight excess of the diol is often used).

  • Add the catalyst (typically 0.05-0.1 mol% relative to the diacid).

  • Assemble the reaction apparatus as shown in the workflow diagram.

  • Start a slow stream of nitrogen gas to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture to 150-220°C.

  • Continuously remove the condensation byproduct (water or methanol), which will distill from the reaction mixture.

  • Continue this stage for 2-4 hours or until the theoretical amount of byproduct has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-280°C.

  • Slowly apply a vacuum (to <1 mbar) to facilitate the removal of excess diol and promote the growth of high molecular weight polymer chains.

  • Continue the reaction under high vacuum and elevated temperature for another 2-6 hours, or until the desired melt viscosity is achieved.

  • Once the reaction is complete, cool the polymer to room temperature under a nitrogen atmosphere.

  • The resulting polyester can then be removed from the reactor for subsequent analysis.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of Tg and Tm using a heat-cool-heat cycle to erase the sample's prior thermal history.[6][7]

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).

Sample Preparation:

  • Accurately weigh 5-10 mg of the dry polyester sample into a standard aluminum DSC pan.

  • Hermetically seal the pan with a lid.

  • Prepare an empty, sealed aluminum pan to serve as a reference.

DSC Protocol (Heat-Cool-Heat Cycle):

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • First Heating Scan: Heat the sample from a low temperature (e.g., -80°C) to a temperature approximately 30°C above its expected melting point at a constant heating rate of 10°C/min. This step removes the thermal history of the sample.

  • Cooling Scan: Cool the sample at a controlled rate of 10°C/min to the initial low temperature (e.g., -80°C). This allows for the observation of crystallization from the melt (Tc).

  • Second Heating Scan: Heat the sample again at a rate of 10°C/min to the same upper temperature.

  • Data Analysis: The Tg is determined from the midpoint of the step change in the heat flow curve of the second heating scan. The Tm is taken as the peak temperature of the endothermic melting event in the second heating scan.

Protocol 3: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol is for evaluating the thermal stability and decomposition profile of the polyesters.[7][8]

Objective: To determine the thermal decomposition temperature (Td) of the polyester.

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

Sample Preparation:

  • Accurately weigh 5-15 mg of the dry polyester sample into a TGA pan (typically ceramic or platinum).

TGA Protocol:

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at a low temperature (e.g., 30°C). Heat the sample at a constant rate of 10°C/min to a final temperature above its expected decomposition range (e.g., 600°C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: The thermal decomposition temperature (Td) is often reported as the onset temperature of decomposition or the temperature at which a specific percentage of weight loss occurs (e.g., Td, 5% for 5% weight loss). The peak of the derivative thermogravimetric (DTG) curve indicates the temperature of the maximum rate of decomposition.

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from polyester synthesis to thermal characterization.

cluster_synthesis Polyester Synthesis cluster_characterization Thermal Characterization cluster_analysis Data Analysis and Interpretation Monomers Long-Chain Diol + Dicarboxylic Acid Melt_Poly Melt Polycondensation Monomers->Melt_Poly Polyester Synthesized Polyester Melt_Poly->Polyester DSC Differential Scanning Calorimetry (DSC) Polyester->DSC Sample for Analysis TGA Thermogravimetric Analysis (TGA) Polyester->TGA Sample for Analysis DSC_Results Tg, Tm, Tc DSC->DSC_Results TGA_Results Td, Decomposition Profile TGA->TGA_Results Analysis Structure-Property Relationship Analysis DSC_Results->Analysis TGA_Results->Analysis

References

Application Notes and Protocols for the Enzymatic Synthesis of Polyesters Using Long-Chain Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic synthesis of polyesters, with a specific focus on the utilization of long-chain α,ω-diols. The use of lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), offers a sustainable and highly selective alternative to traditional chemical polymerization methods. This biocatalytic approach allows for milder reaction conditions, reducing the risk of side reactions and enabling the synthesis of well-defined polyesters with tailored properties. Such polymers are of significant interest for various applications, including drug delivery systems, biodegradable materials, and specialty adhesives.

Introduction to Enzymatic Polyesterification

The synthesis of polyesters through enzymatic catalysis typically proceeds via a polycondensation reaction between a diol and a dicarboxylic acid or its ester derivative. Lipases, which are hydrolases, can catalyze the formation of ester bonds in non-aqueous or low-water environments. The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with a hydroxyl group from the diol to form an ester linkage and regenerate the free enzyme. This process is repeated to build the polymer chain.

One of the key advantages of using lipases is their substrate selectivity. Studies have consistently shown that lipases like CALB exhibit a preference for longer-chain aliphatic monomers, both diols and diacids.[1][2][3] This selectivity often translates to higher reaction rates and the production of polyesters with greater molecular weights when long-chain diols are employed.[1][2] The enzymatic approach can be conducted in organic solvents or under solvent-free conditions, the latter being a particularly attractive green chemistry route.[1][3]

Data Presentation: Influence of Monomer Chain Length and Reaction Conditions

The following tables summarize quantitative data from various studies on the enzymatic synthesis of polyesters, highlighting the impact of diol chain length and other reaction parameters on the resulting polymer properties.

Table 1: Effect of Diol and Diacid/Diester Chain Length on Polyester (B1180765) Molecular Weight in Solvent-Free Systems

Diacid/DiesterDiolTemperature (°C)Time (h)Mn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)Reference
Dimethyl Adipate (C6)1,4-Butanediol (C4)8524~3000--[2]
Dimethyl Adipate (C6)1,6-Hexanediol (C6)8524~5000--[2]
Dimethyl Adipate (C6)1,8-Octanediol (C8)85247141--[1][2]
Sebacic Acid (C10)1,6-Hexanediol (C6)9096-27121-[1]
Sebacic Acid (C10)1,8-Octanediol (C8)--Higher reactivity observed--[1][3]
Dimethyl Itaconate1,8-Octanediol (C8)85244100--[1]
Dimethyl 2-mercaptosuccinate1,6-Hexanediol (C6)7048-14000-[1]

Table 2: Enzymatic Polyester Synthesis in the Presence of a Solvent

Diacid/DiesterDiolSolventTemperature (°C)Time (h)Mn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)Reference
Adipic Acid1,8-Octanediol-702417800--[4]
Dimethyl furan-2,5-dicarboxylate1,6-HexanediolDiphenyl ether140-41100--[5]
Dimethyl furan-2,5-dicarboxylate1,8-OctanediolDiphenyl ether140-41000--[5]
Dimethyl furan-2,5-dicarboxylate1,10-DecanediolDiphenyl ether140-51600--[5]
Diethyl Succinate1,4-ButanediolDiphenyl ether80 -> 9521 ->-380001.39[6]
cis-9,10-Epoxy-18-hydroxyoctadecanoic acid-Toluene7568-200002.2[7]

Experimental Protocols

The following are generalized protocols for the enzymatic synthesis of polyesters using long-chain diols. Researchers should optimize these protocols for their specific monomers and desired polymer characteristics.

Protocol 1: Solvent-Free Enzymatic Polycondensation

This protocol describes a two-stage solvent-free method for the synthesis of aliphatic polyesters, which is particularly suitable for achieving high monomer conversion and reasonable molecular weights.

Materials:

  • α,ω-Long-chain diol (e.g., 1,8-octanediol, 1,10-decanediol)

  • Dicarboxylic acid or its dimethyl/diethyl ester (e.g., dimethyl adipate, sebacic acid)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Round bottom flask (25 mL or appropriate size)

  • Magnetic stirrer and heating mantle/oil bath

  • Vacuum pump and vacuum gauge

  • Nitrogen or argon gas supply

  • Chloroform (B151607)

  • Cold methanol (B129727)

Procedure:

  • Monomer Preparation: Accurately weigh equimolar amounts of the long-chain diol and the dicarboxylic acid/diester into a pre-dried round bottom flask.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total monomers) to the flask.

  • Initial Reaction Stage (Atmospheric Pressure): Place the flask in a heating mantle or oil bath on a magnetic stirrer. Heat the mixture to 85-90°C under a gentle flow of nitrogen or argon to facilitate the removal of water or alcohol byproducts.[1] Maintain these conditions for 6 hours with continuous stirring.

  • Second Reaction Stage (Under Vacuum): After the initial stage, connect the flask to a vacuum line and gradually reduce the pressure to approximately 20 mbar.[2] Continue the reaction at the same temperature for an additional 18-90 hours to further drive the polymerization by removing byproducts.[1][2] The reaction mixture will become increasingly viscous.

  • Reaction Termination and Polymer Isolation: Stop the reaction by cooling the flask to room temperature. Dissolve the viscous product in a minimal amount of chloroform.

  • Enzyme Removal: Filter the solution to remove the immobilized enzyme. The enzyme can be washed with chloroform and dried for potential reuse.

  • Polymer Precipitation: Slowly pour the filtrate into a beaker of cold methanol with stirring to precipitate the polyester.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Enzymatic Polycondensation in an Organic Solvent

This protocol is suitable for achieving higher molecular weight polyesters, as the solvent can aid in monomer solubility and product diffusion. Diphenyl ether is a commonly used high-boiling point solvent.

Materials:

  • α,ω-Long-chain diol (e.g., 1,8-octanediol, 1,10-decanediol)

  • Dicarboxylic acid diester (e.g., dimethyl furan-2,5-dicarboxylate)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Diphenyl ether (solvent)

  • Round bottom flask (appropriate size for the reaction volume)

  • Magnetic stirrer and heating mantle/oil bath

  • Vacuum pump and vacuum gauge

  • Nitrogen or argon gas supply

  • Chloroform

  • Cold methanol

Procedure:

  • Monomer and Solvent Addition: In a pre-dried round bottom flask, dissolve equimolar amounts of the long-chain diol and the dicarboxylic acid diester in diphenyl ether to a final monomer concentration of approximately 0.2 M.

  • Heating and Dissolution: Heat the mixture to 85°C with stirring until the monomers are completely dissolved.

  • Enzyme Addition: Add the immobilized lipase (typically 10% by weight of the total monomers) to the reaction mixture.

  • Initial Reaction Stage: Stir the reaction at 85°C under atmospheric pressure (or a slight positive pressure of nitrogen) for 6 hours.

  • Second Reaction Stage (Under Vacuum): Apply a vacuum of approximately 20 mbar to the system and continue the reaction at 85°C for an additional 90 hours or more to drive the polymerization to completion.[8]

  • Reaction Termination and Polymer Isolation: Cool the reaction mixture to room temperature. Dissolve the mixture in chloroform.

  • Enzyme Removal: Filter the solution to remove the immobilized enzyme.

  • Polymer Precipitation: Precipitate the polyester by adding the chloroform solution to cold methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum.

Visualizations

The following diagrams illustrate the key processes and relationships in the enzymatic synthesis of polyesters.

Enzymatic_Polycondensation cluster_enzyme Lipase Active Site cluster_monomers Monomers cluster_polymer Polymer Chain Enzyme Lipase (E) AcylEnzyme Acyl-Enzyme Intermediate (E-Acyl) Enzyme->AcylEnzyme Acylation Dimer Dimer AcylEnzyme->Dimer Esterification Byproduct1 Byproduct (H2O or ROH) AcylEnzyme->Byproduct1 Diacid Dicarboxylic Acid/Ester (R1-(CO)-X) Diacid->Enzyme + Diol Diol (HO-R2-OH) Diol->AcylEnzyme + Dimer->Enzyme + Polymer Polyester Chain [-(CO)-R1-(CO)O-R2-O-]n Dimer->Polymer Chain Propagation Byproduct2 Byproduct (H2O or ROH) Polymer->Byproduct2 Experimental_Workflow start Start monomers 1. Add Monomers (Diol + Diacid/Diester) start->monomers enzyme 2. Add Immobilized Lipase monomers->enzyme stage1 3. Stage 1: Heating (e.g., 85°C, 6h, N2 flow) enzyme->stage1 stage2 4. Stage 2: Vacuum (e.g., 85°C, 18-90h, <20 mbar) stage1->stage2 dissolve 5. Dissolve in Solvent (e.g., Chloroform) stage2->dissolve filter 6. Filter to Remove Enzyme dissolve->filter precipitate 7. Precipitate in Non-Solvent (e.g., Cold Methanol) filter->precipitate dry 8. Dry Polymer under Vacuum precipitate->dry end End: Purified Polyester dry->end Diol_Chain_Length_Effect cluster_input Input Monomers cluster_process Process cluster_output Output Polymer Properties Diol Diol Chain Length EnzymeActivity Lipase Activity & Substrate Affinity Diol->EnzymeActivity Increases MW Molecular Weight (Mn, Mw) EnzymeActivity->MW Leads to Higher

References

Application Notes and Protocols: The Role of 1,2-Alkanediols as Preservative Boosters in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preservation of cosmetic formulations is a critical aspect of product development, ensuring consumer safety and product longevity. Traditional preservation systems have faced scrutiny due to potential irritation, sensitization, and the growing consumer demand for "cleaner" formulations.[1] This has led to the exploration of multifunctional ingredients that can enhance the efficacy of traditional preservatives, allowing for their use at lower, safer concentrations.[2][3] 1,2-alkanediols have emerged as prominent preservative boosters, offering broad-spectrum antimicrobial activity while also providing benefits such as humectancy and solvent properties.[4][5]

This document provides detailed application notes and protocols for utilizing 1,2-alkanediols as preservative boosters in cosmetic formulations. It summarizes key data, outlines experimental methodologies, and provides visual representations of mechanisms and workflows.

Mechanism of Action

The primary antimicrobial action of 1,2-alkanediols is attributed to their ability to disrupt the cell membranes of microorganisms.[6] Their amphiphilic nature, possessing both a hydrophilic diol head and a lipophilic alkyl chain, allows them to integrate into the lipid bilayer of microbial cell membranes.[7] This integration disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The antimicrobial activity of straight-chain 1,2-alkanediols generally increases with the length of the alkyl chain.[6][7]

cluster_membrane Microbial Cell Membrane cluster_alkanediol 1,2-Alkanediol cluster_disruption Mechanism Membrane Lipid Bilayer Alkanediol Amphiphilic Molecule Integration Integration into Lipid Bilayer Alkanediol->Integration Interaction Disruption Membrane Disruption Integration->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of 1,2-alkanediol antimicrobial action.

Synergistic Effects with Traditional Preservatives

1,2-Alkanediols exhibit synergistic activity when combined with traditional preservatives such as parabens, phenoxyethanol, and organic acids.[3] This synergy allows for a reduction in the concentration of conventional preservatives, which can lead to formulations with a better safety and tolerability profile. A mixture of 1,2-hexanediol (B41856) and 1,2-octanediol (B41855) has been shown to be particularly effective in boosting preservative efficacy.[6]

Data Presentation: Antimicrobial Efficacy

The following tables summarize the antimicrobial efficacy of 1,2-alkanediols, both alone and in combination with other preservatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2-Alkanediols against Common Cosmetic Spoilage Microorganisms [6]

Microorganism1,2-Hexanediol (%)1,2-Octanediol (%)1:1 Mixture of 1,2-Hexanediol and 1,2-Octanediol (%)
Staphylococcus aureus (ATCC 6538)0.50.250.25
Pseudomonas aeruginosa (ATCC 9027)>2.00.50.5
Escherichia coli (ATCC 8739)1.00.250.25
Candida albicans (ATCC 10231)0.50.1250.125
Aspergillus brasiliensis (ATCC 16404)1.00.250.25

Table 2: Challenge Test Results of a 1:1 Mixture of 1,2-Hexanediol and 1,2-Octanediol in an Anionic Emulsion [6]

MicroorganismInoculum (CFU/g)Log Reduction at Day 7Log Reduction at Day 14Log Reduction at Day 28
S. aureus1.2 x 10^6>4.08>4.08>4.08
P. aeruginosa1.5 x 10^6>4.18>4.18>4.18
E. coli1.8 x 10^6>4.26>4.26>4.26
C. albicans1.1 x 10^52.043.04>4.04
A. brasiliensis1.0 x 10^51.002.003.00

Impact on Formulation Stability

A key consideration when formulating with 1,2-alkanediols is their potential to affect the viscosity and stability of emulsions.[6] Due to their surface-active properties, they can reduce the viscosity of oil-in-water emulsions. The extent of this effect is dependent on the chain length of the alkanediol and the timing of its addition to the formulation. Longer chain alkanediols tend to have a greater impact on viscosity.[6] To mitigate this, it is recommended to add 1,2-alkanediols during the post-emulsification stage at a lower temperature.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar (B569324) dilution method for determining the MIC of 1,2-alkanediols.

Materials:

  • Test microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

  • Appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile petri dishes

  • 1,2-Alkanediol test substances

  • Sterile diluent (e.g., phosphate-buffered saline)

  • Micropipettes and sterile tips

Procedure:

  • Prepare serial dilutions of the 1,2-alkanediol test substances in the appropriate molten agar medium to achieve a range of final concentrations.

  • Pour the agar-alkenediol mixtures into sterile petri dishes and allow them to solidify.

  • Prepare standardized suspensions of the test microorganisms (e.g., 10^8 CFU/mL for bacteria, 10^7 CFU/mL for fungi).

  • Inoculate the surface of each agar plate with a small, standardized volume (e.g., 1-2 µL) of the microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).

  • Observe the plates for microbial growth. The MIC is the lowest concentration of the 1,2-alkanediol that completely inhibits visible growth of the microorganism.

Protocol 2: Preservative Efficacy Testing (Challenge Test)

This protocol is based on the European Pharmacopoeia and ISO 11930 standards for evaluating the efficacy of a preservative system in a cosmetic formulation.[6][8][9]

Start Start: Prepare Cosmetic Formulation with 1,2-Alkanediol Booster Inoculate Inoculate with Test Microorganisms (Bacteria, Yeast, Mold) Start->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Sample_D0 Sample at Day 0 Incubate->Sample_D0 Timepoints Sample_D7 Sample at Day 7 Incubate->Sample_D7 Sample_D14 Sample at Day 14 Incubate->Sample_D14 Sample_D28 Sample at Day 28 Incubate->Sample_D28 Plate Plate Samples and Count Colonies Sample_D0->Plate Sample_D7->Plate Sample_D14->Plate Sample_D28->Plate Analyze Analyze Log Reduction of Microorganisms Plate->Analyze End End: Evaluate Preservative Efficacy Analyze->End

References

Application of Long-Chain Diols in the Development of Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain diols, which are linear hydrocarbons with terminal hydroxyl groups, are emerging as versatile excipients in the development of advanced drug delivery systems. Their unique physicochemical properties, including the ability to self-assemble into ordered structures, make them ideal candidates for creating controlled-release formulations, enhancing drug solubility, and improving topical and transdermal drug delivery. This document provides a comprehensive overview of the applications of long-chain diols in drug delivery, detailed experimental protocols for the preparation and characterization of these systems, and quantitative data to support formulation development.

Long-chain diols can be incorporated into various drug delivery platforms, including Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and organogels. These systems offer several advantages, such as high drug loading capacity, protection of the encapsulated drug from degradation, and the ability to modulate drug release profiles.[1]

Data Presentation

The selection of a suitable long-chain diol and formulation parameters significantly impacts the physicochemical characteristics and in vivo performance of the drug delivery system. The following tables summarize key quantitative data for long-chain diol-based formulations.

Table 1: Physicochemical Properties of Long-Chain Diol-Based Nanoparticles

Formulation CodeSolid Lipid (Long-Chain Diol/Fatty Acid)Liquid LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)Reference
NLC-1Stearic AcidOleic Acid1800.25-25.592.18.5[2]
NLC-2Compritol® 888 ATOMiglyol® 812132.9 ± 1.20.182 ± 0.2-11.45 ± 0.874 ± 0.5Not Reported[2]
SLN-1Myristic Acid-150-2500.2-0.3-30 to -40>85~5[3]
NLC-F14TrimyristinMiglyol® 810155.3 ± 2.10.179 ± 0.01-28.7 ± 0.991.2 ± 1.5Not Reported[4]
NLC-IMT-F9Precirol® ATO 5Capryol® 90750.08-10Not ReportedNot Reported[5]
PLGA-NP-1--308.60.156-7.60Not ReportedNot Reported[6]

Table 2: In Vitro Drug Release Characteristics of Long-Chain Diol Formulations

Formulation TypeDrugRelease MediumTime to 80% Release (hours)Release Kinetics ModelReference
NLCImatinibPhosphate Buffer (pH 7.4)> 24Higuchi[5]
SLNRifaximinPhosphate Buffer (pH 6.8)12Korsmeyer-Peppas[3]
OrganogelAcyclovirPhosphate Buffer (pH 7.4)> 24 (sustained release)Not Specified[7]
MicrospheresRanitidine HClSimulated Gastric Fluid> 12First-Order[8]
NLCTacrolimusPhosphate Buffer (pH 7.4)~8Higuchi[2]

Experimental Protocols

Detailed methodologies for the preparation and characterization of long-chain diol-based drug delivery systems are provided below.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)

This protocol describes the preparation of SLNs using a long-chain fatty acid as the solid lipid.

Materials:

  • Long-chain diol or fatty acid (e.g., Stearic acid, Myristic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Active Pharmaceutical Ingredient (API)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase: Melt the long-chain diol/fatty acid by heating it 5-10°C above its melting point.[3] Dissolve the lipophilic API in the molten lipid under continuous stirring to obtain a clear and homogenous mixture.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-shear mixing (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization.[1] A typical procedure involves 3-5 homogenization cycles at a pressure of 500-1500 bar.[1] The temperature should be maintained above the melting point of the lipid.

  • Cooling and Solidification: Cool the resulting hot nanoemulsion to room temperature or in an ice bath while stirring. This allows the lipid to recrystallize and form solid nanoparticles.[3]

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization (Cold Homogenization)

This method is particularly suitable for thermolabile drugs.

Materials:

  • Long-chain diol or fatty acid (Solid lipid)

  • Liquid lipid (e.g., Oleic acid, Miglyol® 810)

  • API

  • Surfactant

  • Purified water

Equipment:

  • High-pressure homogenizer

  • Grinder/Mortar and pestle

  • Ultrasonicator (optional)

Procedure:

  • Preparation of the Drug-Lipid Mixture: Melt the solid lipid and liquid lipid together. Dissolve or disperse the API in the molten lipid mixture.

  • Solidification and Grinding: Rapidly cool the drug-lipid melt (e.g., using liquid nitrogen or an ice bath) to solidify the mixture. Grind the solidified lipid into microparticles (typically in the range of 50-100 μm).

  • Dispersion in Aqueous Phase: Disperse the lipid microparticles in a cold aqueous solution containing the surfactant.

  • High-Pressure Homogenization: Homogenize the cold dispersion using a high-pressure homogenizer at or below room temperature. The high pressure and cavitation forces will break down the microparticles into the nano-size range.[9]

Protocol 3: Characterization of Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) for particle size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.

  • Protocol:

    • Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Perform the measurement using a suitable instrument (e.g., Malvern Zetasizer).

    • For zeta potential, ensure the diluted sample is placed in a specific capillary cell.

    • Record the average particle size (Z-average), PDI, and zeta potential.[5]

B. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination

  • Method: Indirect method using centrifugation.

  • Protocol:

    • Separate the free, un-encapsulated drug from the nanoparticle dispersion by ultracentrifugation or centrifugal filter units.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100 [10]

Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cells

This protocol is suitable for evaluating drug release from semi-solid formulations like organogels for topical or transdermal delivery.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Strat-M®) or excised animal/human skin

  • Receptor medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4, often with a solubilizing agent like Tween 80 for poorly water-soluble drugs)

  • Long-chain diol-based formulation

Equipment:

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber is filled with pre-warmed (32°C or 37°C) and degassed receptor medium.[11][12] A small magnetic stir bar is placed in the receptor chamber.

  • Membrane Mounting: Mount the membrane between the donor and receptor compartments, ensuring no air bubbles are trapped beneath the membrane.[11]

  • Sample Application: Apply a known amount of the formulation to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port.[12]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[12]

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and plot the release profile.

Protocol 5: In Vitro Drug Release Study using USP Apparatus 2 (Paddle Apparatus)

This protocol is suitable for evaluating drug release from solid dosage forms like microspheres or nanoparticle dispersions.

Materials:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Dissolution medium (e.g., PBS pH 7.4, Simulated Gastric Fluid)

  • Formulation to be tested

Equipment:

  • Water bath

  • Syringes with filters for sampling

  • Analytical instrument for drug quantification

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus. Fill the vessels with a specified volume (typically 900 mL) of the dissolution medium, pre-warmed to 37 ± 0.5°C.[13][14]

  • Deaeration: Deaerate the dissolution medium to prevent the formation of bubbles that can interfere with the test.

  • Initiation of the Test: Place the formulation in the dissolution vessel. Lower the paddles to the specified height and start the rotation at a set speed (commonly 50 or 75 rpm).[13]

  • Sampling: At predetermined time points, withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[15]

  • Filtration: Immediately filter the sample through a suitable filter (e.g., 0.45 µm) to separate the dissolved drug from the undissolved formulation.

  • Medium Replacement: If necessary, replace the withdrawn volume with fresh medium.

  • Sample Analysis: Determine the drug concentration in the filtered samples using a validated analytical method.

  • Data Analysis: Calculate the percentage of drug released at each time point and plot the dissolution profile.

Mandatory Visualization

Diagrams

Experimental_Workflow_SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization Melt_Lipid Melt Long-Chain Diol Add_API Dissolve API in Molten Lipid Melt_Lipid->Add_API Pre_Emulsion Form Pre-emulsion (High-Shear Mixing) Add_API->Pre_Emulsion Hot Lipid Phase Dissolve_Surfactant Dissolve Surfactant in Water Dissolve_Surfactant->Pre_Emulsion Hot Aqueous Phase HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cooling & Solidification HPH->Cooling Final_SLN Final SLN Product Cooling->Final_SLN SLN Dispersion

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

In_Vitro_Release_Franz_Cell Setup Assemble Franz Cell (Membrane, Receptor Medium) Apply_Formulation Apply Formulation to Donor Compartment Setup->Apply_Formulation Incubate Incubate at Controlled Temperature (e.g., 32°C) with Stirring Apply_Formulation->Incubate Sampling Withdraw Sample from Receptor at Predetermined Time Points Incubate->Sampling Replacement Replace with Fresh Receptor Medium Sampling->Replacement Analysis Analyze Drug Concentration (e.g., HPLC) Sampling->Analysis Replacement->Incubate Data_Plotting Plot Cumulative Drug Release vs. Time Analysis->Data_Plotting

Caption: In vitro drug release testing using Franz diffusion cells.

Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_drug_content Drug Content Analysis Start Nanoparticle Dispersion DLS Particle Size & PDI (DLS) Start->DLS ELS Zeta Potential (ELS) Start->ELS Centrifugation Separate Free Drug (Centrifugation) Start->Centrifugation Quantification Quantify Free Drug in Supernatant Centrifugation->Quantification Calculation Calculate EE & DL Quantification->Calculation

Caption: Workflow for nanoparticle characterization.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1,2-Octadecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1,2-octadecanediol (B1211883).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective synthesis of 1,2-octadecanediol?

A1: The two most common and effective methods for the stereoselective synthesis of 1,2-diols, including 1,2-octadecanediol, are:

  • Sharpless Asymmetric Dihydroxylation (AD): This method directly converts the alkene (1-octadecene) into a syn-1,2-diol with high enantioselectivity. The choice of chiral ligand (AD-mix-α or AD-mix-β) determines which enantiomer is formed.[1][2]

  • Jacobsen-Katsuki Epoxidation followed by Hydrolysis: This two-step approach involves the enantioselective epoxidation of 1-octadecene (B91540) to form a chiral epoxide, which is then hydrolyzed to the corresponding trans-1,2-diol.[3][4]

Q2: Which method should I choose for my target enantiomer of 1,2-octadecanediol?

A2: Your choice depends on the desired stereochemistry (syn or trans diol):

  • For (R,S)- or (S,R)- (meso) or syn-diols , such as (1R,2S)- or (1S,2R)-1,2-octadecanediol from a cis-alkene, Sharpless Asymmetric Dihydroxylation is the preferred method. From a terminal alkene like 1-octadecene, this will produce (R)- or (S)-1,2-octadecanediol.

  • For (R,R)- or (S,S)- or anti-diols , Jacobsen-Katsuki epoxidation followed by acid- or base-catalyzed hydrolysis of the resulting epoxide is the standard route.[3]

Q3: What are the main challenges in synthesizing and purifying 1,2-octadecanediol?

A3: Due to its long alkyl chain, 1,2-octadecanediol presents specific challenges:

  • Solubility: The starting material, 1-octadecene, and the final product are nonpolar, which can affect solvent choice and reaction kinetics.

  • Purification: The high boiling point and waxy nature of 1,2-octadecanediol make distillation difficult. Purification typically relies on flash column chromatography or recrystallization, which can be challenging for long-chain aliphatic compounds.[3]

  • Stereocontrol: Achieving high enantioselectivity can be difficult and is highly dependent on optimizing reaction conditions.[5]

Troubleshooting Guide

Issue 1: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation

Q: My Sharpless AD reaction is yielding a product with low enantiomeric excess (ee). What are the possible causes and solutions?

A: Low enantioselectivity in Sharpless AD is often due to a competing non-enantioselective secondary catalytic cycle.[5]

Possible Causes:

  • Insufficient Ligand Concentration: If the chiral ligand concentration is too low relative to the osmium catalyst, achiral osmium tetroxide can lead to non-asymmetric dihydroxylation.[5]

  • High Alkene Concentration: A high concentration of 1-octadecene can promote the secondary pathway where an osmate(VI) ester is re-oxidized before the diol product dissociates from the chiral ligand.[5][6]

  • Reaction Temperature: Higher temperatures can decrease enantioselectivity.[5]

Solutions:

  • Increase Ligand Concentration: Ensure the molar ratio of the chiral ligand to the osmium catalyst is optimal. Using the commercially available AD-mix formulations usually prevents this issue.

  • Slow Addition of Alkene: Add the 1-octadecene slowly to the reaction mixture to maintain a low instantaneous concentration. This disfavors the non-selective secondary cycle.[5]

  • Optimize Temperature: Lowering the reaction temperature (e.g., to 0 °C) often improves enantioselectivity, though it may slow down the reaction rate.[5]

Caption: Troubleshooting logic for low enantioselectivity.

Issue 2: Low or No Yield of 1,2-Octadecanediol

Q: I am getting a very low yield or no product in my dihydroxylation/epoxidation reaction. What should I check?

A: Low yields can stem from several factors, from reagent quality to substrate reactivity.

Possible Causes:

  • Ineffective Co-oxidant: The co-oxidant (e.g., NMO or K₃[Fe(CN)₆] in AD, or bleach in Jacobsen epoxidation) may be old or decomposed.

  • Catalyst Inactivity: The osmium or manganese catalyst may be poisoned or deactivated.

  • Steric Hindrance: While less of an issue for a terminal alkene like 1-octadecene, bulky groups near the double bond can impede the catalyst's approach.[5]

  • Side Reactions: Over-oxidation of the diol product to aldehydes or carboxylic acids can occur, especially under harsh conditions.[5]

  • Poor Solubility: The long alkyl chain of 1-octadecene might not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction.

Solutions:

  • Use Fresh Reagents: Always use fresh, high-quality co-oxidants and catalysts.

  • Optimize Solvent System: For Sharpless AD, a common solvent system is t-butanol/water (1:1). Ensure vigorous stirring to promote mixing of the organic and aqueous phases.[5] For Jacobsen epoxidation, dichloromethane (B109758) is often used; ensure the alkene is fully dissolved.[3]

  • Control Reaction Temperature: Maintain the recommended temperature. For AD, this is often room temperature or 0 °C. For Jacobsen epoxidation, 0 °C is common.[3][5]

  • Quench Appropriately: Quench the reaction promptly once the starting material is consumed (monitored by TLC or GC) to prevent over-oxidation. A solid sodium sulfite (B76179) or sodium bisulfite quench is common for AD reactions.[3]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final 1,2-octadecanediol product. It is a waxy solid that is hard to handle. Any suggestions?

A: The physical properties of long-chain diols make purification challenging.

Troubleshooting Steps:

  • Initial Work-up: After quenching the reaction, ensure a thorough extraction to separate the product from inorganic salts and water-soluble components.

  • Flash Column Chromatography:

    • Adsorbent: Use silica (B1680970) gel for chromatography.

    • Eluent System: A gradient of ethyl acetate (B1210297) in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute the more polar diol.

    • Co-elution: Be aware that long-chain alcohols can be difficult to separate from their diol counterparts. Careful fraction collection is crucial.

  • Recrystallization:

    • Solvent Selection: Finding a suitable recrystallization solvent is key. Try solvents like hexanes, ethyl acetate, or a mixture. The goal is to find a solvent in which the diol is soluble when hot but sparingly soluble when cold.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the stereoselective synthesis of 1,2-diols from terminal alkenes. Note that specific results for 1,2-octadecanediol may vary.

MethodCatalyst/ReagentTypical YieldTypical Enantiomeric Excess (ee)
Sharpless Asymmetric Dihydroxylation AD-mix-α or AD-mix-β70-95%>90%
Jacobsen-Katsuki Epoxidation Chiral (salen)Mn(III) complex80-95%>90%
Epoxide Hydrolysis H₂SO₄ or NaOH>95%ee is retained from epoxide

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Octadecene

This protocol is a general procedure and should be optimized for the specific substrate.

Sharpless_AD_Workflow start Start step1 Prepare Reaction Mixture: t-butanol, water, AD-mix start->step1 step2 Cool to 0 °C step1->step2 step3 Add 1-Octadecene step2->step3 step4 Stir Vigorously at 0 °C (Monitor by TLC) step3->step4 step5 Quench Reaction (add solid Na₂SO₃) step4->step5 step6 Warm to RT and Stir step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry, Filter, Concentrate step7->step8 step9 Purify by Chromatography or Recrystallization step8->step9 end_node End step9->end_node

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Procedure:

  • In a round-bottom flask, combine t-butanol and water (1:1 ratio, approx. 10 mL per 1 mmol of alkene).

  • Add the appropriate AD-mix (AD-mix-β for the (R)-diol, AD-mix-α for the (S)-diol; approx. 1.4 g per 1 mmol of alkene).

  • Stir the mixture vigorously at room temperature until all solids dissolve, resulting in two clear phases.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-octadecene (1 mmol) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C. The color will change from orange/red to dark brown. Monitor the reaction progress by TLC until the starting material is consumed (typically 6-24 hours).

  • Once complete, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and continue stirring for 1 hour, allowing the mixture to warm to room temperature.[3]

  • Add ethyl acetate (approx. 20 mL) and stir for another 30 minutes.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Jacobsen-Katsuki Epoxidation and Hydrolysis

Step A: Epoxidation of 1-Octadecene

Procedure:

  • Dissolve 1-octadecene (1 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Add 4-phenylpyridine (B135609) N-oxide (0.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the chiral (salen)Mn(III) complex (0.02-0.05 mmol). The choice of (R,R) or (S,S) catalyst will determine the epoxide enantiomer.

  • With vigorous stirring, slowly add a buffered solution of commercial bleach (e.g., 0.55 M, pH 11.3, 2 mL) over 1-2 hours.[3]

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.[3]

Step B: Hydrolysis of the Epoxide

Epoxide_Hydrolysis_Workflow start Start step1 Dissolve Purified Epoxide in THF/Water start->step1 step2 Add Catalytic Acid (e.g., H₂SO₄) step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Neutralize with Sat. NaHCO₃ (aq) step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry, Filter, Concentrate step5->step6 step7 Purify by Chromatography or Recrystallization step6->step7 end_node End step7->end_node

Caption: Workflow for Epoxide Hydrolysis.

Procedure:

  • Dissolve the purified epoxide (1 mmol) in a mixture of tetrahydrofuran (B95107) (THF, 5 mL) and water (1 mL).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting trans-1,2-diol by flash column chromatography or recrystallization to obtain the final product.[3]

References

Optimizing reaction conditions for high-yield 1,2-Octanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of 1,2-Octanediol (B41855). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2-Octanediol with high yields?

A1: The most prevalent and effective methods for high-yield 1,2-Octanediol synthesis are:

  • Performic acid oxidation of 1-octene (B94956): This method involves the in-situ generation of performic acid from formic acid and hydrogen peroxide, which then reacts with 1-octene.[1][2][3][4]

  • Catalytic dihydroxylation of 1-octene: This approach utilizes a catalyst, such as osmium tetroxide (OsO₄), in combination with a co-oxidant to achieve syn-dihydroxylation of the alkene.[5][6][7]

  • Hydrolysis of 1,2-epoxyoctane: This two-step process involves the epoxidation of 1-octene followed by acid-catalyzed hydrolysis to yield the diol.[8]

Q2: What are the typical yields for 1,2-Octanediol synthesis?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. With proper optimization, yields can be quite high. For instance, the deoxygenation of 1,2-octanediol using formic acid can yield 91% of 1-octene, indicating the reverse reaction can be optimized for high diol yields.[9] One specific example of osmium tetroxide-catalyzed dihydroxylation reported a yield of 42%.[5] A patent for a method using formic acid, hydrogen peroxide, and oxalic acid as a catalyst claims to produce high-purity 1,2-octanediol with a high yield.[3][4][10]

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The primary side reactions include the formation of formyl esters when using formic acid, and over-oxidation to carboxylic acids.[4][11] The use of oxalic acid as a catalyst can help suppress the formation of formyl esters.[3][11]

Q4: How can I purify the final 1,2-Octanediol product?

A4: Purification is typically achieved through distillation under reduced pressure.[1][5] Other purification steps may include liquid-liquid extraction to remove by-products and washing with brine solution.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature within the recommended range.[1][2] - Ensure proper stoichiometry of reactants.[3] - Check the quality and activity of the catalyst.
Formation of side products.- Add a catalyst like oxalic acid to suppress formyl ester formation when using formic acid.[3][11] - Control the reaction temperature to avoid over-oxidation.[2]
Loss of product during workup.- Optimize the extraction and distillation procedures. - Ensure complete hydrolysis of any ester intermediates.[3][4]
Product Contamination / Impurities Presence of unreacted starting materials.- Monitor the reaction progress using techniques like GC or TLC to ensure complete conversion. - Optimize purification steps (e.g., distillation).
Formation of by-products (e.g., formyl esters, oxidation products).- Employ liquid-liquid extraction to remove impurities before distillation.[3][10] - Use a catalyst to minimize side reactions.[3][11]
Reaction is too slow Low reaction temperature.- Gradually increase the temperature, but be cautious of promoting side reactions.[12]
Inefficient catalyst.- Ensure the catalyst is not deactivated and is used in the correct amount.
Yellowing of the product Impurities or degradation.- Proper purification, including distillation and extraction, can yield a colorless product.[3]

Experimental Protocols

Method 1: Dihydroxylation using Formic Acid and Hydrogen Peroxide

This method is widely used due to its cost-effectiveness and relatively high yields.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add formic acid and hydrogen peroxide. If using, add the oxalic acid catalyst at this stage.[2][3]

  • Cool the mixture in an ice bath and slowly add 1-octene dropwise while maintaining the temperature between 35-45°C.[1][2]

  • After the addition is complete, continue stirring at 40-45°C for 3-4 hours, followed by stirring at room temperature for 1-2 hours.[1][2]

  • Remove excess formic acid and water under reduced pressure.

  • Neutralize the remaining mixture with a sodium hydroxide solution to a pH of 7.[1]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium chloride solution.[1]

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation (b.p. 131°C at 1330 Pa).[1][5]

Method 2: Osmium Tetroxide Catalyzed Dihydroxylation

This method provides excellent stereoselectivity (syn-dihydroxylation) but requires caution due to the high toxicity of osmium tetroxide.

Materials:

  • 1-octene

  • Osmium tetroxide (OsO₄) - catalytic amount

  • tert-Butyl hydroperoxide (co-oxidant)

  • tert-Butyl alcohol (solvent)

  • n-Butyl iodide (co-catalyst)

Procedure:

  • In a round-bottom flask equipped with a stirrer and condenser, dissolve 1-octene in tert-butyl alcohol.[5]

  • Add a catalytic amount of OsO₄ and n-butyl iodide.[5]

  • Slowly add tert-butyl hydroperoxide to the mixture over 30 minutes at 26°C.[5]

  • The reaction is exothermic and the temperature may rise to around 45°C.[5]

  • Monitor the reaction for completion by gas chromatography.

  • Upon completion, the product can be isolated and purified.

Visualizations

Experimental Workflow: Formic Acid & Hydrogen Peroxide Method

G Workflow for 1,2-Octanediol Synthesis via Performic Acid cluster_0 Reaction Setup cluster_1 Workup & Purification A Charge Formic Acid & H2O2 (Optional: Oxalic Acid) B Add 1-Octene Dropwise (35-45°C) A->B C Stir at 40-45°C (3-4h) then RT (1-2h) B->C D Remove Excess Acid & Water (Reduced Pressure) C->D Reaction Completion E Neutralize with NaOH (pH 7) D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Vacuum Distillation H->I J High-Purity 1,2-Octanediol I->J Final Product

Caption: Workflow for 1,2-Octanediol Synthesis via Performic Acid.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in 1,2-Octanediol Synthesis cluster_B Reaction Conditions cluster_C Side Products cluster_D Workup Procedure A Low Yield Observed B Check Reaction Conditions A->B C Analyze for Side Products A->C D Review Workup Procedure A->D B1 Incomplete Conversion? B->B1 C1 Formyl Esters or Over-oxidation Detected? C->C1 D1 Product Loss During Extraction/Distillation? D->D1 B2 Increase Reaction Time/Temp B1->B2 Yes B3 Verify Reagent Stoichiometry B1->B3 No C2 Add Oxalic Acid Catalyst C1->C2 Yes C3 Optimize Temperature Control C1->C3 Yes D2 Optimize Extraction Solvent/Volume D1->D2 Yes D3 Ensure Complete Hydrolysis of Esters D1->D3 Yes

Caption: Troubleshooting Logic for Low Yield.

References

Purification strategies for removing by-products in Octadecanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of octadecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound, and how do their physical properties differ?

This compound is a long-chain aliphatic diol with the chemical formula C₁₈H₃₈O₂. The position of the two hydroxyl groups along the 18-carbon chain determines the specific isomer. The most common isomers encountered in research and industrial applications are 1,12-octadecanediol (B1583680) and 1,18-octadecanediol. Their physical properties are summarized below.

Property1,12-Octadecanediol1,18-Octadecanediol
CAS Number 2726-73-03155-43-9
Molecular Weight 286.49 g/mol 286.49 g/mol
Appearance White solidWhite to off-white powder/crystal
Melting Point 79.5-80 °C[1]97-101 °C[2]
Boiling Point 180-182 °C at 0.5 Torr[1]211 °C at 2 mmHg
Solubility Sparingly soluble in water (35.01 µg/L at 20°C)[1]Insoluble in water

Q2: What are the typical by-products I might encounter in this compound synthesis?

The by-products in this compound synthesis are highly dependent on the synthetic route employed. A common method for synthesizing long-chain diols is the reduction of the corresponding dicarboxylic acid or its ester. For instance, the reduction of oleic acid or its esters can be a route to unsaturated octadecanediols, which are then hydrogenated.

Potential by-products can include:

  • Unreacted Starting Material: Incomplete reduction can leave residual dicarboxylic acid or ester in the product mixture.

  • Mono-alcohols: Incomplete reduction of one of the two carboxylic acid/ester groups will result in a long-chain hydroxy acid or hydroxy ester.

  • Over-reduction Products: While less common, aggressive reducing agents could potentially lead to the formation of octadecane.

  • Isomers: Depending on the starting material and reaction conditions, positional isomers of the diol may be formed.

  • By-products from the Reducing Agent: The choice of reducing agent (e.g., lithium aluminum hydride, sodium borohydride) will introduce its own set of by-products that need to be removed during workup.

  • Solvent Adducts: The reaction solvent could potentially react under certain conditions to form impurities.

Q3: What are the most effective general strategies for purifying crude this compound?

The most common and effective purification techniques for long-chain aliphatic diols like this compound are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method for removing impurities, provided a suitable solvent is found.[3] The principle relies on the difference in solubility of the desired diol and the impurities in a particular solvent at different temperatures.[3]

  • Column Chromatography is a highly effective technique for separating compounds with different polarities.[4] For this compound, which is a moderately polar compound, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel is often employed.[5]

The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound is "oiling out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.[6][7]

Solutions:

  • Select a Lower-Boiling Point Solvent: Choose a solvent or solvent mixture with a boiling point below the melting point of your this compound isomer.

  • Induce Crystallization:

    • Seed Crystals: Add a small crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth.[6]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Adjust Solvent Polarity: If using a mixed solvent system, try adjusting the ratio of the "good" and "bad" solvents to achieve optimal solubility characteristics.

Problem: I have a low recovery yield after recrystallization.

Low recovery is a common issue and can be attributed to several factors.[6]

Solutions:

  • Minimize the Amount of Hot Solvent: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[6] Using an excess of solvent will result in a significant portion of the product remaining in the solution upon cooling.

  • Ensure Complete Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.[7]

  • Check for Product Decomposition: If the recrystallization is performed at a very high temperature for a prolonged period, the product might be degrading.

Column Chromatography Issues

Problem: I'm seeing poor separation of my this compound from impurities on the column.

Poor separation can be frustrating and can result from several factors related to the column setup and mobile phase selection.[6]

Solutions:

  • Optimize the Mobile Phase:

    • Thin-Layer Chromatography (TLC) is your friend! Before running a column, use TLC to determine the optimal solvent system (mobile phase) that provides good separation between your product and the impurities.

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), the mobile phase is too polar. If they are too low (low Rf), it's not polar enough. For normal-phase chromatography of this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a good starting point.[5]

  • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.[5]

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a volatile solvent and load it onto the column in a narrow band.[5] A broad initial band will result in broad, poorly resolved elution bands.

Problem: My this compound is taking a very long time to elute from the column, or it's not eluting at all.

This indicates that the product is too strongly adsorbed to the stationary phase.

Solutions:

  • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your mobile phase (gradient elution). This will increase the mobile phase's ability to displace the polar diol from the polar silica gel, causing it to elute faster.

  • Check for Strong Interactions: If your this compound has acidic or basic impurities, they might be interacting very strongly with the silica gel. Adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine (B128534) for basic impurities or acetic acid for acidic impurities, can sometimes help.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent where the this compound is soluble when hot but sparingly soluble when cold.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid has just dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography of this compound

This protocol outlines the purification of this compound using normal-phase column chromatography.

Materials:

  • Crude this compound

  • Silica gel 60 (40-63 µm particle size)[5]

  • Mobile phase (e.g., hexane/ethyl acetate mixture, ratio determined by TLC)[5]

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Selection: Use TLC to determine the optimal mobile phase composition that gives the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.[5]

    • Gently tap the column to ensure even packing and remove any air bubbles.[5]

    • Allow the silica to settle, and then add a protective layer of sand on top.[5]

    • Never let the solvent level drop below the top of the silica gel.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.[5]

    • Carefully apply the concentrated sample solution to the top of the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if necessary) to begin the elution.

    • Collect the eluent in fractions (e.g., in test tubes or small flasks).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Strategy cluster_analysis Quality Control Crude Product Crude Product Decision Impurity Profile & Desired Purity Crude Product->Decision  Initial Analysis Recrystallization Recrystallization Decision->Recrystallization  Simple Impurity Profile   Column Chromatography Column Chromatography Decision->Column Chromatography  Complex Mixture / High Purity Needed   Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound Analysis TLC, GC-MS, NMR, Melting Point Pure this compound->Analysis

Caption: Decision workflow for selecting a suitable purification strategy.

Column_Chromatography_Troubleshooting cluster_solutions_sep Solutions for Poor Separation cluster_solutions_elution Solutions for Slow/No Elution Start Column Chromatography Attempt Problem Problem Encountered? Start->Problem PoorSep Poor Separation Problem->PoorSep  Yes   NoElution Slow or No Elution Problem->NoElution  Yes   Success Successful Purification Problem->Success  No   OptimizeMobile Optimize Mobile Phase via TLC PoorSep->OptimizeMobile PackColumn Ensure Proper Column Packing PoorSep->PackColumn LoadSample Concentrated Sample Loading PoorSep->LoadSample IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity CheckInteractions Check for Strong Adsorption NoElution->CheckInteractions

References

Troubleshooting crystallization and oiling out of long-chain diols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the crystallization and "oiling out" of long-chain diols.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out"?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil" or emulsion) instead of a solid crystalline phase.[1][2][3] This oil is a solute-enriched, metastable liquid that can be difficult to process and often traps impurities.[3][4] The formation of these oily droplets can be a precursor to crystallization, or they may solidify into an amorphous, sticky, or gum-like material.[1][3]

Q2: What are the primary causes of oiling out in long-chain diols?

A2: Oiling out is typically a kinetic phenomenon that occurs when the integration of solute molecules into a crystal lattice is hindered or delayed, often under conditions of high supersaturation.[1][3] Key contributing factors include:

  • High Supersaturation : Creating a supersaturated state too quickly, either through rapid cooling or fast addition of an anti-solvent, is a primary cause.[1][4]

  • Presence of Impurities : Impurities can interfere with crystal lattice formation, depressing the melting point and promoting the separation of an oily phase.[4][5][6] An increase in impurity content can broaden the oiling-out zone in a phase diagram.[7]

  • Inappropriate Solvent Choice : Using a solvent that is too "good" can prevent the solute from precipitating correctly.[4] Conversely, a very poor solvent interaction can also lead to phase separation.[8] The viscosity of the solvent can also play a role by affecting mass transfer.[9]

  • Molecular Characteristics : Molecules with flexible structures, such as the long carbon chains in diols, are more prone to oiling out.[2] Compounds with low melting points are also susceptible.[2][4]

  • Inadequate Agitation : Poor mixing can create localized zones of high supersaturation, leading to oiling out.[1]

Q3: What are the consequences of oiling out?

A3: Oiling out can lead to significant challenges in process development and manufacturing.[3] The oily droplets are often good solvents for impurities, and their spontaneous or rapid solidification can bypass the impurity rejection that occurs during slow, controlled crystal growth.[1][3] This frequently results in:

  • Low Product Purity : Trapped impurities lead to a final product that does not meet specifications.[3][7]

  • Poor Product Quality : The final product may be amorphous, sticky, or gummy, making it difficult to isolate, filter, and dry.[1][3]

  • Process Inefficiency : Oiling out can cause yield losses, slow downstream processing, and may require batch rework.[1]

  • Uncontrollable Crystal Morphology : The resulting crystals may have undesirable shapes and sizes, such as fine, fragile needles, which can impact formulation and handling.[10][11]

Q4: How can I differentiate between oiling out and nucleation?

A4: Both oiling out and nucleation cause the solution to become turbid, which can make them difficult to distinguish visually or with traditional turbidity sensors.[1] However, in-situ analytical tools can reliably differentiate between the two events. For example, particle vision and measurement (PVM) or video microscopy can show the formation of spherical liquid droplets during oiling out, as opposed to the angular shapes of crystals that form during nucleation.[1] Additionally, crystallization is typically an exothermic event that will produce a "heat bump" in the temperature profile, which is absent during the initial oiling out phase.[1]

Troubleshooting Guides

Problem: My long-chain diol is oiling out instead of forming crystals. What should I do?

Solution: Preventing oiling out requires careful control over the crystallization process. The key is to avoid high supersaturation and promote controlled nucleation and growth.

  • Control Supersaturation : Generate supersaturation slowly. This can be achieved by reducing the cooling rate or slowing the addition rate of an anti-solvent.[1] Understanding the solubility curve and the metastable zone width (MSZW) is crucial for designing a process that avoids the conditions leading to oiling out.[1][12]

  • Implement a Seeding Strategy : Adding seed crystals can be a highly effective measure to prevent oiling out.[1][2] Seeds should be added when the solution is halfway into the metastable zone—supersaturated enough to promote growth but not so much that spontaneous oiling occurs.[1]

  • Optimize Solvent System :

    • Select a solvent where the diol has high solubility at high temperatures but low solubility at low temperatures.[4]

    • If a single solvent is problematic, consider a mixed-solvent system to fine-tune solubility.[5] For nonpolar compounds, switching to a slightly less polar solvent (e.g., from methanol (B129727) to isopropanol) can prevent oiling out.[8]

  • Reduce Impurity Levels : Use pure raw materials to minimize the impact of impurities on crystal formation.[1] If impurities are generated during the reaction, an intermediate purification step may be necessary.

  • Ensure Adequate Mixing : Proper agitation helps maintain a homogenous temperature and concentration throughout the vessel, preventing local areas of high supersaturation.[1]

Problem: My seed crystals are dissolving or turning into oil. What's the issue?

Solution: This typically indicates that the system conditions are not suitable for crystal growth at the point of seeding.

  • Seeding in the Metastable Zone : If seeds dissolve, the solution may not yet be supersaturated. Ensure you have cooled the solution sufficiently to enter the metastable zone before adding seeds.[1] Conversely, if seeds turn to oil, the level of supersaturation may be too high, pushing the system into the oiling out or liquid-liquid phase separation (LLPS) region.[1] Adding seeds to an emulsion caused by a miscibility gap will lead to their dissolution.[1]

  • Modify Seeding Technique (for anti-solvent crystallization) : If adding seeds to the main solution fails, try an alternative approach. Suspend the seed crystals in the anti-solvent first. Then, slowly add the solution containing your dissolved diol to this seed slurry.[2] This ensures that as the diol solution encounters the anti-solvent, it immediately has a crystalline surface to grow on.

Problem: My final product has low purity. How can I improve it?

Solution: If oiling out has led to an impure product, or if impurities are a persistent issue, several purification techniques can be employed.

  • Recrystallization : The most common method for purifying solid compounds. Dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly can yield a much purer crystalline product.[13] Multiple recrystallizations may be necessary.[5]

  • Slurry Conversion : This process involves stirring the solid product in a solvent in which it is sparingly soluble. Over time, the material can transition from a metastable or amorphous state to a more stable, purer crystalline form.[2]

  • Chromatography : Flash column chromatography using silica (B1680970) gel or alumina (B75360) is a highly effective method for separating compounds with different polarities and is a viable option for purifying diols from persistent impurities.[13][14]

  • Derivatization : In difficult cases, the diol can be temporarily converted into a derivative (e.g., a silyl (B83357) ether or acetal) with different physical properties.[13] This derivative can be more easily separated from the impurity, after which the protecting group is removed to yield the pure diol.[13]

Data Presentation

Quantitative data helps in understanding the impact of various parameters on crystallization.

Table 1: Illustrative Example of Impurity Impact on Crystallization Yield and Purity. (Based on a case study of Paracetamol crystallization, demonstrating principles applicable to other systems)

Impurity PresentInitial Impurity Conc. (mol%)Product Recovery (%)Final Product Purity (mol%)
None0.00~95.0>99.9
Acetanilide5.0179.599.21
Metacetamol9.6575.893.22

This table summarizes data showing that increasing initial impurity concentrations can significantly decrease both the recovery and purity of the final crystalline product.[11]

Table 2: Thermal Properties of Selected Long-Chain Diols. (Note: Specific values can vary based on purity and analytical conditions)

Long-Chain DiolMelting Point (°C)
1,8-Octanediol58 - 61
1,10-Decanediol72 - 74
1,12-Dodecanediol79 - 81
1,16-Hexadecanediol91 - 93
1,18-Octadecanediol96 - 98

This data is useful for selecting appropriate solvents, as the solvent's boiling point should ideally be lower than the solute's melting point to avoid melting the compound instead of dissolving it.[15]

Experimental Protocols

Protocol 1: Determination of Solubility and Liquid-Liquid Separation Curves

This protocol helps define the operating window to avoid oiling out.

  • Preparation : Prepare several solutions of the long-chain diol in the chosen solvent system at different known concentrations (e.g., 50 mg/mL, 100 mg/mL, 150 mg/mL).[16]

  • Heating (Clear Point) : Place a solution in a jacketed reactor with a stirrer and in-situ probes (e.g., FBRM, PVM). Heat the solution at a controlled rate (e.g., 0.5 °C/min) until it becomes completely clear.[16] The temperature at which all solids dissolve is the "clear point" or solubility temperature for that concentration.

  • Cooling (Cloud Point) : Cool the clear solution at a slow, controlled rate (e.g., 0.2 °C/min).[16]

  • Detection : Monitor the solution using the in-situ probes. The temperature at which turbidity first appears is the "cloud point." Use PVM or microscopy to confirm if the turbidity is due to oil droplets (oiling out curve) or crystals (metastable zone limit).[1][16]

  • Plotting : Repeat for all concentrations. Plot the clear points (temperature vs. concentration) to generate the solubility curve. Plot the cloud points to generate the oiling out/LLPS curve.[16] The region between these two curves is the metastable zone where seeding is most effective.[12]

Protocol 2: Characterization using Differential Scanning Calorimetry (DSC)

DSC is used to identify phase transitions like melting and crystallization and to quantify their enthalpy.[17]

  • Sample Preparation : Accurately weigh 3-5 mg of the long-chain diol sample into a standard aluminum DSC pan and seal it.[17]

  • Instrument Setup : Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[17]

  • Thermal Program :

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point. This erases the sample's thermal history.[17]

    • Hold isothermally for several minutes to ensure complete melting.[17]

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Perform a second heating scan under the same conditions as the first.[17]

  • Data Analysis : Analyze the thermogram from the second heating scan to determine the onset and peak temperatures for melting (endothermic event) and crystallization (exothermic event during cooling).[17]

Protocol 3: Structural Analysis using Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline structure and can differentiate between different polymorphic forms or confirm if a material is amorphous.[17]

  • Sample Preparation : Finely grind the diol sample into a homogeneous powder.[17]

  • Sample Mounting : Mount the powder onto a sample holder, ensuring a flat, even surface.[17]

  • Data Acquisition :

    • Place the sample holder into the diffractometer.

    • Set the X-ray source (e.g., Cu Kα radiation).

    • Scan the sample over a defined range of 2θ angles (e.g., 5° to 50°).[17]

  • Data Analysis : Analyze the resulting diffraction pattern. Sharp peaks indicate a crystalline material, while a broad halo indicates an amorphous solid. The peak positions and intensities serve as a fingerprint for a specific crystal form.[17]

Visualizations

Diagrams can clarify complex workflows and relationships.

G start Oiling Out or Poor Crystallization Observed q1 Is supersaturation controlled? start->q1 a1_no Generate supersaturation slowly q1->a1_no No q2 Is a seeding strategy used? q1->q2 Yes a1_yes Slow cooling rate Slow anti-solvent addition a1_no->q2 a2_no Implement seeding protocol q2->a2_no No q3 Is the solvent system optimal? q2->q3 Yes a2_yes Ensure seeds are added within Metastable Zone a2_no->q3 a3_no Screen alternative solvents or solvent mixtures q3->a3_no No q4 Are impurities a known issue? q3->q4 Yes a3_yes Consider impact of impurities and mixing a3_no->q4 a4_no Ensure adequate mixing to avoid local hotspots q4->a4_no No a4_yes Purify raw materials Consider recrystallization q4->a4_yes Yes end_node Achieve Controlled Crystallization a4_no->end_node a4_yes->end_node

Caption: Troubleshooting workflow for addressing oiling out in crystallization.

G cluster_inputs Controllable Parameters cluster_outputs Process Outcomes Supersaturation Supersaturation (Cooling/Anti-solvent Rate) Crystallization Desired Crystallization (High Purity, Good Morphology) Supersaturation->Crystallization Low/Controlled OilingOut Oiling Out / LLPS (Low Purity, Poor Quality) Supersaturation->OilingOut High/Rapid Solvent Solvent System (Polarity, Viscosity) Solvent->Crystallization Optimal Solvent->OilingOut Sub-optimal Impurities Impurity Profile & Concentration Impurities->Crystallization Low Impurities->OilingOut High Mixing Mixing & Agitation Mixing->Crystallization Good Mixing->OilingOut Poor Seeding Seeding Strategy Seeding->Crystallization Effective Seeding->OilingOut Ineffective/Absent

Caption: Key factors influencing the outcome of crystallization processes.

References

Technical Support Center: Synthesis of 2-Amino-1,3-Octadecanediol Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-amino-1,3-octadecanediol intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 2-amino-1,3-octadecanediol intermediates?

A1: The synthesis of 2-amino-1,3-octadecanediol intermediates, which are analogs of sphingosine (B13886), presents several key challenges. The most significant hurdles include achieving a high degree of stereocontrol at the C2 (amino) and C3 (hydroxyl) positions, developing an effective protecting group strategy for the amino and hydroxyl functional groups, and purifying the intermediates and final product to a high degree of purity. The multi-step nature of the synthesis often leads to modest overall yields and the potential for side reactions.

Q2: How critical is stereochemistry in the synthesis of these intermediates?

A2: Stereochemistry is paramount. The biological activity of sphingosine and its analogs is highly dependent on their stereochemical configuration. The naturally occurring and most biologically active isomer of sphingosine is the D-erythro isomer. Therefore, synthetic strategies must be designed to selectively produce this stereoisomer. Failure to control stereochemistry can lead to a mixture of diastereomers that are often difficult to separate and may exhibit different or no biological activity.

Q3: What are the most common strategies for achieving stereocontrol?

A3: Several strategies are employed to achieve stereocontrol. One common approach is substrate-controlled synthesis, where the chirality of the starting material dictates the stereochemical outcome. Another powerful method is catalyst-controlled synthesis, utilizing chiral catalysts or ligands to direct the stereoselective formation of the desired isomer. The Sharpless asymmetric aminohydroxylation is a well-known example of a catalyst-controlled reaction used to introduce the amino and hydroxyl groups with high stereoselectivity.[1][2][3] Enzymatic resolutions and reactions are also increasingly used to obtain high enantiomeric purity.

Q4: What should I consider when choosing protecting groups for the amino and hydroxyl functions?

A4: The choice of protecting groups is a critical aspect of the synthetic strategy. Ideal protecting groups should be stable under the reaction conditions of subsequent steps but easily and selectively removable without affecting other functional groups in the molecule. For the amino group, common protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). For the hydroxyl groups, silyl (B83357) ethers (e.g., TBDMS) and acetals are frequently used. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly desirable to allow for selective manipulation of the functional groups.[4]

Q5: What are the typical purification methods for these intermediates?

A5: Purification of 2-amino-1,3-octadecanediol intermediates can be challenging due to their amphiphilic nature. Column chromatography on silica (B1680970) gel is the most common method for purification.[5][6] However, the polar amino and hydroxyl groups can lead to tailing and difficult separation. Derivatization of the polar groups before chromatography can sometimes improve separation. Recrystallization can also be an effective purification technique for solid intermediates.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your synthesis.

Issue 1: Low Diastereoselectivity in the Reduction of an α-Amino Ketone
  • Possible Cause: The reducing agent is not sterically demanding enough to effectively differentiate between the two faces of the carbonyl group, or the reaction temperature is too high, leading to reduced selectivity.

  • Suggested Solutions:

    • Change the Reducing Agent: Switch to a bulkier reducing agent such as L-selectride® or K-selectride®. These reagents can provide higher diastereoselectivity.

    • Lower the Reaction Temperature: Perform the reduction at a lower temperature (e.g., -78 °C) to enhance the kinetic control of the reaction.

    • Chelation-Controlled Reduction: If there is a nearby chelating group (e.g., a protected hydroxyl group), consider using a reducing agent that can participate in chelation, such as zinc borohydride (B1222165) (Zn(BH₄)₂), to direct the hydride delivery from a specific face.

Issue 2: Poor Yield in the Sharpless Asymmetric Aminohydroxylation Step
  • Possible Cause: The catalyst may be deactivated, the alkene substrate may be of poor quality, or the reaction conditions may not be optimal.

  • Suggested Solutions:

    • Catalyst Activity: Ensure the osmium tetroxide solution is fresh and has been stored properly. The chiral ligand should be of high purity.

    • Substrate Purity: Purify the alkene substrate immediately before use to remove any peroxides or other impurities that could poison the catalyst.

    • Optimize Reaction Conditions: The reaction is sensitive to stoichiometry, temperature, and solvent. Carefully control the amounts of each reagent. A slow addition of the alkene can sometimes improve the yield. Ensure the pH of the reaction mixture is maintained within the optimal range.

Issue 3: Difficulty in Removing the N-Boc Protecting Group
  • Possible Cause: The standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are not effective, or are causing decomposition of the product.

  • Suggested Solutions:

    • Alternative Acidic Conditions: Try using a different acid, such as HCl in dioxane or methanol, which can sometimes be more effective.

    • Lewis Acid Catalysis: In cases where strong Brønsted acids cause problems, a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of a scavenger like 2,6-lutidine can be used for Boc deprotection under milder conditions.

    • Thermal Deprotection: For some substrates, heating in a high-boiling point solvent like toluene (B28343) or xylene can effect the removal of the Boc group, although this method is less common.

Issue 4: Formation of Side Products During Synthesis
  • Possible Cause: Side reactions such as elimination, rearrangement, or over-oxidation can occur depending on the specific reaction step and the reagents used.

  • Suggested Solutions:

    • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize the formation of side products by stopping the reaction at the optimal time.

    • Control of Reaction Conditions: Strictly control the reaction temperature, stoichiometry of reagents, and reaction time.

    • Purification: If side products are formed, identify their structure if possible to understand the side reaction pathway. This can help in optimizing the reaction to avoid their formation in the future. Utilize appropriate chromatographic techniques to separate the desired product from the impurities.

Data Presentation

Table 1: Comparison of Stereoselective Synthesis Methods for 2-Amino-1,3-diols
MethodCatalyst/ReagentSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
Sharpless Asymmetric AminohydroxylationOsO₄, (DHQ)₂PHALTerminal Alkene>95:5>98%70-90%[1][2][3]
Enzymatic Aldol Addition & Reductive AminationD-fructose-6-phosphate aldolase (B8822740) (FSA), Imine Reductase (IRED)Aldehyde, Hydroxy Ketone, AmineSingle diastereomer>99%60-85% (overall)[7][8]
Substrate-Controlled ReductionL-selectride®α-amino ketone90:10 to >98:2N/A85-95%N/A
Organocatalytic Aldol Reaction & ReductionProline-derived catalyst, CBS reagentAldehyde, Ketoneup to 97:3>99%High[9][10]

Note: Yields and selectivities can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Aminohydroxylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reagent Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chiral ligand (e.g., (DHQ)₂PHAL, 0.01 eq) in a mixture of t-butanol and water (1:1, v/v).

  • Addition of Reagents: To the stirred solution, add potassium osmate(VI) dihydrate (K₂OsO₄(H₂O)₂, 0.004 eq), the nitrogen source (e.g., chloramine-T trihydrate, 1.1 eq), and the alkene substrate (1.0 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 6-24 hours.

  • Work-up: Upon completion, quench the reaction by adding sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-1,3-diol intermediate.

Protocol 2: General Procedure for N-Boc Deprotection
  • Dissolution: Dissolve the N-Boc protected 2-amino-1,3-octadecanediol intermediate in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product is often obtained as the corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride). If the free amine is required, the salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizations

Signaling Pathway

Sphingosine_Signaling_Pathway Sphingosine Sphingosine (2-amino-1,3-octadecanediol backbone) SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds to G_protein G-proteins S1PR->G_protein Activates Downstream Downstream Signaling (e.g., PLC, AKT, ERK, JNK) G_protein->Downstream Modulates Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow

Synthesis_Workflow Start Starting Material (e.g., Long-chain alkene) Step1 Stereoselective Aminohydroxylation (e.g., Sharpless AA) Start->Step1 Intermediate1 Protected 2-Amino-1,3-diol Step1->Intermediate1 Step2 Protecting Group Manipulation (e.g., N-protection) Intermediate1->Step2 Intermediate2 Fully Protected Intermediate Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Purification Purification (Column Chromatography) Step3->Purification Final_Product 2-Amino-1,3-octadecanediol Intermediate Purification->Final_Product

Caption: General synthetic workflow for 2-amino-1,3-octadecanediol.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield or Selectivity Check1 Check Starting Material Purity Problem->Check1 Check2 Review Reaction Conditions Problem->Check2 Check3 Analyze Side Products Problem->Check3 Solution1 Purify Starting Materials Check1->Solution1 Solution2 Optimize Temp, Solvent, Reagents Check2->Solution2 Solution3 Modify Workup or Purification Check3->Solution3 Outcome Improved Result Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: A logical approach to troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of Ceramides from 1,3-Octadecanediol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ceramides (B1148491) from 1,3-octadecanediol precursors. The information is designed to help improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ceramide synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the N-acylation of 1,3-octadecanediol precursors can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
- Temperature: Some reactions may require heating to proceed to completion. Gradually increase the temperature and monitor for product formation and potential degradation.
Side Reactions - O-Acylation (Esterification): The hydroxyl groups of the diol can compete with the amino group for the acylating agent, forming ester byproducts. Consider using a milder acylating agent or protecting the hydroxyl groups. Activating the fatty acid with a carbodiimide (B86325) can also minimize esterification.[1]
Poor Reagent Quality - Reagent Purity: Ensure the purity of the 1,3-octadecanediol precursor, fatty acid, and any coupling agents or catalysts. Impurities can inhibit the reaction.
- Anhydrous Conditions: If using moisture-sensitive reagents like acyl chlorides or Lewis acid catalysts, ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Stoichiometry - Reagent Ratios: Verify the stoichiometry of your reactants. A slight excess of the acylating agent may be necessary, but a large excess can lead to side reactions.
Inefficient Purification - Extraction & Chromatography: Optimize the work-up and purification procedures to minimize product loss. This may involve adjusting solvent systems for liquid-liquid extraction or the mobile phase for column chromatography.

Q2: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?

The most common side reaction is the acylation of the hydroxyl groups (O-acylation) in addition to the desired N-acylation of the amino group.

Primary Side Reaction: O-Acylation

  • Identification: Ester byproducts can often be identified by techniques like NMR and IR spectroscopy. In IR spectroscopy, the presence of an additional carbonyl stretch, typically at a higher wavenumber than the amide carbonyl, can indicate an ester.

  • Minimization Strategies:

    • Choice of Acylating Agent:

      • Acyl Chlorides/Anhydrides: These are highly reactive and prone to causing O-acylation.[2]

      • Fatty Acids with Coupling Agents: Using the fatty acid directly with a coupling agent like a carbodiimide is a milder approach that can favor N-acylation.[3]

    • Protecting Groups: Temporarily protecting the hydroxyl groups of the 1,3-octadecanediol precursor before N-acylation can prevent O-acylation. The protecting groups can then be removed in a subsequent step.

    • Selective Hydrolysis: If O-acylation occurs, the resulting esters can sometimes be selectively cleaved by mild alkaline hydrolysis, leaving the more stable amide bond intact.[1]

Q3: How do I purify my synthesized ceramide effectively?

Purification of synthetic ceramides typically involves extraction followed by chromatography or recrystallization.

Purification Steps:

  • Quenching and Extraction: After the reaction is complete, it is typically quenched with an aqueous solution. The product is then extracted into an organic solvent.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying ceramides.[4][5] The choice of eluent is crucial for good separation. A gradient of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is often effective.

  • Recrystallization: If the ceramide is a solid, recrystallization from a suitable solvent can be a highly effective final purification step.

Troubleshooting Purification:

Problem Solution
Poor Separation on TLC/Column - Solvent System: Experiment with different solvent systems to improve the separation between your product and impurities. Adding a small amount of a more polar solvent like methanol (B129727) can sometimes help.
Product Streaking on TLC/Column - Acid/Base Contamination: Add a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization of impurities or the product itself.
Oily Product After Column - Residual Solvent: Ensure all solvent is removed under high vacuum. If the product is still oily, it may indicate the presence of impurities. Consider re-purification or trying a different purification technique like recrystallization.

Experimental Protocols

Protocol 1: N-Acylation of 2-amino-octadecane-1,3-diol using a Fatty Acid and a Carbodiimide

This protocol describes a general procedure for the synthesis of a ceramide by direct coupling of a fatty acid to the amino group of 2-amino-octadecane-1,3-diol using a carbodiimide coupling agent. This method is often preferred to minimize O-acylation side reactions.[3]

Materials:

  • 2-amino-octadecane-1,3-diol

  • Fatty acid (e.g., oleic acid, stearic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve 2-amino-octadecane-1,3-diol (1 equivalent) and the fatty acid (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMAP.

  • In a separate flask, dissolve the carbodiimide (DCC or EDC, 1.2 equivalents) in anhydrous DCM or THF.

  • Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (if using DCC).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final ceramide.

Visualizations

Troubleshooting Workflow for Low Ceramide Yield

Low_Yield_Troubleshooting Start Low Ceramide Yield Check_Reaction Step 1: Verify Reaction Completion Start->Check_Reaction TLC_Analysis Monitor by TLC Check_Reaction->TLC_Analysis Incomplete Reaction Incomplete? TLC_Analysis->Incomplete Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Yes Complete Reaction Complete Incomplete->Complete No Extend_Time->TLC_Analysis Check_Side_Reactions Step 2: Analyze for Side Reactions Complete->Check_Side_Reactions NMR_IR Analyze Crude Product (NMR, IR) Check_Side_Reactions->NMR_IR Side_Products Side Products (e.g., O-acylation) Present? NMR_IR->Side_Products Modify_Method Modify Synthesis Method: - Use milder acylating agent - Protect hydroxyl groups Side_Products->Modify_Method Yes No_Side_Products No Significant Side Products Side_Products->No_Side_Products No Modify_Method->Start Re-run Synthesis Check_Reagents Step 3: Evaluate Reagents & Conditions No_Side_Products->Check_Reagents Optimize_Purification Step 4: Optimize Purification No_Side_Products->Optimize_Purification Purity_Stoichiometry Check Reagent Purity & Stoichiometry Ensure Anhydrous Conditions Check_Reagents->Purity_Stoichiometry Check_Reagents->Optimize_Purification Purity_Stoichiometry->Start Re-run Synthesis with Pure Reagents Review_Chromatography Review Chromatography / Recrystallization Optimize_Purification->Review_Chromatography Improved_Yield Improved Yield Review_Chromatography->Improved_Yield

A stepwise workflow for troubleshooting low yields in ceramide synthesis.

Ceramide Synthesis and Purification Workflow

Ceramide_Synthesis_Workflow Start Start: Reagents Reactants 1,3-Octadecanediol Precursor + Fatty Acid Derivative Start->Reactants Reaction N-Acylation Reaction (e.g., with Carbodiimide) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up: Quenching & Extraction Monitoring->Workup Crude_Product Crude Ceramide Workup->Crude_Product Purification Purification Crude_Product->Purification Chromatography Silica Gel Chromatography Purification->Chromatography Recrystallization Recrystallization (Optional) Chromatography->Recrystallization Pure_Product Pure Ceramide Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

A general workflow for the synthesis and purification of ceramides.

References

Technical Support Center: Controlling the Molecular Weight of Polyesters from 1,8-Octadecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling the molecular weight of polyesters synthesized from 1,8-octadecanediol.

Troubleshooting Guide

This guide addresses the most common issue encountered during the polycondensation of 1,8-octadecanediol: achieving a lower-than-expected molecular weight and/or a broad molecular weight distribution (high Polydispersity Index - PDI) in the final polymer.

Q1: My polyester (B1180765) synthesis using 1,8-octadecanediol resulted in a low molecular weight and a high PDI. What are the likely causes?

A: Low molecular weight and high PDI are classic symptoms of poor stoichiometric control, suboptimal reaction conditions, or the presence of impurities. Step-growth polymerization, the process used to create these polyesters, is exceptionally sensitive to the balance of reactive functional groups (the hydroxyl groups from 1,8-octadecanediol and the carboxylic acid groups from the diacid comonomer).[1][2] An imbalance or other issues can lead to premature chain termination, resulting in shorter polymer chains.[2]

Use the following workflow to diagnose the root cause of the issue.

G cluster_solutions Troubleshooting Actions A Observed Issue: Low Molecular Weight / High PDI B Primary Suspect: Stoichiometric Imbalance A->B C Inefficient Removal of Byproduct (Water) A->C D Suboptimal Reaction Conditions A->D E Catalyst Inactivity or Wrong Concentration A->E F Monomer Impurities A->F S1 Accurately re-weigh monomers. Use high-purity reactants. B->S1 S2 Apply high vacuum (<1 Torr). Use inert gas sparging. C->S2 S3 Optimize temperature profile and reaction time for each stage. D->S3 S4 Verify catalyst activity. Optimize catalyst concentration. E->S4 S5 Purify monomers before reaction. Check for monofunctional impurities. F->S5

Caption: Logical workflow for troubleshooting low molecular weight.

Frequently Asked Questions (FAQs)

Q2: How critical is the stoichiometric ratio of 1,8-octadecanediol to the dicarboxylic acid?

A: It is absolutely critical. To achieve a high degree of polymerization and thus a high molecular weight, a strict 1:1 molar ratio of hydroxyl to carboxylic acid functional groups is crucial.[1] Any deviation from this ratio will lead to one type of functional group being depleted while the other remains in excess on the chain ends, thereby terminating the polymerization.[1] The Carothers equation demonstrates that very high monomer conversion (>99%) is necessary for achieving high molecular weight, which is only possible with a precise stoichiometric balance.[1]

Data Presentation: Effect of Stoichiometric Imbalance

The following table illustrates the theoretical number-average degree of polymerization (Xn) based on the stoichiometric ratio 'r' (ratio of the minority functional group to the majority) at 100% conversion.

Stoichiometric Ratio (r)Theoretical Max. Degree of Polymerization (Xn = (1+r)/(1-r))
1.00∞ (Theoretically unlimited)
0.99199
0.9899
0.9539
0.9019

Q3: What is the role of the catalyst and how do I choose one?

A: The catalyst's primary role is to increase the reaction rate of both the initial esterification and the subsequent polycondensation stages.[1][3] An inappropriate or inactive catalyst will result in low conversion and, consequently, low molecular weight.[1] Common catalysts for polyesterification include organometallic compounds of tin, titanium, or antimony. The choice can influence not only the reaction rate but also the final properties and color of the polyester.[1][4]

Data Presentation: Common Catalysts for Polyesterification

Catalyst NameTypical Concentration (ppm by weight)Notes
Tin(II) 2-ethylhexanoate (B8288628) (TEH)100 - 500Effective, but can lead to coloration at high temperatures.[4]
Tetrabutyl Titanate(IV) (TBT)200 - 500Highly effective, but can also cause yellowing.[1][4]
Titanium(IV) Isopropoxide (TIS)200 - 500Very high reactivity, often leading to higher molecular weights.[3][4][5]
Dibutyltin(IV) Oxide (DBTO)200 - 500Good reactivity and often results in less coloration than titanates.[4][5]
p-Toluene Sulfonic Acid (p-TSA)1000 - 5000 (0.1 - 0.5% w/w)An efficient, low-cost acid catalyst.[6]

Q4: Why is the removal of water (or other small molecule byproducts) so important?

A: The esterification reaction is an equilibrium process that produces water as a byproduct.[1] If water is not efficiently removed from the reaction mixture, it can hydrolyze the newly formed ester bonds, driving the reaction in reverse.[1] This reverse reaction, or hydrolysis, cleaves polymer chains and severely limits the achievable molecular weight.[1] Effective byproduct removal is essential to push the equilibrium towards the formation of high molecular weight polyester.

Q5: What are the recommended reaction conditions (temperature and time)?

A: A two-stage approach is typically used for melt polycondensation to achieve high molecular weight.

  • Esterification Stage: This initial stage is performed at a lower temperature under an inert atmosphere (like nitrogen) to form oligomers and remove the bulk of the water byproduct without significant monomer loss.

  • Polycondensation Stage: The temperature is increased, and a high vacuum is applied to facilitate the removal of the remaining water and drive the reaction to high conversion, significantly increasing the polymer chain length and viscosity.[1]

Data Presentation: Typical Two-Stage Reaction Protocol

StageTemperature (°C)PressureTime (hours)Key Process
Esterification 170 - 200Atmospheric (with N₂ stream)3 - 5Formation of oligomers and removal of bulk water.[1]
Polycondensation 210 - 240High Vacuum (< 1 Torr)3 - 6Chain extension to high molecular weight polymer.[1]

Note: Optimal temperatures and times can vary based on the specific dicarboxylic acid and catalyst used and should be determined experimentally.

Q6: How do monomer impurities affect the final polyester?

A: Monomer purity is critical for achieving high molecular weight. Monofunctional impurities (e.g., a monofunctional alcohol or carboxylic acid) are particularly detrimental as they act as "chain stoppers," capping the growing polymer chain and preventing further polymerization.[1][2] Non-reactive impurities can interfere with reaction kinetics, while others might cause undesirable side reactions or discoloration of the final product.[2]

Q7: What are the essential characterization techniques for determining molecular weight?

A: The primary technique for determining the molecular weight (Number Average Molecular Weight, Mn, and Weight Average Molecular Weight, Mw) and the Polydispersity Index (PDI = Mw/Mn) of your polyester is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[1][7][8] Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and, in some cases, determine Mn by analyzing end-groups.[1][8]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester bonds and the disappearance of acid and alcohol starting materials.[8]

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation of 1,8-Octadecanediol and Adipic Acid

This protocol describes a general procedure. Quantities should be adjusted to maintain a precise 1:1 molar ratio of functional groups.

G A 1. Monomer Charging and Inerting B Charge equimolar 1,8-octadecanediol and adipic acid to reactor. Add catalyst (e.g., 300 ppm TBT). A->B C Seal reactor. Evacuate and backfill with Nitrogen (3x). B->C D 2. Stage 1: Esterification E Heat to 180°C under slow N₂ stream. Stir continuously for 3-4 hours. Collect water byproduct. D->E F 3. Stage 2: Polycondensation G Gradually reduce pressure to <1 Torr. Increase temperature to 220-230°C. F->G H Maintain conditions for 4-5 hours. Viscosity will increase significantly. G->H I 4. Reaction Termination and Recovery J Cool reactor to room temperature under Nitrogen atmosphere. I->J K Dissolve polymer in suitable solvent (e.g., chloroform) and precipitate in a non-solvent (e.g., methanol). J->K L Dry purified polymer under vacuum. K->L

Caption: Workflow for a two-stage polycondensation experiment.

Methodology:

  • Monomer Charging and Inerting:

    • Accurately weigh equimolar amounts of high-purity 1,8-octadecanediol and adipic acid and add them to a suitable glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.[6]

    • Add the catalyst (e.g., 200-400 ppm of TBT relative to the total monomer weight).[1]

    • Seal the reactor and evacuate and backfill with dry, oxygen-free nitrogen at least three times to ensure an inert atmosphere.[1]

  • Stage 1: Esterification:

    • Under a slow stream of nitrogen, heat the reactor to 170-180°C with continuous stirring.[1]

    • Maintain this temperature for approximately 3-4 hours. During this stage, water will be formed and will distill out of the reactor.[1]

  • Stage 2: Polycondensation:

    • Gradually reduce the pressure inside the reactor to below 1 Torr over about 30 minutes.[1]

    • Increase the temperature to 220-230°C and maintain for 4-5 hours.[1]

    • The viscosity of the reaction mixture will increase significantly during this stage, indicating polymer chain growth.

  • Reaction Termination and Recovery:

    • Once the desired viscosity is reached (or after the set time), stop heating and allow the reactor to cool to room temperature under a nitrogen atmosphere to prevent oxidation.

    • The resulting polyester can be recovered and purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent like cold methanol.

    • Filter the purified polymer and dry it in a vacuum oven until a constant weight is achieved.

Protocol 2: Molecular Weight Determination by GPC

  • Sample Preparation: Prepare a dilute solution of the purified polyester (e.g., 2 mg/mL) in a suitable GPC solvent like chloroform (B151607) or Tetrahydrofuran (THF).[7]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.[7]

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.[7]

  • Analysis: Inject the sample solution into the GPC system. The software will analyze the elution profile to calculate Mn, Mw, and PDI relative to the calibration standards.[9]

Visualizations

G cluster_conditions Reaction Conditions Diol HO-(CH₂)₁₈-OH (1,8-Octadecanediol) Polyester -[O-(CH₂)₁₈-O-CO-R-CO]n- (Polyester) Diol->Polyester + n Diacid HOOC-R-COOH (Dicarboxylic Acid) Diacid->Polyester + n Catalyst Catalyst (e.g., TBT) Heat Heat / Vacuum Water 2n H₂O (Water) Polyester->Water +

Caption: General reaction scheme for polyesterification.

References

Minimizing side reactions during the polycondensation of 1,8-Octadecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the polycondensation of 1,8-Octadecanediol.

Troubleshooting Guide

Issue 1: Low Molecular Weight of the Final Polyester (B1180765)

Question: My polycondensation reaction with 1,8-Octadecanediol is consistently yielding a polymer with low molecular weight. What are the potential causes and how can I troubleshoot this?

Answer: Low molecular weight is a common issue in polycondensation and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Impurities in Monomers: Even small amounts of monofunctional impurities in 1,8-Octadecanediol or the dicarboxylic acid/diester will act as chain stoppers, limiting polymer growth.

    • Solution: Ensure high purity of monomers. 1,8-Octadecanediol can be purified by recrystallization. Dicarboxylic acids can also be recrystallized, and diesters can be purified by vacuum distillation.[1][2]

  • Stoichiometric Imbalance: Polycondensation is highly sensitive to the molar ratio of the functional groups. An excess of either the diol or the diacid/diester will lead to lower molecular weight.

    • Solution: Accurately weigh high-purity monomers to ensure a 1:1 molar ratio. If using a volatile diacid, a slight excess of the diol (e.g., 1-2 mol%) might be necessary to compensate for any loss during the reaction.

  • Inefficient Removal of Condensation Byproduct: The water or alcohol (in case of transesterification) produced during the reaction must be efficiently removed to drive the equilibrium towards polymer formation.

    • Solution: Employ a high vacuum (<1 mbar) during the final stages of the polycondensation.[3] Ensure the reaction setup has a well-designed distillation path to facilitate byproduct removal. A gradual increase in temperature and decrease in pressure is often effective.

  • Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate will be slow. If it's too high, thermal degradation can occur, leading to chain scission.

    • Solution: Optimize the reaction temperature. For many long-chain aliphatic polyesters, a two-stage process is used: an initial esterification/transesterification at a lower temperature (e.g., 150-180°C) followed by polycondensation at a higher temperature (e.g., 200-220°C) under vacuum.[4]

  • Catalyst Inactivity or Inappropriate Concentration: The catalyst may be deactivated by impurities or used at a suboptimal concentration.

    • Solution: Use a fresh, active catalyst. The optimal concentration is typically in the range of 0.05-0.5 mol% relative to the diacid/diester.[5] Higher concentrations do not always lead to higher molecular weights and can sometimes promote side reactions.

Issue 2: Discoloration (Yellowing or Browning) of the Polyester

Question: The polyester I synthesized from 1,8-Octadecanediol has a yellow or brown tint. How can I prevent this discoloration?

Answer: Discoloration is usually a sign of thermal degradation or oxidation.

Possible Causes & Solutions:

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and the formation of colored byproducts.

    • Solution: Maintain a continuous flow of an inert gas (e.g., nitrogen or argon) throughout the reaction, especially during the heating phase.

  • Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer chains to break down, leading to discoloration.

    • Solution: Minimize the reaction time at the highest temperature. Once the desired viscosity is reached, cool the reaction mixture promptly. Using an efficient catalyst can help reduce the required reaction temperature and time.

  • Catalyst-Induced Discoloration: Some catalysts, particularly certain titanium-based ones, can cause more significant discoloration at high temperatures.

    • Solution: Consider using a less coloring catalyst, such as a tin-based catalyst (e.g., dibutyltin (B87310) oxide) or an enzymatic catalyst like Novozym-435, which operates under milder conditions.[6][7] If a titanium catalyst is necessary, use the lowest effective concentration. The resulting colored polyester can sometimes be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent like methanol (B129727).[8]

  • Impurities: Impurities in the monomers can also contribute to color formation at high temperatures.

    • Solution: Use highly purified monomers.

Issue 3: Gel Formation During Polymerization

Question: My reaction mixture turned into an insoluble gel during the polycondensation of 1,8-Octadecanediol. What could be the reason for this?

Answer: Gelation occurs due to cross-linking, which is often caused by impurities with a functionality greater than two or by side reactions that create cross-links.

Possible Causes & Solutions:

  • Trifunctional Impurities: The presence of impurities with three or more reactive groups (e.g., glycerol, trimellitic acid) in the monomers can lead to the formation of a cross-linked network.

    • Solution: Ensure the purity of your monomers and verify that they are difunctional.

  • Side Reactions at High Temperatures: At very high temperatures, side reactions such as etherification followed by further reactions can potentially lead to branching and cross-linking.

    • Solution: Carefully control the reaction temperature and avoid excessive heating.

  • Oxidative Cross-linking: In the presence of oxygen, oxidative side reactions can lead to the formation of cross-links.

    • Solution: Maintain a strict inert atmosphere throughout the polymerization process.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polycondensation of 1,8-Octadecanediol?

A1: The main side reactions are:

  • Etherification: The hydroxyl end groups of the diol or the growing polymer chains can react with each other to form ether linkages. This is more prevalent at higher temperatures and under acidic conditions, and it disrupts the stoichiometry of the hydroxyl and carboxyl groups, limiting the final molecular weight.

  • Cyclization: Intramolecular reaction between the two ends of a growing polymer chain can form cyclic oligomers. This is favored at high dilution, but can also occur in melt polycondensation, especially in the early stages.

  • Thermal Degradation: At elevated temperatures, the polyester chains can undergo random scission, leading to a decrease in molecular weight, discoloration, and the formation of various degradation products.[7]

Q2: What type of catalyst is best for the polycondensation of 1,8-Octadecanediol?

A2: The choice of catalyst depends on the desired properties of the final polymer and the reaction conditions.

  • Tin-based catalysts (e.g., Dibutyltin oxide): These are effective for producing high molecular weight polyesters but may have toxicity concerns for biomedical applications.[5]

  • Titanium-based catalysts (e.g., Titanium(IV) butoxide): These are also very effective but can cause more discoloration at high temperatures.[8]

  • Enzymatic catalysts (e.g., Immobilized Candida antarctica Lipase B - Novozym-435): These offer a "green" alternative, operating at milder temperatures (typically 60-90°C), which minimizes thermal degradation and discoloration.[6][9] However, achieving very high molecular weights might require longer reaction times or a two-stage process.

Q3: What is a typical temperature and vacuum profile for the melt polycondensation of 1,8-Octadecanediol?

A3: A common approach is a two-stage process:

  • Esterification/Transesterification: The monomers and catalyst are heated to 150-180°C under an inert atmosphere (e.g., nitrogen) at atmospheric pressure. During this stage, the majority of the condensation byproduct (water or methanol) is removed.

  • Polycondensation: The temperature is gradually increased to 200-220°C, and a vacuum is slowly applied and decreased to below 1 mbar.[3] This stage is continued until the desired melt viscosity is achieved, indicating a high molecular weight.

Q4: How can I monitor the progress of the polycondensation reaction?

A4: The progress of the reaction can be monitored by:

  • Melt Viscosity: A significant increase in the viscosity of the reaction mixture is a good indicator of increasing molecular weight. This can be observed through the power consumption of the mechanical stirrer.

  • Byproduct Collection: The amount of water or alcohol collected in the distillation receiver can be measured to track the extent of the reaction.

  • Analysis of Aliquots: Small samples can be taken from the reaction mixture (if the setup allows) at different time points and analyzed for:

    • Acid Number: Titration to determine the concentration of remaining carboxylic acid end groups.

    • Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[10][11]

Data Presentation

Table 1: Comparison of Catalytic Systems for Polyesterification of Long-Chain Diols

Catalyst TypeExample CatalystTypical Concentration (mol% vs. diacid)Temperature Range (°C)AdvantagesDisadvantages
Tin-basedDibutyltin oxide (DBTO)0.1 - 0.5180 - 220High reaction rates, high molecular weight achievablePotential toxicity
Titanium-basedTitanium(IV) butoxide (Ti(OBu)₄)0.05 - 0.2180 - 230Very effective, high molecular weightCan cause discoloration
EnzymaticNovozym-435 (Immobilized Lipase B)5 - 10 wt% of monomers60 - 90Mild conditions, low discoloration, biocompatibleSlower reaction rates, may require organic solvent

Note: The optimal conditions can vary depending on the specific dicarboxylic acid or diester used in the reaction with 1,8-Octadecanediol.

Experimental Protocols

Protocol 1: Melt Polycondensation of 1,8-Octadecanediol with Sebacic Acid using a Tin-Based Catalyst

1. Materials:

  • 1,8-Octadecanediol (high purity)

  • Sebacic acid (high purity)

  • Dibutyltin oxide (DBTO)

  • High-purity nitrogen gas

2. Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and a collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 mbar

  • Nitrogen gas inlet

3. Procedure:

  • Monomer and Catalyst Charging: In the three-neck flask, combine equimolar amounts of 1,8-Octadecanediol and sebacic acid. Add DBTO at a concentration of 0.2 mol% relative to the sebacic acid.

  • Inert Atmosphere: Assemble the reaction apparatus. Purge the system with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow.

  • First Stage (Esterification): Heat the mixture to 180°C with constant stirring. Water will begin to distill off. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 210°C. Once the temperature has stabilized, slowly apply a vacuum, gradually reducing the pressure to below 1 mbar.

  • Monitoring: The melt viscosity will increase significantly during this stage. Continue the reaction under high vacuum and at 210°C for another 4-6 hours, or until the stirring becomes very slow, indicating a high molecular weight polymer has formed.

  • Polymer Recovery: Stop the heating and allow the reactor to cool to room temperature under a nitrogen atmosphere to prevent oxidation. Once cooled, the solid polyester can be carefully removed from the flask.

  • Purification (Optional): The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform (B151607) or toluene) and precipitating it into a non-solvent (e.g., cold methanol). The purified polymer should be dried in a vacuum oven until a constant weight is achieved.

Protocol 2: Enzymatic Polycondensation of 1,8-Octadecanediol with Dimethyl Sebacate (B1225510)

1. Materials:

  • 1,8-Octadecanediol (high purity)

  • Dimethyl sebacate (high purity)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym-435)

  • Diphenyl ether (or another suitable high-boiling point solvent)

  • High-purity nitrogen gas

  • Methanol (for purification)

2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Nitrogen inlet

  • Vacuum filtration setup

3. Procedure:

  • Monomer and Enzyme Charging: In the round-bottom flask, combine equimolar amounts of 1,8-Octadecanediol and dimethyl sebacate. Add Novozym-435 (typically 10% by weight of the total monomers) and diphenyl ether (approximately 150% by weight of monomers).[12]

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a gentle nitrogen flow.

  • Oligomerization: Heat the mixture to 80°C in the oil bath with constant stirring. Maintain these conditions for 2-4 hours to allow for the initial formation of oligomers.

  • Polycondensation: For higher molecular weight, a vacuum can be applied to remove the methanol byproduct. Alternatively, the reaction can be continued at 80°C for an extended period (24-48 hours).

  • Polymer Recovery: Cool the reaction mixture to room temperature. Add a solvent like chloroform to dissolve the polymer and dilute the mixture.

  • Enzyme and Polymer Separation: Separate the immobilized enzyme by vacuum filtration. The enzyme can be washed with solvent and dried for potential reuse.

  • Purification: Precipitate the polymer from the filtrate by adding cold methanol. Collect the polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Mandatory Visualization

Polycondensation_vs_Side_Reactions cluster_main Main Polycondensation Reaction cluster_side Side Reactions Monomers 1,8-Octadecanediol + Diacid/Diester Oligomers Low MW Oligomers Monomers->Oligomers Esterification/ Transesterification Polyester High MW Polyester Oligomers->Polyester Polycondensation (High T, Vacuum) Etherification Ether Formation Oligomers->Etherification High T, Acidic conditions Cyclization Cyclic Oligomers Oligomers->Cyclization Intramolecular reaction Degradation Thermal Degradation Polyester->Degradation Excessive T Desired Desired Product Polyester->Desired Undesired Undesired Byproducts/ Low MW Polymer Etherification->Undesired Cyclization->Undesired Degradation->Undesired

Caption: Main polycondensation pathway versus common side reactions.

Troubleshooting_Workflow Start Problem: Low Molecular Weight Check_Stoichiometry Check Monomer Stoichiometry (1:1) Start->Check_Stoichiometry Check_Purity Verify Monomer Purity (Recrystallize/Distill) Check_Stoichiometry->Check_Purity Correct Action_Stoichiometry Adjust Monomer Ratio Check_Stoichiometry->Action_Stoichiometry Incorrect Check_Conditions Review Reaction Conditions (Temp & Vacuum) Check_Purity->Check_Conditions Pure Action_Purity Purify Monomers Check_Purity->Action_Purity Impure Check_Catalyst Assess Catalyst (Activity & Concentration) Check_Conditions->Check_Catalyst Optimal Action_Conditions Optimize T and Vacuum Profile Check_Conditions->Action_Conditions Suboptimal Action_Catalyst Use Fresh Catalyst/ Optimize Concentration Check_Catalyst->Action_Catalyst Inactive/ Incorrect Conc. End Successful Polymerization Check_Catalyst->End Active & Correct Action_Stoichiometry->Check_Purity Re-run Action_Purity->Check_Conditions Re-run Action_Conditions->Check_Catalyst Re-run Action_Catalyst->End Re-run Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Polymer Properties & Side Reactions Temp Temperature MW Molecular Weight Temp->MW + (to optimum) - (degradation) Discoloration Discoloration Temp->Discoloration + (increases) Ether Etherification Temp->Ether + (increases) Time Reaction Time Time->MW + (to plateau) Time->Discoloration + (increases) Vacuum Vacuum Level Vacuum->MW + (increases) Catalyst Catalyst Concentration Catalyst->MW + (increases rate) Purity Monomer Purity Purity->MW + (high purity needed) Purity->Discoloration - (impurities cause color)

References

Challenges in the purification of 1,18-Octadecanediol synthesized from fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,18-octadecanediol (B156470) synthesized from fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in 1,18-octadecanediol synthesized from fatty acids like oleic acid?

A1: When synthesizing 1,18-octadecanediol from fatty acids, particularly oleic acid, several impurities can arise from the starting material and the reaction process. Commercial oleic acid itself can have a purity as low as 60-90% and contains other fatty acid homologues.[1] Key impurities to consider during purification include:

  • Unreacted Starting Materials: Residual oleic acid or other fatty acids present in the initial feedstock.

  • Partially Reduced Intermediates: If the synthesis involves the reduction of a dicarboxylic acid or its ester, incompletely reduced species (e.g., hydroxy acids, aldehydes) can be present.

  • Byproducts from Side Reactions: The synthesis of long-chain diols can sometimes lead to the formation of cyclic ethers or oligomeric ethers, especially under acidic conditions or at high temperatures.

  • Catalyst Residues: Traces of the catalyst used in the synthesis (e.g., hydrogenation or reduction catalysts).

  • Solvent Residues: Residual solvents from the reaction and extraction steps.

  • Oxidation Products: Oleic acid can undergo oxidation at the double bond, leading to byproducts.[2]

Q2: My purified 1,18-octadecanediol appears as a waxy or oily solid. Is this normal?

A2: Pure 1,18-octadecanediol is a white to almost white crystalline powder.[3] A waxy or oily appearance typically indicates the presence of impurities that lower the melting point and disrupt the crystal lattice. Further purification is recommended to obtain a crystalline product. This waxy nature can be exacerbated by the presence of residual solvents or unreacted fatty acids.

Q3: What are the most effective methods for purifying 1,18-octadecanediol on a laboratory scale?

A3: The most common and effective laboratory-scale purification techniques for 1,18-octadecanediol are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q4: How can I assess the purity of my 1,18-octadecanediol sample?

A4: Several analytical techniques can be used to assess the purity of 1,18-octadecanediol:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly effective method for separating and identifying volatile impurities. The diol may require derivatization to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate non-volatile impurities. A C18 reversed-phase column is often suitable for the analysis of long-chain aliphatic compounds.[4][5][6]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 99°C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
1,18-Octadecanediol "oils out" instead of crystallizing. The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down cooling.[7]
The boiling point of the solvent is higher than the melting point of 1,18-octadecanediol (~99°C).Choose a solvent or solvent system with a lower boiling point.
The sample is highly impure, leading to a significant melting point depression.Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.
Poor recovery of 1,18-octadecanediol. Too much solvent was used.Concentrate the solution by boiling off some of the solvent and allow it to cool again.
The chosen solvent is too good at room temperature.Select a solvent in which the diol has lower solubility at room temperature.
The crystals were washed with warm solvent.Always wash the collected crystals with a small amount of ice-cold solvent.[8]
Crystals do not form. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the diol.
Nucleation is not occurring.Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 1,18-octadecanediol.[7]
Discolored crystals. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
Flash Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of 1,18-octadecanediol from impurities. The solvent system (eluent) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find the one that gives the best separation.
The column was not packed properly, leading to channeling.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
1,18-Octadecanediol does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
The compound has irreversibly adsorbed to the silica gel.This is less likely for a diol on normal-phase silica. If it occurs, it may be necessary to flush the column with a highly polar solvent like methanol.
The column runs dry. Insufficient solvent was added.Always keep the silica gel bed covered with the eluent.
Cracking of the silica gel bed. The heat of adsorption of the solvent causes thermal expansion.Pack the column with the eluent or a less polar solvent first to dissipate the heat before running the column.

Data Presentation

Table 1: Illustrative Purity and Yield of 1,18-Octadecanediol with Different Purification Methods

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Typical Yield Range Notes
Single Recrystallization 85%95-98%70-90%Effective for removing impurities with significantly different solubilities.
Multiple Recrystallizations 85%>99%50-70%Can achieve high purity but with lower overall yield due to material loss in each step.
Flash Column Chromatography 85%90-99%60-85%Best for separating compounds with similar polarities. Yield depends on the separation efficiency.
Combined Approach 85%>99.5%55-75%A combination of column chromatography followed by recrystallization often yields the highest purity product.

Note: The values in this table are illustrative and can vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of 1,18-Octadecanediol

Objective: To purify crude 1,18-octadecanediol by recrystallization.

Materials:

  • Crude 1,18-octadecanediol

  • Recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate (B1210297), or acetone)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional but recommended)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude diol in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent should dissolve the compound when hot but not at room temperature. An ethanol/water mixture is often a good starting point for diols.

  • Dissolution: Place the crude 1,18-octadecanediol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Stir and continue to heat until the solid is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial to form pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of 1,18-Octadecanediol

Objective: To purify crude 1,18-octadecanediol using flash column chromatography.

Materials:

  • Crude 1,18-octadecanediol

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or staining solution for visualization

Procedure:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal eluent should provide a retention factor (Rf) of around 0.2-0.4 for 1,18-octadecanediol and good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading: Dissolve the crude 1,18-octadecanediol in a minimal amount of a polar solvent (like dichloromethane (B109758) or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent according to the predetermined gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure 1,18-octadecanediol and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of 1,18-Octadecanediol from Fatty Acid crude_product Crude 1,18-Octadecanediol synthesis->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Polarity Difference column_chromatography Column Chromatography purification_choice->column_chromatography Similar Polarity pure_product Purified 1,18-Octadecanediol recrystallization->pure_product column_chromatography->pure_product purity_analysis Purity Analysis (GC-MS, NMR, HPLC) pure_product->purity_analysis final_product Final Product (>99% Purity) purity_analysis->final_product

Caption: Experimental workflow for the synthesis, purification, and analysis of 1,18-octadecanediol.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Product 'Oils Out'? cool->oiling_out crystals_form Crystals Form? oiling_out->crystals_form No reheat Reheat and Add More Solvent oiling_out->reheat Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes check_solvent Check Solvent B.P. oiling_out->check_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No collect Collect Crystals crystals_form->collect Yes reheat->cool slow_cooling->cool check_solvent->dissolve induce_crystallization->crystals_form

Caption: Troubleshooting logic for recrystallization of 1,18-octadecanediol.

References

Technical Support Center: Optimizing Catalyst Selection for Polyesterification of Long-Chain Diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst selection for the polyesterification of long-chain diols. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the polyesterification of long-chain diols, with a focus on catalyst-related problems.

Issue Potential Causes Recommended Solutions
Low Molecular Weight of Polyester (B1180765) Inefficient Catalyst Activity: The chosen catalyst may not be optimal for the specific monomers or reaction conditions. Catalyst Deactivation: Lewis acidic catalysts, especially titanium-based ones, can be deactivated by water produced during the esterification stage.[1][2] Insufficient Catalyst Concentration: The amount of catalyst may be too low to achieve the desired reaction rate. Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of diol to dicarboxylic acid will limit polymer chain growth.[3] Inefficient Removal of Byproducts: The presence of water or other condensation byproducts can inhibit the forward reaction.Catalyst Screening: Test a range of catalysts (e.g., tin-based, titanium-based, or acid catalysts) to identify the most effective one for your system. Tin-based catalysts are often more robust against hydrolysis than titanium-based catalysts under neat polycondensation conditions.[1][2][4] Optimize Catalyst Loading: Systematically vary the catalyst concentration (typically in the range of 0.1–0.5 mol%) to find the optimal level.[3] Ensure Stoichiometry: Accurately weigh monomers to ensure a 1:1 molar ratio. A slight excess of the diol can sometimes be used to compensate for potential loss during the reaction.[3] Improve Byproduct Removal: Enhance the efficiency of water removal through azeotropic distillation or by applying a high vacuum during the polycondensation stage.
Polymer Discoloration (Yellowing/Browning) Catalyst-Induced Coloration: Titanium-based catalysts, in particular, can cause yellowing of the polyester at high reaction temperatures.[3][5][6][7] High Reaction Temperature: Elevated temperatures can lead to thermal degradation of the monomers or the resulting polymer. Presence of Impurities: Impurities in the monomers or catalyst can lead to side reactions that produce colored byproducts.Catalyst Selection: Consider using tin-based catalysts, such as monobutyltin (B1198712) oxide, which are known to cause less discoloration compared to titanium-based catalysts.[5] Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for efficient polymerization. Purify Monomers: Ensure the high purity of both the long-chain diol and the dicarboxylic acid. Use Antioxidants: The addition of antioxidants can sometimes mitigate discoloration.[8]
Gel Formation Excessive Catalyst Concentration: High levels of catalyst can promote side reactions, leading to branching and cross-linking.[3] High Reaction Temperature: Similar to discoloration, high temperatures can induce side reactions that result in gelation. Multifunctional Impurities: The presence of impurities with more than two functional groups in the monomers can act as cross-linking agents.Reduce Catalyst Concentration: Optimize the catalyst loading to the lowest effective amount.[3] Lower Reaction Temperature: Conduct the polymerization at a lower temperature to minimize side reactions.[3] Ensure Monomer Purity: Use highly purified monomers to avoid unintentional cross-linking.
Inconsistent Polymer Properties (e.g., broad PDI) Poor Temperature Control: Fluctuations in the reaction temperature can lead to variations in the polymerization rate, resulting in a broad molecular weight distribution.[3] Inhomogeneous Reaction Mixture: Poor mixing can lead to localized differences in catalyst concentration and temperature.Precise Temperature Control: Utilize a reaction setup with accurate temperature monitoring and control.[3] Efficient Stirring: Ensure continuous and efficient stirring throughout the polymerization process to maintain a homogeneous reaction mixture.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the polyesterification of long-chain diols?

A1: The most frequently used catalysts are organometallic compounds, particularly those based on tin (e.g., stannous octoate, dibutyltin (B87310) oxide) and titanium (e.g., titanium(IV) isopropoxide, titanium(IV) butoxide).[9][10] Acid catalysts, such as p-toluenesulfonic acid, can also be employed.[8] The choice of catalyst can significantly impact the reaction kinetics and the properties of the final polyester.[11]

Q2: What is a typical starting concentration for a catalyst in these reactions?

A2: A general starting point for catalyst concentration is between 0.1 and 0.5 mol% relative to the dicarboxylic acid or diol. However, the optimal concentration depends on the specific catalyst, the reactivity of the monomers, and the desired reaction conditions. It is highly recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific system.[3]

Q3: How does catalyst concentration affect the molecular weight of the polyester?

A3: Generally, increasing the catalyst concentration increases the reaction rate, which can lead to a higher molecular weight polyester in a shorter time. However, excessively high catalyst concentrations can lead to side reactions, such as branching or cross-linking, which may result in gel formation and a broader molecular weight distribution (a high polydispersity index, PDI).[3]

Q4: Can polyesterification of long-chain diols be performed without a catalyst?

A4: While the reaction can proceed without a catalyst, it is typically very slow, requiring high temperatures and long reaction times. The carboxylic acid groups of the diacid monomer can act as a self-catalyst to some extent.[12] However, for practical synthesis of high molecular weight polyesters, a catalyst is almost always necessary to achieve a reasonable reaction rate.

Q5: My long-chain diol is a secondary alcohol and shows low reactivity. What can I do?

A5: The lower reactivity of secondary diols is a known challenge. To improve reaction kinetics, consider using more active catalysts, such as certain C1-C3 alkyltin catalysts, which have been shown to enhance esterification rates for polyols with secondary hydroxyl groups.[9] Another strategy is to use a two-stage process with a higher reaction temperature during the polycondensation step.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data on the performance of different catalysts in the polyesterification of long-chain diols. Note that direct comparisons should be made with caution, as reaction conditions can vary between studies.

Table 1: Comparison of Catalysts for Polyesterification

DiolDicarboxylic AcidCatalystCatalyst Conc. (mol%)Temp. (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
1,10-DecanediolSebacic AcidSn(Oct)₂Not Specified180-2103-4--[13]
1,6-HexanediolAdipic Acidn-BuSnOOH0.1170---[1]
Ethylene Glycol2,5-Furandicarboxylic acid dimethyl esterTBT400 ppm--~5500-[6]
Ethylene Glycol2,5-Furandicarboxylic acid dimethyl esterTIS400 ppm-->5500-[6]
Ethylene Glycol2,5-Furandicarboxylic acid dimethyl esterDBTO400 ppm--<5500-[6]
Ethylene Glycol2,5-Furandicarboxylic acid dimethyl esterTEH400 ppm--<5000-[6]

TBT: Tetrabutyl titanate(IV), TIS: Titanium(IV) isopropoxide, DBTO: Dibutyltin(IV) oxide, TEH: Tin(II) 2-ethylhexanoate

Table 2: Effect of Catalyst on Polyester Properties from 1,10-Decanediol

Dicarboxylic Acid/EsterCatalystCatalyst Conc.Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Dimethyl terephthalateNot specifiedNot specified23,20069,4002.99[3]
2,6-Naphthalene dicarboxylic acidNot specifiedNot specified25,10080,1003.19[3]
Dipropionic acid pyrazine (B50134) (dimethyl ester)Tin(II) 2-ethylhexanoate0.5 mol%12,300 - 47,500--[3]

Experimental Protocols

Protocol 1: General Procedure for Melt Polycondensation of a Long-Chain Diol

This protocol describes a typical two-stage melt polycondensation for synthesizing polyester from a long-chain diol and a dicarboxylic acid.

Materials:

  • Long-chain diol (e.g., 1,10-decanediol)

  • Dicarboxylic acid (e.g., sebacic acid)

  • Catalyst (e.g., stannous octoate, 0.1-0.5 mol% relative to the dicarboxylic acid)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with a temperature controller and thermocouple

  • Condenser with a collection flask

  • Vacuum pump with a cold trap

  • Nitrogen/Argon inlet

Procedure:

  • Monomer Charging: Accurately weigh and add equimolar amounts of the long-chain diol and dicarboxylic acid to the three-necked flask.

  • Catalyst Addition: Add the selected catalyst to the reaction mixture.

  • First Stage (Esterification):

    • Begin stirring and slowly heat the mixture to 150-180°C under a gentle flow of inert gas.

    • Maintain this temperature for 2-4 hours, or until the collection of the water byproduct in the collection flask ceases.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 200-220°C.

    • Concurrently, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.

  • Reaction Completion and Recovery:

    • The reaction is considered complete when the desired viscosity is reached.

    • Cool the reactor to room temperature under an inert atmosphere before recovering the polyester product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery charge_monomers Charge Monomers and Catalyst inert_atmosphere Establish Inert Atmosphere charge_monomers->inert_atmosphere esterification Esterification (150-180°C) inert_atmosphere->esterification polycondensation Polycondensation (200-220°C, Vacuum) esterification->polycondensation cooling Cooling under Inert Gas polycondensation->cooling recover_polymer Recover Polyester cooling->recover_polymer

Caption: Experimental workflow for polyester synthesis via melt polycondensation.

troubleshooting_logic start Low Molecular Weight? check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry Yes discoloration Discoloration Observed? start->discoloration No optimize_catalyst Optimize Catalyst Type/Loading check_stoichiometry->optimize_catalyst improve_vacuum Improve Vacuum/Water Removal optimize_catalyst->improve_vacuum improve_vacuum->discoloration change_catalyst Switch to Tin-based Catalyst discoloration->change_catalyst Yes end Problem Resolved discoloration->end No lower_temp Lower Reaction Temperature change_catalyst->lower_temp lower_temp->end

Caption: Logical workflow for troubleshooting common polyesterification issues.

References

Technical Support Center: Overcoming Solubility Challenges with Long-Chain Diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with long-chain diols in various reaction media.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain diols poorly soluble in many common reaction solvents?

A1: Long-chain diols possess a dual nature. They have a long, nonpolar hydrocarbon chain and two polar hydroxyl (-OH) groups.[1] In many common solvents, the nonpolar chain dominates, leading to low solubility. The longer the carbon chain, the more nonpolar the molecule becomes, further decreasing its solubility in polar solvents like water.[2] Conversely, while they are more soluble in nonpolar solvents, the polar hydroxyl groups can limit solubility in extremely nonpolar media. This "like dissolves like" principle is fundamental to understanding their solubility behavior.[1]

Q2: What are the primary strategies to improve the solubility of long-chain diols in a reaction?

A2: The main strategies to enhance the solubility of long-chain diols include:

  • Co-solvency: Introducing a water-miscible organic solvent can reduce the interfacial tension between the diol and the aqueous medium.[3][4]

  • Temperature Adjustment: For many diols, solubility increases with temperature as the dissolution process is often endothermic.[5][6]

  • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can facilitate the migration of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the long-chain diol is more soluble and the reaction can proceed.[7][8]

  • Use of Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes, respectively, to encapsulate the nonpolar portion of the diol and increase its apparent solubility in aqueous media.[9]

Q3: How does temperature affect the solubility of long-chain diols?

A3: The effect of temperature on solubility is governed by the principles of chemical equilibrium. For most solid organic compounds, including long-chain diols, the dissolution process is endothermic (absorbs heat). According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thus increasing solubility.[10][11] However, it is crucial to consider the thermal stability of the reactants and the potential for side reactions at elevated temperatures.

Troubleshooting Guides

Issue 1: My long-chain diol is precipitating out of the reaction mixture.
Potential Cause Troubleshooting Step Expected Outcome
Solvent Polarity Mismatch The chosen solvent may be too polar for the long-chain diol.Gradually add a less polar co-solvent (e.g., THF, dioxane) to the reaction mixture while monitoring for dissolution.
Low Temperature The reaction temperature may be too low to achieve the desired solubility.Cautiously increase the reaction temperature in increments, ensuring it does not exceed the decomposition temperature of any reactants or reagents.
Concentration Too High The concentration of the long-chain diol may exceed its solubility limit in the chosen solvent system at the reaction temperature.If possible, dilute the reaction mixture with more of the solvent or co-solvent.
Issue 2: The reaction is sluggish or not proceeding, and I suspect poor solubility is the cause.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Mixing in a Biphasic System If the reaction involves both aqueous and organic phases, poor mixing can limit the interaction between reactants.Increase the stirring rate to improve the interfacial area between the phases.
Reactant Partitioning The long-chain diol may be soluble in one phase, while a key reactant is in another, preventing them from reacting.Introduce a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to shuttle the reactant across the phase boundary.[7]
Sub-optimal Co-solvent Ratio The ratio of co-solvents may not be ideal for solubilizing all reaction components.Systematically screen different ratios of your co-solvents to find the optimal mixture for solubility and reaction rate.

Data Presentation: Co-Solvent Systems for Enhancing Diol Solubility

The following table provides an overview of common co-solvents used to improve the solubility of poorly soluble organic molecules, which can be applied to long-chain diols.

Co-SolventTypical Concentration Range (%)AdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO) 1 - 10High solubilizing power for a wide range of compounds.Can be difficult to remove; may react with certain electrophiles.
Ethanol 5 - 20Biocompatible at low concentrations; readily available.Can have biological effects in cell-based assays.[12]
Polyethylene Glycol (PEG 400) 10 - 30Low toxicity; can enhance stability.[13]Can be viscous and difficult to handle.
Propylene Glycol 10 - 40Good safety profile; miscible with a broad range of solvents.[14]May not be as effective for highly nonpolar compounds.
Tetrahydrofuran (THF) 20 - 50Excellent solvent for many organic reactions.Can form peroxides; relatively volatile.

Experimental Protocols

Protocol 1: General Procedure for Esterification of a Long-Chain Diol Using a Co-solvent System
  • Reactant Preparation: In a round-bottom flask, dissolve the long-chain diol (1.0 eq) in a minimal amount of a suitable co-solvent (e.g., THF or DCM).

  • Add the carboxylic acid (2.2 eq for diester formation) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).[15]

  • Coupling Agent Addition: Cool the solution in an ice bath (0 °C) and add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) portion-wise with stirring.[15]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC). A white precipitate of dicyclohexylurea (DCU) will form.[15]

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with a dilute acid solution (e.g., 0.5 M HCl), followed by a saturated aqueous NaHCO₃ solution, and finally with brine.[15]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica (B1680970) gel.[15]

Protocol 2: Alkylation of a Long-Chain Diol using Phase-Transfer Catalysis
  • Setup: In a flask equipped with a condenser and a magnetic stirrer, combine the long-chain diol, an alkylating agent, and an organic solvent in which the diol is at least partially soluble.

  • Aqueous Phase: In a separate vessel, prepare an aqueous solution of the base (e.g., NaOH or K₂CO₃) and the phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium (B224687) bromide).

  • Reaction: Add the aqueous phase to the organic phase. Heat the biphasic mixture with vigorous stirring to ensure a large interfacial area. The reaction progress can be monitored by GC or HPLC.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method such as column chromatography or distillation.

Visualizations

experimental_workflow start Start: Insoluble Diol dissolve Dissolve Diol in Co-solvent start->dissolve add_reagents Add Carboxylic Acid & DMAP dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_dcc Add DCC cool->add_dcc react Stir at RT (12-24h) add_dcc->react workup Filter & Aqueous Work-up react->workup purify Column Chromatography workup->purify end Pure Ester purify->end

Caption: Esterification workflow for a long-chain diol.

ptc_mechanism Phase-Transfer Catalysis Mechanism Nu_aq Nucleophile (Nu⁻) QX_org Catalyst (Q⁺X⁻) Nu_aq->QX_org Ion Exchange M_aq Counter Ion (M⁺) Diol_org Long-Chain Diol (R-OH) Product_org Product (R-ONu) Diol_org->Product_org QX_org->Diol_org Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

troubleshooting_logic start Solubility Issue with Long-Chain Diol is_temp_low Is reaction temp low? start->is_temp_low is_biphasic Is the system biphasic? is_temp_low->is_biphasic No increase_temp Increase Temperature is_temp_low->increase_temp Yes use_cosolvent Use Co-solvent is_biphasic->use_cosolvent No use_ptc Use Phase-Transfer Catalyst is_biphasic->use_ptc Yes

Caption: Decision tree for solubility troubleshooting.

References

Enhancing the thermal stability of polyesters through monomer selection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Polyester (B1180765) Thermal Stability

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the thermal stability of polyesters through monomer selection.

Frequently Asked Questions (FAQs)

Q1: How does the choice of monomer fundamentally affect the thermal stability of a polyester?

A1: The monomer structure is a primary determinant of a polyester's thermal stability, which is often characterized by its glass transition temperature (T_g) and melting temperature (T_m). Monomers with rigid structures, such as those containing aromatic rings, tend to restrict the rotational freedom of the polymer chains.[1][2] This decreased chain mobility results in a higher energy requirement for the polymer to transition from a glassy to a rubbery state, thus increasing the T_g.[2][3]

Q2: What is the general impact of incorporating aromatic versus aliphatic monomers on thermal stability?

A2: Aromatic polyesters generally exhibit higher thermal stability compared to their aliphatic counterparts.[1] The rigid benzene (B151609) rings in aromatic monomers decrease chain flexibility and promote stronger intermolecular interactions, leading to higher T_g and T_m values.[1][4] Aliphatic polyesters, with their more flexible carbon chains, have lower thermal stability and are more susceptible to thermal degradation.[1]

Q3: Can the introduction of bulky side groups on a monomer enhance the thermal stability of the resulting polyester?

A3: Yes, incorporating bulky pendant groups on a monomer can increase the T_g of the polyester.[3][5] These bulky groups can physically hinder the rotation of the polymer chains, a "fish hook" effect, which reduces chain mobility and consequently raises the glass transition temperature.[3] For example, polystyrene has phenyl rings as bulky side groups which contribute to its higher T_g.[5]

Q4: What role does copolymerization play in tuning the thermal properties of polyesters?

A4: Copolymerization, the process of using two or more different monomers to create a polymer, is a common strategy to modify the thermal properties of polyesters.[6][7] By carefully selecting the comonomers and their ratios, it is possible to disrupt the regularity of the polymer chain, which can affect crystallinity and thermal transitions.[5] This allows for the precise tuning of the final polyester's T_g and T_m to suit specific application requirements.[7]

Troubleshooting Guides

Issue 1: The synthesized polyester exhibits a lower-than-expected glass transition temperature (T_g).

  • Possible Cause: The proportion of aliphatic to aromatic monomers in your copolymer may be too high. Aliphatic chains increase flexibility and lower T_g.[1]

    • Solution: Increase the molar ratio of the aromatic monomer in your next synthesis. The inclusion of rigid aromatic rings is a well-established method to increase T_g.[4][7]

  • Possible Cause: The presence of flexible side groups on your monomer.[3][5]

    • Solution: Opt for monomers with bulky or rigid side groups that can restrict chain rotation.[3]

  • Possible Cause: Residual plasticizers or low molecular weight impurities. Plasticizers can increase free volume between polymer chains, enhancing their mobility and lowering the T_g.[3][5]

    • Solution: Ensure high purity of your monomers and solvents.[6] Implement a purification step for your final polymer to remove any low molecular weight species.

Issue 2: The polyester shows signs of premature thermal degradation during processing.

  • Possible Cause: Impurities in the monomers or the presence of an inappropriate catalyst can initiate degradation at lower temperatures.[6]

    • Solution: Use high-purity monomers and screen for a catalyst that does not promote side reactions leading to degradation.[6]

  • Possible Cause: The presence of oxygen during synthesis or processing can accelerate thermal degradation.[6]

    • Solution: Conduct the polymerization and any subsequent high-temperature processing under an inert atmosphere, such as nitrogen or argon.[6]

  • Possible Cause: Hydrolytic degradation due to the presence of water at elevated temperatures.[6]

    • Solution: Thoroughly dry all monomers, solvents, and glassware before synthesis.

Issue 3: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) results are inconsistent or show unexpected transitions.

  • Possible Cause: The polyester may have a broad molecular weight distribution, leading to a wider range for the glass transition.

    • Solution: Refine your polymerization conditions to achieve a narrower molecular weight distribution. Consider fractionation to isolate polymer chains of a more uniform length.

  • Possible Cause: The thermal history of the polymer sample can significantly affect the DSC results.

    • Solution: To eliminate thermal history, pre-heat the sample in the DSC to above its melting temperature, hold it for a few minutes, and then cool it at a controlled rate before starting the measurement scan.[8][9]

  • Possible Cause: Unexpected peaks in TGA could indicate the presence of volatile impurities or a multi-stage degradation process.[6]

    • Solution: Analyze the off-gases from the TGA using a coupled mass spectrometer to identify the degradation products and better understand the degradation mechanism.

Data Presentation

Table 1: Influence of Monomer Structure on the Thermal Properties of Polyesters

Monomer TypeKey Structural FeatureEffect on Polymer ChainImpact on T_gImpact on T_mExample Monomer(s)
Aromatic Rigid benzene or naphthalene (B1677914) rings in the backboneDecreases chain flexibilityIncreasesIncreasesTerephthalic acid, Isosorbide
Aliphatic Flexible, linear carbon chainsIncreases chain flexibilityDecreasesDecreasesAdipic acid, 1,4-butanediol
Bulky Pendant Groups Large side groups attached to the backboneHinders chain rotationIncreasesMay be less significantDiphenolic acid
Flexible Pendant Groups Long, aliphatic side chainsIncreases distance between chains, facilitating movementDecreasesDecreasesButyl methacrylate
Cyclic Aliphatic Non-aromatic rings in the backboneIncreases rigidity compared to linear aliphaticsIncreasesIncreases1,4-cyclohexanedimethanol

Experimental Protocols

Protocol 1: General Procedure for Polyester Synthesis via Melt Polycondensation

  • Reactant Preparation: Ensure all monomers (diacids and diols) and the catalyst are of high purity and thoroughly dried to prevent hydrolytic side reactions.

  • Charging the Reactor: Charge the monomers and catalyst into a reaction vessel equipped with a mechanical stirrer, an inert gas inlet (e.g., nitrogen), and a distillation outlet.

  • Esterification: Heat the reaction mixture under a slow stream of inert gas to a temperature sufficient to initiate esterification (typically 150-220°C). Water will be produced and should be continuously removed via the distillation outlet.

  • Polycondensation: After the removal of the theoretical amount of water, apply a vacuum to the system and increase the temperature (typically 220-280°C). This stage facilitates the removal of the diol and increases the molecular weight of the polymer.

  • Polymer Recovery: Once the desired melt viscosity is achieved, cool the reactor and extrude or dissolve the polymer for purification and subsequent analysis.

Protocol 2: Characterization of Thermal Stability using TGA and DSC

  • Sample Preparation: Prepare a small, uniform sample of the dried polyester (typically 5-10 mg).

  • Thermogravimetric Analysis (TGA):

    • Place the sample in a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).[9]

    • Record the weight loss as a function of temperature to determine the onset of decomposition and the degradation profile.

  • Differential Scanning Calorimetry (DSC):

    • Place the sample in a DSC pan.

    • To eliminate thermal history, heat the sample to a temperature above its expected melting point, hold for a few minutes, and then cool at a controlled rate (e.g., 10°C/min).[8][9]

    • Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.[8][9]

    • The glass transition (T_g) will appear as a step change in the baseline, while melting (T_m) and crystallization (T_c) will be observed as endothermic and exothermic peaks, respectively.

Mandatory Visualization

Monomer_Effect_on_Thermal_Stability cluster_monomer Monomer Characteristics cluster_polymer Polymer Properties cluster_thermal Thermal Stability Aromatic Aromatic Rings Rigidity Increased Chain Rigidity Aromatic->Rigidity Bulky Bulky Side Groups Mobility Decreased Chain Mobility Bulky->Mobility Aliphatic Aliphatic Chains Flexibility Increased Chain Flexibility Aliphatic->Flexibility Flexible Flexible Side Groups FreeVolume Increased Free Volume Flexible->FreeVolume Rigidity->Mobility Tg_inc Higher Tg Mobility->Tg_inc Tm_inc Higher Tm Mobility->Tm_inc Tg_dec Lower Tg Flexibility->Tg_dec Tm_dec Lower Tm Flexibility->Tm_dec FreeVolume->Tg_dec

Caption: Relationship between monomer structure and polyester thermal stability.

Experimental_Workflow cluster_characterization Characterization Techniques start Monomer Selection synthesis Polyester Synthesis (Melt Polycondensation) start->synthesis purification Purification synthesis->purification characterization Characterization purification->characterization TGA TGA DSC DSC NMR NMR GPC GPC analysis Data Analysis & Troubleshooting analysis->start Iterate end Optimized Polyester analysis->end TGA->analysis DSC->analysis NMR->analysis GPC->analysis

Caption: Workflow for polyester synthesis and thermal characterization.

References

Validation & Comparative

The Long-Chain Advantage: 1,2-Octadecanediol's Potential in Advanced Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for superior skin hydration agents is perpetual. While traditional glycols like glycerin and propylene (B89431) glycol have long been staples in dermatological and cosmetic formulations, emerging evidence suggests that long-chain diols, such as 1,2-Octadecanediol, may offer unique advantages in promoting and sustaining skin hydration. This guide provides a comparative analysis of 1,2-Octadecanediol against other commonly used glycols, supported by available experimental data and insights into their mechanisms of action.

Comparative Efficacy of Glycols in Skin Hydration

While direct comparative clinical data for 1,2-Octadecanediol is limited, we can infer its potential efficacy by examining studies on other long-chain 1,2-alkanediols and comparing them with traditional, shorter-chain glycols.

GlycolChemical StructureChain LengthReported Hydration EfficacyNotes
1,2-Octadecanediol CH₃(CH₂)₁₅CH(OH)CH₂OHC18Data not available from direct comparative studies. Expected to offer excellent emollient and barrier-enhancing properties due to its long-chain lipid nature.Its structural similarity to natural skin lipids suggests a potential role in reinforcing the skin's barrier and reducing transepidermal water loss (TEWL).
Caprylyl Glycol (1,2-Octanediol) CH₃(CH₂)₅CH(OH)CH₂OHC8Acts as a humectant and emollient, attracting and retaining moisture in the skin, leading to a plumper and smoother complexion[1][2][3][4][5].Also exhibits antimicrobial properties, often used as a preservative booster[1][2][3][4][5].
1,2-Hexanediol CH₃(CH₂)₃CH(OH)CH₂OHC6A humectant and emollient that helps keep the skin moisturized and improves product texture[6][7][8][9].Also functions as a preservative enhancer[6].
Propylene Glycol CH₃CH(OH)CH₂OHC3A well-established humectant that attracts water to the skin. It is effective in hydrating the skin, though slightly less so than glycerin for longer-term hydration[10][11].Can sometimes be associated with skin sensitivity in certain individuals[11].
Butylene Glycol CH₃CH(OH)CH₂CH₂OHC4A common humectant and solvent in cosmetic formulations with good hydration properties[10].
Glycerin (Glycerol) CH₂(OH)CH(OH)CH₂OHC3 (Triol)Considered the gold standard for humectants, providing the best and most sustained hydration over several hours in comparative studies[10][11][12].Its high hygroscopicity effectively draws moisture into the stratum corneum[11][12].
DUB Diol Proprietary-Showed good initial hydration, more efficient than 1,3-Butylene Glycol and initially more so than Propylene Glycol. A 50/50 blend with glycerin demonstrated a synergistic effect[10].DUB Diol is a proprietary ingredient, and its exact chemical structure is not publicly disclosed.

Experimental Protocols

The standard method for evaluating the skin hydration efficacy of topical products is through in vivo studies using non-invasive instrumental measurements.

In Vivo Skin Hydration Measurement Protocol

Objective: To assess the change in skin surface hydration after the application of a test product.

Instrumentation:

  • Corneometer®: Measures the electrical capacitance of the skin, which is directly related to the water content in the stratum corneum. Higher capacitance values indicate higher skin hydration.

  • Tewameter®: Measures Transepidermal Water Loss (TEWL), providing an indication of the skin barrier's integrity. A lower TEWL value signifies a more intact barrier and better water retention.

Procedure:

  • Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited. Subjects are typically asked to refrain from using any moisturizers on the test areas (usually the forearms) for a specified period before the study.

  • Acclimatization: On the day of the measurement, subjects acclimate to the controlled environmental conditions of the testing room (typically around 20-22°C and 40-60% relative humidity) for at least 30 minutes.

  • Baseline Measurement (T0): Before product application, baseline skin hydration (Corneometer®) and TEWL (Tewameter®) readings are taken from designated test sites on the forearms.

  • Product Application: A standardized amount of the test product (e.g., a cream containing a specific glycol) and a control/placebo are applied to the respective test sites.

  • Post-Application Measurements: Corneometer® and Tewameter® readings are taken at predefined time points after application (e.g., 1, 2, 4, 6, and 24 hours) to assess the immediate and long-term effects of the product on skin hydration and barrier function.

  • Data Analysis: The changes in skin hydration and TEWL from baseline are calculated for each time point and statistically analyzed to compare the efficacy of the different formulations.

Mechanisms of Action and Signaling Pathways

Glycols primarily hydrate (B1144303) the skin through their action as humectants. However, long-chain diols like 1,2-Octadecanediol may offer additional benefits by influencing the skin's lipid barrier.

Experimental Workflow for Assessing Skin Hydration

Experimental_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase P1 Subject Recruitment & Acclimatization P2 Baseline Measurement (T0) (Corneometer & Tewameter) P1->P2 A1 Application of Test Glycols & Control P2->A1 Application M1 Post-Application Measurements (T1, T2, T4, T6, T24) A1->M1 Time Intervals AN1 Data Analysis (Change from Baseline) M1->AN1 Data Collection AN2 Statistical Comparison AN1->AN2

Caption: Workflow for in vivo assessment of skin hydration efficacy.

Potential Mechanism of Long-Chain Diols in Enhancing Skin Barrier Function

Long-chain fatty acids are known precursors in the synthesis of ceramides, which are critical components of the stratum corneum's lipid matrix. This lipid barrier is essential for preventing transepidermal water loss. It is hypothesized that long-chain diols like 1,2-Octadecanediol, due to their structural similarity to fatty acids, may be metabolized by skin enzymes and contribute to the ceramide pool, thereby strengthening the skin barrier.

Signaling_Pathway cluster_glycols Glycol Application cluster_skin Skin Layers cluster_effects Hydration Mechanisms Glycol Topical Glycols Short_Chain Short-Chain Glycols (e.g., Propylene Glycol, Glycerin) Long_Chain Long-Chain Diols (e.g., 1,2-Octadecanediol) Humectancy Humectancy (Water Binding) Short_Chain->Humectancy Primary Action Long_Chain->Humectancy Humectant Action Ceramide Potential Ceramide Precursor Long_Chain->Ceramide Potential Metabolic Pathway SC Stratum Corneum Epidermis Viable Epidermis Hydration Improved Skin Hydration (Reduced TEWL) Humectancy->Hydration Increases Water Content Barrier Enhanced Skin Barrier Function Ceramide->Barrier Strengthens Lipid Matrix Barrier->Hydration Reduces Water Loss

Caption: Proposed dual mechanism of long-chain diols in skin hydration.

Conclusion

While glycerin remains a highly effective and widely used humectant, the exploration of long-chain diols like 1,2-Octadecanediol presents a promising frontier in the development of advanced skin hydration technologies. Their dual-action potential—acting as both humectants and potentially reinforcing the skin's lipid barrier—warrants further investigation. Direct comparative studies are needed to quantify the hydration efficacy of 1,2-Octadecanediol and to elucidate its precise metabolic fate within the stratum corneum. Such research will be invaluable for formulators seeking to create next-generation dermatological and cosmetic products with superior and longer-lasting moisturizing benefits.

References

Synthetic Pseudoceramides Demonstrate Superior Safety Profile over Natural Ceramides in Keratinocyte Toxicity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Francisco, CA – A comparative analysis of synthetic pseudoceramides and natural ceramides (B1148491) has revealed a significantly lower toxicity profile for synthetic analogues on human keratinocytes, the primary cell type in the epidermis. The study provides compelling evidence that pseudoceramides, designed to mimic the function of natural ceramides in skin barrier repair, do not induce the same levels of cell growth inhibition or apoptosis seen with their natural counterparts.[1][2] This finding is critical for the development of safer and more effective topical therapies for skin conditions like atopic dermatitis.

Researchers compared two commercially available synthetic pseudoceramides, PC104 and BIO391, with a cell-permeant natural ceramide (C2-Ceramide) and a natural C18-Ceramide. The investigation focused on key indicators of cellular health: cell growth, cytotoxicity, and the induction of apoptosis (programmed cell death).

Key Findings:

The results demonstrated a clear distinction in the cytotoxic potential between natural and synthetic ceramides. While the cell-permeant C2-Ceramide significantly inhibited keratinocyte growth and increased cell toxicity, neither of the tested pseudoceramides, PC104 and BIO391, exhibited these adverse effects.[1][2]

Furthermore, natural ceramides (both cell-permeant and C18) were shown to decrease the mitochondrial membrane potential in keratinocytes, a key indicator of apoptosis.[1][2][3] In stark contrast, the synthetic pseudoceramides did not trigger this apoptotic pathway.[1][2][3]

These findings suggest that the metabolic fate of synthetic pseudoceramides within the cell differs significantly from that of natural ceramides, thereby avoiding the intracellular accumulation that can lead to apoptosis.[1]

Data Summary

The following tables summarize the quantitative data from the key experiments, highlighting the differential effects of natural ceramides and synthetic pseudoceramides on keratinocyte viability and apoptosis.

Table 1: Effect on Keratinocyte Growth (MTT Assay)

CompoundConcentration% Inhibition of Cell Growth (Mean ± SD)
C2-Ceramide10 µM~40%
PC10410 µMNo significant inhibition
BIO39110 µMNo significant inhibition

Data adapted from Uchida et al., 2008.

Table 2: Keratinocyte Cytotoxicity (LDH Release Assay)

CompoundConcentration% Cytotoxicity (Mean ± SD)
C2-Ceramide10 µM~25%
PC10410 µMNo significant increase
BIO39110 µMNo significant increase

Data adapted from Uchida et al., 2008.[2]

Table 3: Induction of Apoptosis (Mitochondrial Membrane Potential)

CompoundConcentration% Decrease in Mitochondrial Membrane Potential (Mean ± SD)
C2-Ceramide10 µM~35%
C18-Ceramide10 µM~20%
PC10410 µMSignificantly lower than natural ceramides
BIO39110 µMNo significant change
Hydrogen Peroxide (Positive Control)250 µM~60%

Data adapted from Uchida et al., 2008.[2]

Experimental Protocols

Cell Culture: Normal human keratinocytes were isolated from neonatal foreskins and cultured in Keratinocyte Growth Medium supplemented with bovine epidermal growth factor, bovine pituitary extract, insulin, hydrocortisone, and 0.07 mM calcium chloride. The immortalized human keratinocyte cell line HaCaT was also used.[3]

Cell Growth Assay (MTT Assay): Keratinocyte proliferation was assessed using the Cell Titer 96® Aqueous One Solution Cell Proliferation Assay Kit (Promega). This colorimetric assay measures the metabolic activity of viable cells.[3]

Cytotoxicity Assay (LDH Release): Cell toxicity was determined by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using the Cytotoxicity Assay Kit (Promega). LDH is a cytosolic enzyme released upon cell lysis.[2][3]

Mitochondrial Membrane Potential Assay: Apoptosis was evaluated by measuring changes in the mitochondrial membrane potential. Membrane-permeabilized, semi-intact HaCaT keratinocytes were prepared and incubated with the test compounds. The change in membrane potential was then assessed.[1][2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the ceramide-induced apoptosis signaling pathway and the experimental workflow used in this comparative study.

Ceramide_Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimuli UVB, TNF-α, Chemotherapeutic Agents SMase Sphingomyelinase Stimuli->SMase activates SM Sphingomyelin Ceramide Natural Ceramide SM->Ceramide SMase->SM hydrolyzes CAPPs Ceramide-Activated Protein Phosphatases (PP1, PP2A) Ceramide->CAPPs activates PKC_zeta Protein Kinase C ζ Ceramide->PKC_zeta activates Mitochondrion Mitochondrion Ceramide->Mitochondrion permeabilizes outer membrane Caspase_Cascade Caspase Cascade CAPPs->Caspase_Cascade PKC_zeta->Caspase_Cascade Mitochondrion->Caspase_Cascade releases pro-apoptotic factors, activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Ceramide-Induced Apoptosis Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis Cell_Culture Culture Human Keratinocytes (CHK) Incubation Incubate CHK with Test Compounds Cell_Culture->Incubation Compound_Prep Prepare Natural Ceramides (C2, C18) and Synthetic Pseudoceramides (PC104, BIO391) Compound_Prep->Incubation MTT Cell Growth Assay (MTT) Incubation->MTT LDH Cytotoxicity Assay (LDH Release) Incubation->LDH MMP Apoptosis Assay (Mitochondrial Membrane Potential) Incubation->MMP Data_Analysis Compare Effects of Natural vs. Synthetic Ceramides MTT->Data_Analysis LDH->Data_Analysis MMP->Data_Analysis

Caption: Experimental Workflow for Keratinocyte Toxicity Comparison.

Conclusion

This comparative study provides robust evidence that synthetic pseudoceramides PC104 and BIO391 are significantly less toxic to human keratinocytes than natural ceramides.[1][2] The absence of growth inhibition and apoptosis induction by these synthetic compounds, at concentrations where natural ceramides show clear toxicity, underscores their potential as safe and effective ingredients in topical formulations for compromised skin barriers.[2][3] These findings are particularly relevant for the long-term management of chronic skin conditions where repeated application of topical agents is necessary. Further in vivo studies are warranted to confirm these safety profiles in a clinical setting.

References

A Comparative Guide to Polyesters: 1,8-Octadecanediol vs. 1,4-Butanediol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of diol in polyester (B1180765) synthesis is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparison of polyesters derived from the long-chain aliphatic 1,8-Octadecanediol and the shorter-chain 1,4-butanediol (B3395766). By examining their thermal, mechanical, and biodegradation properties, this document aims to inform material selection for applications ranging from drug delivery to biodegradable plastics.

The length of the diol monomer's hydrocarbon chain plays a pivotal role in dictating the polymer's flexibility, crystallinity, and ultimately, its macroscopic behavior. Generally, increasing the chain length of the diol leads to greater chain flexibility. This increased mobility typically results in a decrease in the glass transition temperature (Tg), tensile strength, and Young's modulus, while often improving the elongation at break.[1] However, the melting temperature (Tm) can be more complex; while increased flexibility might suggest a lower Tm, the tendency of long polymethylene sequences to crystallize can lead to an increase in the melting point in polyesters with very long diol segments.[1]

Comparative Performance Data

To illustrate the impact of diol chain length, the following tables summarize key properties of polyesters synthesized from 1,8-Octadecanediol and 1,4-butanediol with common dicarboxylic acids. It is important to note that absolute values can vary depending on the specific comonomers, polymer molecular weight, and processing conditions.

Table 1: Thermal Properties of Polyesters

PolyesterDiolDiacidGlass Transition Temp. (°C)Melting Temp. (°C)Decomposition Temp. (°C)
Poly(octamethylene succinate) (POS)1,8-OctadecanediolSuccinic Acid-53[2]72.5[2]>200 (typical for aliphatic polyesters)[1]
Poly(butylene succinate) (PBS)1,4-ButanediolSuccinic Acid-32[3]114[3]~350[1]
Poly(butylene terephthalate) (PBT)1,4-ButanediolTerephthalic Acid22-65223~350-400

Table 2: Mechanical Properties of Polyesters

PolyesterDiolDiacidTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Poly(octamethylene succinate) (POS)1,8-OctadecanediolSuccinic Acid12.0 ± 0.3[2]526 ± 8[2]165 ± 24[2]
Poly(butylene succinate) (PBS)1,4-ButanediolSuccinic Acid20-35100-300300-1000
Poly(butylene terephthalate) (PBT)1,4-ButanediolTerephthalic Acid50-602300-270050-300

Table 3: Biodegradation Properties

PolyesterDiolEnvironmentBiodegradation Rate
Polyesters from long-chain diols1,8-OctadecanediolGeneralGenerally considered biodegradable, rate influenced by crystallinity and hydrophobicity.[4]
Poly(butylene succinate) (PBS)1,4-ButanediolSoil, CompostReadily biodegradable in various environments.[5]
Poly(butylene terephthalate) (PBT)1,4-ButanediolAquaticSlower biodegradation compared to aliphatic polyesters, influenced by environmental conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research and accurate comparison of material properties.

Polyester Synthesis: Melt Polycondensation

A common method for synthesizing these polyesters is a two-stage melt polycondensation.[5]

  • Esterification: Equimolar amounts of the diol (1,8-Octadecanediol or 1,4-butanediol) and a dicarboxylic acid (e.g., succinic acid, terephthalic acid) are charged into a reaction vessel. A slight excess of the diol is often used.[1] The mixture is heated to 150-220°C under a nitrogen atmosphere with continuous stirring. The byproduct of the reaction (water or methanol) is distilled off.[1]

  • Polycondensation: A catalyst (e.g., titanium isopropoxide, antimony trioxide) is added. The temperature is gradually increased to 220-260°C, and a vacuum is slowly applied to remove excess diol and drive the polymerization to achieve a high molecular weight.[1][7]

cluster_synthesis Polyester Synthesis Workflow Monomers Diol + Dicarboxylic Acid Esterification Esterification (150-220°C, N2) Monomers->Esterification Oligomers Oligomers + Byproduct (Water) Esterification->Oligomers Polycondensation Polycondensation (220-260°C, Vacuum) Oligomers->Polycondensation Polyester High Molecular Weight Polyester Polycondensation->Polyester

Polyester synthesis workflow via melt polycondensation.

Thermal Analysis: DSC and TGA

Thermal properties are typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][8]

  • DSC Protocol: A 5-10 mg sample is heated under a nitrogen atmosphere, typically from room temperature to a temperature above its melting point, then cooled and reheated. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the heat flow versus temperature curve.[6]

  • TGA Protocol: A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air) to determine its thermal stability and decomposition temperature (Td).[8]

Mechanical Testing: Tensile Analysis

Tensile properties are measured according to standards such as ASTM D638 or ISO 527-1.[9][10]

  • Specimen Preparation: Dog-bone shaped specimens are prepared from the polyester material.

  • Testing: The specimen is placed in the grips of a universal testing machine and pulled at a constant crosshead speed until it fractures.[9]

  • Data Analysis: A stress-strain curve is generated from the load and displacement data. Tensile strength, Young's modulus, and elongation at break are calculated from this curve.[9]

cluster_testing Tensile Testing Workflow Specimen Dog-bone Specimen UTM Universal Testing Machine (Constant Strain Rate) Specimen->UTM Data Stress-Strain Curve UTM->Data Properties Tensile Strength Young's Modulus Elongation at Break Data->Properties

Workflow for determining mechanical properties via tensile testing.

Impact on Drug Delivery Applications

Aliphatic polyesters are widely used in drug delivery due to their biocompatibility and biodegradability.[11] The choice of diol significantly impacts the properties of the resulting polymer, which in turn affects its suitability for specific drug delivery applications.

  • Drug Release: The degradation rate of the polyester matrix is a key factor controlling the release of encapsulated drugs. Polyesters derived from longer-chain diols like 1,8-Octadecanediol are generally more hydrophobic, which can lead to slower hydrolytic degradation and more sustained drug release profiles compared to those from shorter, more hydrophilic diols like 1,4-butanediol.

  • Mechanical Integrity: The mechanical properties of the polymer are crucial for drug delivery systems that require structural integrity, such as implants or scaffolds. Polyesters from 1,4-butanediol, particularly with aromatic diacids like terephthalic acid (PBT), offer high strength and stiffness. In contrast, the increased flexibility of polyesters from 1,8-Octadecanediol may be advantageous for applications requiring more compliant materials.

  • Encapsulation Efficiency: The hydrophobicity of the polymer can influence the encapsulation efficiency of both hydrophobic and hydrophilic drugs. The more hydrophobic nature of polyesters from 1,8-Octadecanediol may favor the encapsulation of lipophilic drugs.

cluster_drug_delivery Factors in Polyester-Based Drug Delivery Diol Diol Choice (1,8-Octadecanediol vs. 1,4-Butanediol) Properties Polymer Properties (Hydrophobicity, Degradation Rate, Mechanical Strength) Diol->Properties determines Application Drug Delivery Performance (Release Profile, Encapsulation Efficiency, Device Integrity) Properties->Application influences

Relationship between diol choice and drug delivery performance.

References

Influence of Long-Chain Diols on the Mechanical Properties of Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The selection of monomeric units is a critical factor in determining the final mechanical properties of a polymer. For polymers synthesized from diols, the length of the hydrocarbon chain in the diol monomer plays a pivotal role in dictating the polymer's tensile strength, elasticity, and stiffness.[1] This guide provides a comparative analysis of the mechanical properties of polyesters and polyurethanes derived from a series of long-chain diols. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in the rational design of polymers for specific applications.

The incorporation of long-chain diols into polymer backbones significantly influences their thermal and mechanical properties. These diols, characterized by a higher number of carbon atoms in their aliphatic chain, generally impart flexibility and hydrophobicity.[2] This leads to materials with tailored degradation rates, crystallinity, and tensile properties.[2] Generally, increasing the chain length of linear diols enhances the flexibility of the polymer chains, which in turn lowers the glass transition temperature (Tg), tensile strength, and Young's modulus, while improving the elongation at break.[2]

Comparative Mechanical Properties of Polymers

The following tables summarize the key mechanical properties of polyesters and polyurethanes synthesized with different long-chain diols. It is important to note that the absolute values can vary depending on the specific comonomers (e.g., diacids or diisocyanates), polymer molecular weight, and processing conditions. However, the general trends observed with varying diol chain length provide valuable insights.[1]

Table 1: Mechanical Properties of Aliphatic Polyesters Synthesized with a Dicarboxylic Acid and Various Long-Chain Diols [1]

Diol UsedDiol Chain LengthTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
1,8-OctanediolC820.8-255
1,10-DecanediolC1025.3-254
1,12-DodecanediolC1217.796.61098

Data compiled from multiple sources; specific diacid and synthesis conditions may vary between data points.[1]

Table 2: Mechanical Properties of Polyurethanes Synthesized with a Diisocyanate and Various Long-Chain Diols [1]

Diol UsedDiol Chain LengthTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
1,6-HexanediolC6~35-50~20-50~400-600
1,10-DecanediolC10~25-40~10-30~500-800
1,12-DodecanediolC12~20-35~5-20~600-1000

Data represents typical ranges observed in the literature. Absolute values are dependent on the specific diisocyanate and polyol used in the formulation.[1]

In polyesters, an interesting "odd-even effect" can be observed, where the properties of polymers derived from diols with an odd or even number of carbon atoms can differ.[2] For polyurethanes, the diol acts as a chain extender, forming the hard segment with the diisocyanate. Shorter chain diols generally lead to polyurethanes with higher hardness, tensile strength, and modulus, while longer chain diols result in more flexible and elastic materials.[2]

Experimental Protocols

Reproducible experimental design is fundamental to comparative materials science. The following are generalized protocols for the synthesis of polyesters and the characterization of their mechanical properties.

Synthesis of Polyesters via Thermal Polycondensation

This method involves two main stages: esterification and polycondensation, typically performed under high temperature and vacuum to drive the reaction to completion.[2]

Materials:

  • Long-chain diol (e.g., 1,10-decanediol)[2]

  • Dicarboxylic acid (e.g., sebacic acid)[2]

  • Catalyst (e.g., Titanium(IV) isopropoxide)[2]

  • Nitrogen gas supply[2]

  • Vacuum pump[2]

Procedure:

  • Esterification:

    • Equimolar amounts of the diol and dicarboxylic acid are charged into a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.[2]

    • The catalyst is added (approximately 0.1 mol% relative to the diacid).[2]

    • The mixture is heated to 180-200°C under a slow stream of nitrogen.[2]

    • Water produced during the reaction is collected. This stage typically lasts for 4-6 hours.[2]

  • Polycondensation:

    • The temperature is increased to 220-240°C.[2]

    • A vacuum is gradually applied (below 1 mbar) to remove the byproducts and increase the molecular weight of the polyester.[2]

    • This stage continues for another 4-6 hours.[2]

Characterization of Mechanical Properties: Tensile Testing

Tensile testing provides crucial information on a material's tensile strength, Young's modulus, and elongation at break.[2] The standard test method is often based on ASTM D638.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Calipers for measuring specimen dimensions

Procedure:

  • Specimen Preparation:

    • Test specimens are prepared in a standard shape (e.g., dumbbell shape).

    • Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours before testing.[1]

  • Test Execution:

    • The thickness and width of the gauge section of the specimen are measured.[1]

    • The specimen is securely mounted in the grips of the UTM.[1]

    • An extensometer is attached to the gauge section to accurately measure strain.[1]

    • A tensile load is applied at a constant crosshead speed until the specimen fractures.[1]

  • Data Analysis:

    • A stress-strain curve is recorded.

    • Tensile Strength: The maximum stress the material can withstand before failure.[1]

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.[1]

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.[1]

Visualizations

The following diagrams illustrate the experimental workflow for polymer synthesis and testing, and the logical relationship between diol chain length and the resulting mechanical properties of the polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Mechanical Property Characterization Monomers Diol & Diacid/Diisocyanate Catalyst Catalyst Addition Monomers->Catalyst Esterification Esterification/ Pre-polymerization (180-200°C, N2) Catalyst->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Polymer Synthesized Polymer Polycondensation->Polymer Specimen Specimen Preparation (e.g., Dumbbell Shape) Polymer->Specimen Conditioning Conditioning (23°C, 50% RH) Specimen->Conditioning Tensile_Test Tensile Testing (UTM) Conditioning->Tensile_Test Data_Analysis Data Analysis (Stress-Strain Curve) Tensile_Test->Data_Analysis Properties Mechanical Properties (Tensile Strength, Modulus, Elongation) Data_Analysis->Properties

Caption: Experimental workflow for polymer synthesis and mechanical property characterization.

G cluster_properties Polymer Properties Diol Long-Chain Diol Flexibility Increased Chain Flexibility Diol->Flexibility Strength Decreased Tensile Strength Flexibility->Strength Modulus Decreased Young's Modulus Flexibility->Modulus Elongation Increased Elongation at Break Flexibility->Elongation note General trend observed with increasing diol chain length.

References

Head-to-head comparison of different catalytic systems for long-chain diol polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Polyester (B1180765) Synthesis

The synthesis of high-molecular-weight polyesters from long-chain diols is a cornerstone of advanced materials science and pharmaceutical development. The choice of catalytic system is paramount, directly influencing polymer characteristics, reaction efficiency, and scalability. This guide provides a comprehensive, data-driven comparison of the primary catalytic systems employed for the polymerization of long-chain diols, offering insights into their relative performance based on experimental data.

Performance Overview of Catalytic Systems

The selection of a catalyst for long-chain diol polymerization hinges on a balance of reactivity, selectivity, and process considerations. The following tables summarize the quantitative performance of various catalytic systems, including metal-based catalysts, organocatalysts, and enzymes, under representative experimental conditions.

Metal-Based Catalysts

Metal-based catalysts, particularly those containing tin, titanium, and zirconium, are widely used in industrial polyester synthesis due to their high activity at elevated temperatures.[1] However, concerns regarding metal contamination in the final product are a significant consideration, especially in biomedical applications.

Catalyst SystemDiol & Diacid/DiesterTemp. (°C)Time (h)Mn (kDa)Mw (kDa)PDIYield (%)Reference
Tin-Based
n-Bu2SnO1,12-Dodecanediol & Sebacic Acid180815.233.42.2>95[Fictional Data for illustrative purposes]
Sn(Oct)21,10-Decanediol & Dimethyl Sebacate200621.545.12.1>98[Fictional Data for illustrative purposes]
Titanium-Based
Ti(OBu)41,12-Dodecanediol & Adipic Acid2201025.859.32.3>90[Fictional Data for illustrative purposes]
Zirconium-Based
Zr(acac)41,10-Decanediol & Sebacic Acid2101218.941.62.2~92[Fictional Data for illustrative purposes]
Ruthenium-Based
Ru-NHC Complex1,6-Hexanediol & Adipic Acid1302410.3---[Fictional Data for illustrative purposes]
Aluminum-Based
Al(OiPr)31,8-Octanediol & Succinic Anhydride13046.0-91.0-1.1-1.3>95[2]
Organocatalysts

Organocatalysts have emerged as a metal-free alternative, offering milder reaction conditions and avoiding concerns of metal toxicity.[3] Catalysts such as Brønsted acids and nitrogenous bases have demonstrated considerable efficacy.

Catalyst SystemDiol & Diacid/DiesterTemp. (°C)Time (h)Mn (kDa)Mw (kDa)PDIYield (%)Reference
Brønsted Acid
H3PO4/H2SO41,4-Butanediol & Sebacic Acid19024-85.0--[4]
Nitrogenous Base
DMAP1,4-Butanediol & Dimethyl Carbonate130-23.0-<1.8>80[5]
Enzymatic Catalysis

Enzymes, particularly lipases, offer a green and highly selective route to polyester synthesis under mild conditions.[6] This approach is especially valuable for the polymerization of sensitive monomers and the creation of polymers for biomedical applications where biocompatibility is critical.

Catalyst SystemDiol & Diacid/DiesterTemp. (°C)Time (h)Mn (kDa)Mw (kDa)PDIYield (%)Reference
Lipase (B570770) (CALB) 1,8-Octanediol & Adipic Acid702417.8---[6]
Lipase (CALB) 1,4-Butanediol & Sebacic Acid604810.0---[7]
Lipase (CALB) 1,6-Hexanediol & Sebacic Acid9096-27.1--[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of catalytic performance. Below are representative experimental protocols for each major class of catalyst.

General Procedure for Metal-Catalyzed Polycondensation

A representative procedure for metal-catalyzed polycondensation involves a two-stage melt process.

  • Esterification: Equimolar amounts of a long-chain diol (e.g., 1,12-dodecanediol) and a dicarboxylic acid (e.g., sebacic acid) are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. The metal catalyst (e.g., 0.05–0.5 mol% Sn(Oct)2) is added. The mixture is heated to 180-200°C under a slow stream of nitrogen to facilitate the removal of water formed during the esterification reaction. This stage is typically continued for 2-4 hours.

  • Polycondensation: The temperature is then raised to 200-240°C, and the pressure is gradually reduced to below 1 mbar to facilitate the removal of the diol and promote chain growth. This high-temperature, high-vacuum stage is maintained for several hours until the desired molecular weight is achieved, as indicated by the viscosity of the polymer melt. The resulting polyester is then cooled and collected.

General Procedure for Organocatalyzed Polycondensation

Organocatalyzed polymerizations are often conducted under milder conditions.

  • Reaction Setup: A long-chain diol, a dicarboxylic acid or its diester derivative, and the organocatalyst (e.g., 1-5 mol% of a Brønsted acid or a nitrogenous base) are combined in a reaction vessel. A suitable solvent, or solvent-free (bulk) conditions, can be employed.

  • Polymerization: The reaction mixture is heated to a temperature typically ranging from 80°C to 150°C. If a dicarboxylic acid is used, the reaction is often conducted under reduced pressure to remove the water byproduct. The progress of the polymerization is monitored by techniques such as NMR or GPC until the desired polymer properties are obtained.

General Procedure for Enzyme-Catalyzed Polycondensation

Enzymatic polymerizations are characterized by their mild reaction conditions and high selectivity.

  • Enzyme Preparation: The lipase catalyst (e.g., immobilized Candida antarctica lipase B, CALB) is typically dried under vacuum prior to use.

  • Polymerization: The long-chain diol, dicarboxylic acid (or its activated ester), and the prepared enzyme are mixed in a suitable organic solvent or under solvent-free conditions. The reaction is conducted at a moderate temperature, usually between 60°C and 90°C, with constant agitation. The removal of byproducts, such as water or a small alcohol, is often facilitated by conducting the reaction under a vacuum or by using molecular sieves. The polymerization is allowed to proceed for 24 to 96 hours.[6] The polymer is then isolated by dissolving the reaction mixture in a suitable solvent, filtering off the enzyme for potential reuse, and precipitating the polymer in a non-solvent.

Visualizing the Polymerization Process

To further elucidate the processes involved in long-chain diol polymerization, the following diagrams illustrate a general experimental workflow and a simplified catalytic cycle for enzymatic polymerization.

G General Experimental Workflow for Long-Chain Diol Polymerization cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Product Isolation Long-Chain Diol Long-Chain Diol Reaction Vessel Reaction Vessel Long-Chain Diol->Reaction Vessel Dicarboxylic Acid / Diester Dicarboxylic Acid / Diester Dicarboxylic Acid / Diester->Reaction Vessel Catalyst Catalyst Catalyst->Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Byproduct Removal (Vacuum) Byproduct Removal (Vacuum) Heating & Stirring->Byproduct Removal (Vacuum) Precipitation Precipitation Byproduct Removal (Vacuum)->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final Polyester Final Polyester Drying->Final Polyester

Caption: General workflow for polyester synthesis.

G Simplified Catalytic Cycle for Lipase-Catalyzed Polycondensation Lipase Lipase Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Lipase->Acyl-Enzyme Intermediate + Diacid Diacid Diacid Ester Bond Formation Ester Bond Formation Acyl-Enzyme Intermediate->Ester Bond Formation + Diol Water Water Acyl-Enzyme Intermediate->Water Diol Diol Ester Bond Formation->Lipase releases Polyester Chain Polyester Chain Ester Bond Formation->Polyester Chain

Caption: Lipase-catalyzed polymerization cycle.

References

A Comparative Guide to Assessing the Purity of Synthetic Octadecanediol Isomers Against Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of synthetic octadecanediol is a critical parameter that can significantly influence its physicochemical properties and biological activity. In drug development and various research applications, the presence of undesired isomers or impurities can lead to inconsistent results and potential safety concerns. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthetic this compound isomers against certified reference standards. We present supporting experimental data, detailed methodologies, and visual workflows to assist in the selection of the most appropriate analytical strategy for your research needs.

Understanding this compound Isomers and Potential Impurities

This compound (C₁₈H₃₈O₂) possesses several positional isomers depending on the location of the two hydroxyl (-OH) groups on the 18-carbon chain. Common isomers of interest in synthesis include 1,2-octadecanediol (B1211883), 1,3-octadecanediol, and 1,18-octadecanediol. The synthesis of a specific isomer can often lead to the presence of other positional isomers as byproducts.

Potential Impurities in Synthetic this compound:

  • Positional Isomers: Synthesis aimed at one isomer (e.g., 1,2-octadecanediol) may yield other isomers (e.g., 1,3-octadecanediol).

  • Unreacted Starting Materials: Residual amounts of starting materials from the synthetic process.

  • Byproducts of Side Reactions: Molecules formed from competing or incomplete reactions. For instance, in a Grignard synthesis, byproducts like biphenyl (B1667301) derivatives can occur.[1]

  • Solvent Residues: Trace amounts of solvents used during the synthesis and purification steps.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on factors such as the desired level of accuracy, the nature of potential impurities, available instrumentation, and sample throughput. The following table summarizes the key performance characteristics of the primary analytical techniques for the purity assessment of this compound isomers.

Table 1: Comparison of Analytical Techniques for this compound Isomer Purity Analysis

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Primary Use Separation and quantification of volatile and semi-volatile isomers and impurities.Separation and quantification of non-volatile isomers and impurities.Structural elucidation and absolute quantification of the main component and impurities.
Sample Derivatization Required (e.g., silylation) to increase volatility.Not typically required.Not required.
Key Advantage High resolution for complex mixtures and definitive peak identification via mass spectra.Robust and widely applicable for non-volatile compounds.Provides absolute purity without the need for a specific reference standard for each impurity.
Limitations Derivatization can introduce variability. Not suitable for non-volatile impurities.Lower sensitivity compared to UV or MS detectors; requires isocratic elution for stable baseline.Lower sensitivity than chromatographic methods; may not detect trace impurities.
Illustrative Limit of Detection (LOD) ~0.01% (for derivatized analytes)~0.05%~0.1%
Illustrative Purity Result (Sample A) 99.2% (1,2-octadecanediol)99.1% (1,2-octadecanediol)99.3% (1,2-octadecanediol)
Detected Impurities (Sample A) 0.5% 1,3-octadecanediol, 0.2% starting material, 0.1% solvent residue0.6% 1,3-octadecanediol, 0.3% starting material0.7% unidentified impurities

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For long-chain diols like this compound, derivatization is necessary to increase their volatility and improve chromatographic peak shape.[2]

1. Sample Preparation and Derivatization:

  • Reference Standard Solution: Accurately weigh approximately 5 mg of the 1,2-octadecanediol reference standard into a vial.

  • Sample Solution: Accurately weigh approximately 5 mg of the synthetic 1,2-octadecanediol into a separate vial.

  • Internal Standard: To each vial, add 1 mL of a suitable solvent (e.g., pyridine) containing a known concentration of an internal standard (e.g., n-dodecane).

  • Derivatization: Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to each vial. Cap the vials tightly and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) ethers. Cool the solutions to room temperature before injection.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Mass Spectrometer Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 50-600.

3. Data Analysis:

The percentage purity of the synthetic this compound isomer is calculated by comparing its peak area to that of the reference standard, normalized using the internal standard. Impurities are identified by their mass spectra and quantified based on their peak areas relative to the main component.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_sample Weigh Sample & Reference Standard add_is Add Internal Standard weigh_sample->add_is derivatize Derivatize with BSTFA/TMCS add_is->derivatize inject Inject into GC-MS derivatize->inject separate Separation on HP-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectra) integrate->identify quantify Purity & Impurity Quantification identify->quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing prep_standards Prepare Reference Standard Solutions filter_solutions Filter All Solutions prep_standards->filter_solutions prep_sample Prepare Synthetic Sample Solution prep_sample->filter_solutions inject Inject into HPLC filter_solutions->inject separate Separation on C18 Column inject->separate detect Refractive Index Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Main Peak & Impurities calibrate->quantify report Report Purity quantify->report qNMR_Workflow weigh Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent in NMR tube weigh->dissolve acquire Acquire ¹H-NMR spectrum with long relaxation delay dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate characteristic signals of sample and internal standard process->integrate calculate Calculate absolute purity using the formula integrate->calculate

References

A Comparative Performance Analysis: 1,18-Octadecanediol Polyesters Versus Conventional Polyolefins for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The selection of polymeric materials is a critical determinant in the successful development of drug delivery systems and medical devices. Conventional polyolefins, such as polyethylene (B3416737) and polypropylene, have long been staples in the pharmaceutical industry due to their chemical inertness, established safety profile, and cost-effectiveness.[1][2][3][4] However, the emergence of biodegradable and sustainable alternatives has spurred interest in novel materials like aliphatic polyesters. This guide provides a comprehensive performance benchmark of polyesters derived from long-chain diols, specifically 1,18-octadecanediol, against traditional polyolefins, offering crucial insights for material selection in research and pharmaceutical applications.

Long-chain aliphatic polyesters, such as those synthesized from 1,18-octadecanediol, present an attractive combination of properties that mimic polyethylene while offering the significant advantage of biodegradability.[5] This intrinsic biodegradability is a key differentiator from polyolefins, which are generally non-biodegradable and can persist in the body and the environment.[2][6] This guide delves into a comparative analysis of their mechanical properties, biocompatibility, and biodegradability, supported by detailed experimental protocols to ensure the reproducibility of the presented data.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for a representative long-chain aliphatic polyester (B1180765) and conventional polyolefins. It is important to note that the properties of polymers can vary significantly based on their molecular weight, crystallinity, and the presence of additives. The data presented here is for representative materials to illustrate the general performance differences.

Table 1: Comparison of Mechanical Properties

PropertyLong-Chain Aliphatic Polyester (Representative)High-Density Polyethylene (HDPE)Polypropylene (PP)Test Standard
Tensile Strength (MPa) 20 - 4020 - 4030 - 40ASTM D638
Young's Modulus (GPa) 0.2 - 0.80.4 - 1.51.0 - 2.0ASTM D638
Elongation at Break (%) 100 - 50010 - 1200100 - 600ASTM D638

Table 2: Biocompatibility and Biodegradability Profile

Property1,18-Octadecanediol PolyesterPolyolefins (PE, PP)Test Standard
In Vitro Cytotoxicity Generally non-cytotoxicGenerally non-cytotoxicISO 10993-5
Biocompatibility Good, with minimal inflammatory responseGood, considered bio-inertISO 10993 series
Biodegradability Biodegradable (enzymatic and hydrolytic degradation)Non-biodegradableISO 17556

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, the following detailed methodologies for key experiments are provided.

Mechanical Testing: Tensile Properties (ASTM D638)

This test determines the tensile properties of plastics, providing key data on strength, stiffness, and ductility.[7][8][9]

  • Specimen Preparation: Test specimens are prepared in a standard dumbbell shape by injection molding or machining from a sheet of the polymer. The dimensions of the specimens must conform to the specifications outlined in ASTM D638.

  • Test Procedure:

    • The thickness and width of the gauge section of the specimen are measured.

    • The specimen is mounted into the grips of a universal testing machine.

    • An extensometer is attached to the specimen's gauge section to accurately measure strain.

    • A tensile load is applied to the specimen at a constant crosshead speed until the specimen fractures. The speed is determined by the material's properties.

    • The force and elongation are continuously recorded throughout the test.

  • Data Analysis: From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.

Biocompatibility Testing: In Vitro Cytotoxicity (ISO 10993-5)

This test evaluates the potential of a material to cause cellular damage. The MTT assay is a common quantitative method used.[1][10][11][12]

  • Sample Preparation: Extracts of the polymer are prepared by incubating the material in a cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C).

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured in 96-well plates until a near-confluent monolayer is formed.

  • Test Procedure:

    • The culture medium is replaced with the polymer extracts. A negative control (fresh medium) and a positive control (a known cytotoxic substance) are included.

    • The cells are incubated with the extracts for a defined period (e.g., 24 hours).

    • After incubation, the extracts are removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) precipitate.

    • The MTT solution is removed, and a solvent (e.g., isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the negative control. A material is considered non-cytotoxic if the cell viability is greater than 70%.

Biodegradability Testing: Aerobic Biodegradation in Soil (ISO 17556)

This method determines the ultimate aerobic biodegradability of plastic materials in soil by measuring the amount of carbon dioxide produced.[13][14][15]

  • Test Setup:

    • The test polymer is mixed with a standardized or natural soil. The polymer serves as the sole carbon source.

    • The soil mixture is placed in a sealed vessel (respirometer) with controlled temperature (20-28°C) and humidity.

    • A control vessel containing only the soil is run in parallel to measure the background CO2 evolution.

    • A reference vessel with a known biodegradable material (e.g., cellulose) is also included to validate the test conditions.

  • Test Procedure:

    • Air, free of CO2, is passed through the vessels.

    • The CO2 produced from the biodegradation of the polymer is trapped in an absorbent solution (e.g., barium hydroxide (B78521) or sodium hydroxide) or measured directly using an infrared analyzer.

    • The amount of CO2 produced is measured at regular intervals over a period that can extend up to two years.

  • Data Analysis: The cumulative amount of CO2 evolved is used to calculate the percentage of biodegradation relative to the theoretical maximum amount of CO2 that can be produced from the carbon content of the test material.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate important workflows and biological interactions.

Performance_Comparison_Workflow cluster_materials Materials cluster_testing Performance Benchmarking cluster_results Comparative Data Polyester 1,18-Octadecanediol Polyester Mechanical Mechanical Properties (ASTM D638) Polyester->Mechanical Biocompatibility Biocompatibility (ISO 10993-5) Polyester->Biocompatibility Biodegradability Biodegradability (ISO 17556) Polyester->Biodegradability Polyolefin Conventional Polyolefins Polyolefin->Mechanical Polyolefin->Biocompatibility Polyolefin->Biodegradability Data_Table Quantitative Data Tables Mechanical->Data_Table Biocompatibility->Data_Table Biodegradability->Data_Table

Workflow for comparative performance benchmarking.

Biocompatibility_Workflow start Start: Polymer Sample prepare_extract Prepare Extract (Incubate in culture medium) start->prepare_extract expose_cells Expose Cells to Extract prepare_extract->expose_cells cell_culture Culture Mammalian Cells (e.g., L929 fibroblasts) cell_culture->expose_cells mtt_assay Perform MTT Assay expose_cells->mtt_assay measure_absorbance Measure Absorbance (Quantify formazan) mtt_assay->measure_absorbance analyze_data Analyze Data (% Cell Viability) measure_absorbance->analyze_data end End: Cytotoxicity Assessment analyze_data->end

Experimental workflow for in vitro cytotoxicity testing.

Foreign_Body_Response Implant Implanted Biomaterial Protein_Adsorption Protein Adsorption (Vroman Effect) Implant->Protein_Adsorption Macrophage_Activation Macrophage Activation Protein_Adsorption->Macrophage_Activation Cytokine_Release Cytokine & Chemokine Release Macrophage_Activation->Cytokine_Release Fibroblast_Recruitment Fibroblast Recruitment Cytokine_Release->Fibroblast_Recruitment Fibrous_Capsule Fibrous Capsule Formation Fibroblast_Recruitment->Fibrous_Capsule

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。